Chloromethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
chloromethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-3(5)6-2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJYMSAPPGLBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211544 | |
| Record name | Chloromethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-56-9 | |
| Record name | Chloromethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl acetate (B1210297) (CAS No. 625-56-9) is a reactive and versatile organic compound that serves as a key intermediate in a multitude of synthetic processes within the pharmaceutical, agrochemical, and fine chemical industries.[1] Its bifunctional nature, possessing both an ester and a reactive chloromethyl group, makes it a valuable reagent for various chemical transformations, most notably in chloromethylation reactions and as a building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of chloromethyl acetate, detailed experimental protocols, and an exploration of its known biological activities. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[2] Its fundamental physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅ClO₂ | [3] |
| Molecular Weight | 108.52 g/mol | [3] |
| CAS Number | 625-56-9 | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 122.85 °C at 760 mmHg | [2] |
| Density | 1.194 g/cm³ at 20 °C | [2] |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate. Limited solubility in water. | [2] |
| LogP | 0.538 | [5] |
Table 2: Spectroscopic Data of this compound and Related Compounds
| Spectroscopy | Methyl Chloroacetate (B1199739) (CAS 96-34-4) Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.08 (s, 2H, -CH₂Cl), 3.80 (s, 3H, -OCH₃) | [6] |
| ¹³C NMR | Data not readily available for this compound. For methyl chloroacetate: δ 167.5 (C=O), 53.0 (-OCH₃), 40.8 (-CH₂Cl) | [7] |
| IR (liquid film) | For methyl chloroacetate: C=O stretch: ~1750-1735 cm⁻¹, C-O stretch: ~1250-1230 cm⁻¹, C-Cl stretch: ~680 cm⁻¹ | [8] |
| Mass Spectrometry (GC-MS) | For this compound: Top Peak (m/z): 43, 2nd Highest: 49, 3rd Highest: 44 | [3] |
Reactivity and Applications
This compound is a highly reactive compound primarily utilized as a chloromethylating agent and an intermediate in organic synthesis.
3.1. Chloromethylation of Aromatic Compounds:
This compound is employed in the chloromethylation of aromatic rings, a reaction of significant industrial importance for the synthesis of various intermediates. The chloromethyl group can be readily converted into other functional groups such as hydroxymethyl, cyanomethyl, and formyl groups.
3.2. Synthesis of Ganciclovir:
A notable application of this compound is in the synthesis of the antiviral drug Ganciclovir. It serves as a key reagent in the construction of the acyclic side chain of the molecule.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of acetyl chloride with paraformaldehyde using a catalytic amount of anhydrous zinc chloride.
Experimental Procedure:
-
To a stirred mixture of paraformaldehyde (1.0 eq) and anhydrous zinc chloride (catalytic amount) in a suitable solvent (e.g., dichloromethane), acetyl chloride (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is then gently heated to reflux for several hours until completion, monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude this compound, which can be purified by distillation.
HPLC Analysis of this compound
A general reverse-phase HPLC method can be employed for the analysis of this compound.[5][9]
Methodology:
-
Column: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[5][9]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is used as the mobile phase.[5][9] Phosphoric acid can be added to control the pH. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5][9]
-
Detection: UV detection is typically used. The specific wavelength should be optimized for maximum sensitivity.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit antibacterial properties through the inhibition of fatty acid synthesis.[10] While the precise mechanism for this compound is not extensively detailed in the literature, it is proposed to act as an inhibitor of key enzymes in the fatty acid biosynthesis pathway, such as fatty acid synthase (FAS). Additionally, some reports suggest an inhibitory effect on adenosine (B11128) receptors.[11][12]
5.1. Inhibition of Fatty Acid Synthesis:
The inhibition of fatty acid synthesis is a critical mechanism for the antibacterial activity of certain compounds. By targeting enzymes like FAS, these inhibitors disrupt the production of essential fatty acids required for bacterial cell membrane integrity and other vital cellular functions, ultimately leading to bacterial cell death.
5.2. Interaction with Adenosine Receptors:
There is some evidence to suggest that this compound may interact with adenosine receptors, specifically the A3 adenosine receptor.[11][12] Activation of the A3 adenosine receptor can trigger various downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of intracellular calcium levels, which can influence cell growth and other physiological processes.[11][13][14]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic if swallowed and causes serious eye damage.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and professionals working with this important compound. Further research into its precise biological mechanisms of action will likely uncover new therapeutic and industrial applications.
References
- 1. This compound | 625-56-9 [chemicalbook.com]
- 2. svrkgdc.ac.in [svrkgdc.ac.in]
- 3. This compound | C3H5ClO2 | CID 69366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methanol, chloro-, acetate [webbook.nist.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Methyl chloroacetate(96-34-4) 1H NMR [m.chemicalbook.com]
- 7. Methyl chloroacetate(96-34-4) 13C NMR spectrum [chemicalbook.com]
- 8. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
Chloromethyl Acetate: A Comprehensive Technical Guide for Researchers
CAS Number: 625-56-9
This technical guide provides an in-depth overview of chloromethyl acetate (B1210297), a versatile reagent in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document covers its fundamental properties, synthesis, and key applications, with a focus on detailed experimental protocols and the visualization of related chemical pathways.
Physicochemical and Safety Data
Chloromethyl acetate is a liquid organic compound with the molecular formula C₃H₅ClO₂.[1] For ease of reference and comparison, its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 625-56-9 | [1][2][3][4] |
| Molecular Formula | C₃H₅ClO₂ | [1] |
| Molecular Weight | 108.52 g/mol | [1][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 122.85 °C at 760 mmHg | |
| Purity | ≥95% | [1] |
| Storage Temperature | 4°C | [1] |
Safety Information: this compound is a hazardous substance and requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.[3] Personal protective equipment, including gloves, eye protection, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated fume hood.
Synthesis and Reactions
This compound is a valuable reagent in organic chemistry, often utilized for the introduction of the acetoxymethyl protecting group and in the synthesis of various esters.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of acetyl chloride with paraformaldehyde in the presence of a catalyst, such as zinc chloride.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood.
-
Reagents: Acetyl chloride and paraformaldehyde are used as the primary reactants. Anhydrous zinc chloride can be used as a catalyst.
-
Reaction: Paraformaldehyde is suspended in acetyl chloride. The mixture is cooled in an ice bath.
-
Catalyst Addition: A catalytic amount of anhydrous zinc chloride is added to the mixture.
-
Reflux: The reaction mixture is gently heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by techniques such as TLC or GC.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Application in Ester Synthesis
This compound is widely used as an alkylating agent to introduce the acetoxymethyl group, which can serve as a prodrug moiety or a protecting group for carboxylic acids.
Experimental Protocol: Esterification of a Carboxylic Acid
-
Reagents: A carboxylic acid, this compound, and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate) are required. A suitable aprotic solvent such as DMF or acetone (B3395972) is used.
-
Reaction: The carboxylic acid is dissolved in the aprotic solvent, and the base is added. The mixture is stirred at room temperature.
-
Addition of this compound: this compound is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude ester is purified by column chromatography on silica (B1680970) gel.
Visualizing Chemical Processes
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for the synthesis of this compound.
References
Chloromethyl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Chloromethyl acetate (B1210297) (CAS No: 625-56-9) is a reactive organic compound featuring both an acetate and a chloromethyl group.[1] This dual functionality makes it a versatile and crucial reagent in organic synthesis.[1] It serves as a key intermediate in the production of a wide range of fine chemicals, including pharmaceuticals and agrochemicals.[2] This guide provides an in-depth overview of chloromethyl acetate, its chemical properties, synthesis, applications in drug development, and essential safety information, tailored for professionals in research and development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent, fruity odor.[1][2] It is soluble in organic solvents like ether, alcohol, chloroform, and DMSO, but has limited solubility in water.[1][2] The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃H₅ClO₂ | [3][4][5] |
| Molecular Weight | 108.52 g/mol | [2][3][4] |
| CAS Number | 625-56-9 | [2][3][5] |
| Density | 1.1940 g/mL at 20°C | [2] |
| Boiling Point | ~122.85°C | [2] |
| InChI Key | SMJYMSAPPGLBAR-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(=O)OCCl | [5][6] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound involves the reaction of acetyl chloride with paraformaldehyde, catalyzed by anhydrous zinc chloride.[2][7] This method is scalable and provides a high yield of the desired product.[2][7]
Experimental Protocol
Materials:
-
Acetyl chloride (5g, 0.06 mol)[7]
-
Paraformaldehyde (8.5g, 0.06 mol)[7]
-
Anhydrous zinc chloride (0.175g, 0.02 mol)[7]
-
Dichloromethane[7]
-
Argon (or other inert gas)[7]
-
Activated molecular sieves (4Å)[7]
Procedure:
-
Under an inert argon atmosphere, add acetyl chloride dropwise to a mixture of paraformaldehyde and anhydrous zinc chloride at 0°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[7]
-
Heat the mixture to 90°C and maintain this temperature for 18 hours.[7]
-
After the reaction is complete, filter off the solid and wash it with dichloromethane.[7]
-
Concentrate the filtrate under vacuum at 37°C to obtain the crude this compound (expected yield ~94%).[7]
-
The product can be used directly in the next step without further purification. For storage, add activated molecular sieves (4Å).[7]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound proceeds through a Lewis acid-catalyzed reaction. The zinc chloride activates the paraformaldehyde, making it susceptible to nucleophilic attack by the acetyl chloride.
Proposed Reaction Mechanism Diagram
Caption: A simplified diagram showing the proposed mechanism for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a valuable reagent, primarily used as an alkylating agent and an intermediate in the synthesis of more complex molecules.[1]
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of antiviral medications such as Ganciclovir, which is used to treat herpes simplex virus infections.[2][4]
-
Prodrug Formation: The chloromethyl group can be used to introduce a methoxymethyl ether (MOM) protecting group, a common strategy in multi-step organic synthesis.[8][9]
-
Agrochemicals: It is used in the production of pesticides, including dimethoate (B1670662) and omethoate, which are important for crop protection.[2][10]
-
Chloromethylation: The compound is an effective chloromethylating agent for aromatic compounds in reactions like the Blanc chloromethylation.[2][8]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is classified as corrosive and acutely toxic if swallowed.[3] It can cause serious eye damage.[3] It is also considered a potential carcinogen.[1]
-
Handling: Work should be conducted in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][11] It should be stored under an inert atmosphere as it is hygroscopic.[2][11]
Conclusion
This compound is a highly reactive and versatile intermediate with significant applications in the pharmaceutical and agrochemical industries. Its utility in the synthesis of complex molecules like Ganciclovir underscores its importance in drug development. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working in organic synthesis and medicinal chemistry.
References
- 1. CAS 625-56-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C3H5ClO2 | CID 69366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 625-56-9 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Methanol, chloro-, acetate (CAS 625-56-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chempanda.com [chempanda.com]
- 9. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. 625-56-9|this compound|BLD Pharm [bldpharm.com]
Technical Guide: Synthesis of Chloromethyl Acetate from Acetyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis of chloromethyl acetate (B1210297) from acetyl chloride and paraformaldehyde. It includes a detailed experimental protocol, a summary of reaction parameters, a process workflow visualization, and essential safety information.
Introduction and Reaction Principle
Chloromethyl acetate (CAS: 625-56-9) is a reactive chemical intermediate widely utilized in organic synthesis.[1] Its bifunctional nature, containing both an ester and a chloromethyl group, makes it a valuable reagent for chloromethylation and as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] For instance, it serves as an intermediate in the production of the antiviral medication Ganciclovir and pesticides like dimethoate.[1]
The primary synthesis route involves the reaction of acetyl chloride with a formaldehyde (B43269) source, typically paraformaldehyde, facilitated by a Lewis acid catalyst.[1][2] Anhydrous zinc chloride is a commonly used and effective catalyst for this transformation.[1][2] The reaction proceeds under an inert atmosphere to prevent side reactions with moisture. The overall transformation can be represented as:
CH₃COCl + (CH₂O)n --[ZnCl₂]--> CH₃COOCH₂Cl
The mechanism involves the Lewis acid (ZnCl₂) activating the carbonyl group of paraformaldehyde, making it more susceptible to nucleophilic attack by the chloride ion from acetyl chloride.
Quantitative Data Summary
The following table summarizes the reactants, conditions, and yield for a representative synthesis of this compound as documented in the literature.[2]
| Parameter | Value | Moles | Notes |
| Reactants | |||
| Acetyl Chloride | 5.0 g | 0.06 mol | Added dropwise at the start of the reaction. |
| Paraformaldehyde | 8.5 g | 0.06 mol | Used as the formaldehyde source. |
| Catalyst | |||
| Anhydrous Zinc Chloride | 0.175 g | 0.0013 mol | A catalytic amount is sufficient. |
| Reaction Conditions | |||
| Initial Temperature | 0°C | N/A | During the addition of acetyl chloride. |
| Intermediate Temperature | Room Temperature | N/A | For 1 hour after initial mixing. |
| Final Temperature | 90°C | N/A | Main reaction heating phase. |
| Total Reaction Time | 19 hours | N/A | 1 hour at RT, 18 hours at 90°C. |
| Atmosphere | Inert (Argon) | N/A | Prevents hydrolysis of reactants. |
| Workup | |||
| Wash Solvent | Dichloromethane | N/A | Used to wash the filtered solid. |
| Concentration Temperature | 37°C | N/A | Under vacuum. |
| Product | |||
| This compound | 6.6 g | 0.06 mol | Clear, colorless liquid.[1] |
| Yield | 94% | N/A | High efficiency is achievable.[1][2] |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis based on a published procedure.[2]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Inert gas line (Argon or Nitrogen).
-
Heating mantle and ice bath.
-
Standard laboratory glassware.
-
Reactants: Acetyl chloride, paraformaldehyde, anhydrous zinc chloride.
-
Solvent: Dichloromethane.
-
Activated 4Å molecular sieves for storage.
Procedure:
-
Preparation: Under an argon atmosphere, a mixture of paraformaldehyde (8.5 g, 0.06 mol) and anhydrous zinc chloride (0.175 g, 0.0013 mol) is placed in the reaction flask.
-
Initial Reaction: The flask is cooled to 0°C using an ice bath. Acetyl chloride (5 g, 0.06 mol) is added dropwise to the cooled mixture via the dropping funnel.
-
Warming: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1 hour.
-
Heating: The mixture is then heated to 90°C and maintained at this temperature for 18 hours.
-
Work-up: The reaction is cooled to room temperature. The solid residue is filtered off and washed with dichloromethane.
-
Isolation: The filtrate is concentrated under vacuum at 37°C to yield the crude this compound (6.6 g, 94% yield).
-
Storage: The product is highly hygroscopic and should be used directly or stored over activated 4Å molecular sieves to prevent degradation.[1][2]
Process and Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow diagram illustrating the synthesis of this compound.
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated fume hood.
-
Toxicity: The compound is toxic if swallowed (H301) and can cause serious eye damage (H318).[3][4][5]
-
Corrosivity: It is classified as a corrosive substance.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6]
-
Handling: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[3][5] Wash hands thoroughly after handling.[3]
-
First Aid:
-
Storage: Store in a locked, dry, and well-ventilated place.[3] Keep containers tightly closed.
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C3H5ClO2 | CID 69366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 625-56-9 Name: this compound [xixisys.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Synthesis of Chloromethyl Acetate Using Paraformaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of chloromethyl acetate (B1210297) from paraformaldehyde and acetyl chloride. It details the prevalent Lewis acid-catalyzed methodology, offering a step-by-step experimental protocol, an analysis of the reaction mechanism, and a discussion of potential catalysts. Quantitative data is presented in structured tables for comparative analysis. Furthermore, this document includes detailed diagrams of the reaction pathway and experimental workflow, alongside crucial safety information for handling the involved reagents. This guide is intended to be a valuable resource for professionals in organic synthesis, particularly those in pharmaceutical and agrochemical research and development.
Introduction
Chloromethyl acetate (ClCH₂OAc) is a reactive and versatile bifunctional molecule widely employed as an intermediate in organic synthesis. Its utility stems from the presence of both an ester and a chloromethyl group, allowing for a variety of subsequent chemical transformations. It is a key building block in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[1] A common and efficient method for its preparation involves the reaction of acetyl chloride with a formaldehyde (B43269) source, typically paraformaldehyde, in the presence of a Lewis acid catalyst. This guide focuses on this synthetic route, providing in-depth technical information for its successful implementation.
Reaction Mechanism
The synthesis of this compound from paraformaldehyde and acetyl chloride proceeds via a Lewis acid-catalyzed pathway. The mechanism can be broken down into the following key steps:
-
Depolymerization and Activation of Paraformaldehyde: Paraformaldehyde, a solid polymer of formaldehyde, is depolymerized to monomeric formaldehyde in the presence of a Lewis acid (e.g., ZnCl₂). The Lewis acid then coordinates to the carbonyl oxygen of formaldehyde, increasing its electrophilicity.
-
Nucleophilic Attack by Acetyl Chloride: The carbonyl oxygen of acetyl chloride acts as a nucleophile, attacking the activated formaldehyde.
-
Chloride Ion Transfer and Product Formation: A chloride ion is transferred from the acetyl chloride moiety to the formaldehyde carbon, leading to the formation of this compound.
dot
Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of this compound.
Experimental Protocols
Zinc Chloride Catalyzed Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[2]
Materials:
-
Paraformaldehyde
-
Acetyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
-
Dichloromethane (for washing)
-
Argon or other inert gas
-
Activated molecular sieves (4Å) for storage
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
-
Inert atmosphere setup (e.g., Schlenk line)
-
Heating mantle with temperature control
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Under an inert argon atmosphere, a mixture of paraformaldehyde and anhydrous zinc chloride is charged into the reaction flask.
-
The flask is cooled to 0°C using an ice bath.
-
Acetyl chloride is added dropwise to the cooled mixture with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1 hour.
-
The mixture is then heated to 90°C and maintained at this temperature for 18 hours.
-
After cooling, the solid is filtered off and washed with dichloromethane.
-
The filtrate is concentrated under vacuum at 37°C to yield this compound.
-
The product can be used directly for subsequent reactions or stored over activated molecular sieves.
Data Presentation
Table 1: Reaction Parameters for Zinc Chloride Catalyzed Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Acetyl Chloride | 5 g (0.06 mol) | [2] |
| Paraformaldehyde | 8.5 g (0.06 mol) | [2] |
| Catalyst | ||
| Anhydrous Zinc Chloride | 0.175 g (0.02 mol) | [2] |
| Reaction Conditions | ||
| Initial Temperature | 0°C | [2] |
| Intermediate Temperature | Room Temperature (1 hour) | [2] |
| Final Temperature | 90°C (18 hours) | [2] |
| Atmosphere | Inert (Argon) | [2] |
| Yield | ||
| Product Mass | 6.6 g | [2] |
| Yield (%) | 94% | [2] |
Table 2: Alternative Lewis Acid Catalysts
While zinc chloride is a commonly used catalyst, other Lewis acids can also be employed for chloromethylation reactions. The optimal choice may depend on the specific substrate and desired reaction conditions.
| Catalyst | Chemical Formula | Notes |
| Aluminum Chloride | AlCl₃ | A strong Lewis acid, may require milder reaction conditions. |
| Ferric Chloride | FeCl₃ | An effective and less expensive alternative to other Lewis acids. |
| Tin(IV) Chloride | SnCl₄ | A versatile Lewis acid used in various organic transformations. |
| Zirconium(IV) Chloride | ZrCl₄ | Has been shown to be effective in the synthesis of chloromethyl esters from acid chlorides and trioxane. |
Purification
While some procedures suggest that the crude this compound can be used directly in subsequent steps, purification may be necessary for applications requiring high purity material.[2]
Suggested Purification Method:
-
Aqueous Workup: The crude product can be washed with a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic impurities, followed by washing with brine.
-
Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The dried product can be purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 122.85°C at atmospheric pressure.[1]
Experimental Workflow
dot
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety Precautions
Acetyl chloride and this compound are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.
-
Acetyl Chloride: Reacts violently with water, alcohols, and bases. It is corrosive and can cause severe burns.
-
This compound: Is a combustible liquid and a lachrymator. It is harmful if swallowed or inhaled.
-
Paraformaldehyde: Can release formaldehyde gas upon heating, which is a known carcinogen and respiratory irritant.
-
Zinc Chloride (Anhydrous): Is corrosive and hygroscopic.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Ensure that all waste is disposed of according to institutional and local regulations.
References
An In-depth Technical Guide to the Reaction Mechanism of Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chloromethyl acetate (B1210297), focusing on its reaction mechanism. The document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers and professionals in the fields of organic synthesis and drug development.
Core Reaction and Stoichiometry
Chloromethyl acetate is primarily synthesized through the reaction of acetyl chloride with paraformaldehyde. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous zinc chloride. The overall balanced chemical equation for this reaction is:
CH₃COCl + (CH₂O)n → CH₃COOCH₂Cl
n represents the degree of polymerization of paraformaldehyde.
Proposed Reaction Mechanism
While the precise, step-by-step mechanism for the formation of this compound is not extensively detailed in the scientific literature, a plausible pathway can be proposed based on the fundamental principles of organic chemistry and the known roles of the reactants and catalyst. The mechanism likely proceeds through the following key stages:
Step 1: Activation of Formaldehyde (B43269) by the Lewis Acid Catalyst
The reaction is initiated by the activation of the carbonyl group of a formaldehyde monomer (depolymerized from paraformaldehyde) by the Lewis acid catalyst, zinc chloride (ZnCl₂). The zinc chloride coordinates with the lone pair of electrons on the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Step 2: Nucleophilic Attack by Acetyl Chloride
The carbonyl oxygen of acetyl chloride acts as a nucleophile, attacking the activated and highly electrophilic carbonyl carbon of the formaldehyde-ZnCl₂ complex. This results in the formation of a key intermediate.
Step 3: Intramolecular Rearrangement and Chloride Ion Transfer
The intermediate undergoes an intramolecular rearrangement. The chloride ion, being a good leaving group, is transferred from the acetyl moiety to the methylene (B1212753) carbon.
Step 4: Formation of this compound
The final step involves the formation of the this compound product and the regeneration of the zinc chloride catalyst.
The proposed mechanism highlights the critical role of the zinc chloride catalyst in activating the formaldehyde and facilitating the nucleophilic attack by acetyl chloride.
Visualizing the Reaction Pathway
To further elucidate the proposed reaction mechanism, a signaling pathway diagram is provided below.
An In-depth Technical Guide to the Solubility of Chloromethyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chloromethyl acetate (B1210297) in various organic solvents. Due to its utility as a versatile reagent and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, a thorough understanding of its solubility characteristics is essential for reaction design, purification, and formulation. This document consolidates available solubility data, outlines relevant experimental methodologies for solubility determination, and presents a typical synthesis workflow.
Core Properties of Chloromethyl Acetate
| Property | Value |
| CAS Number | 625-56-9 |
| Molecular Formula | C₃H₅ClO₂ |
| Molecular Weight | 108.52 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | ~122.85°C |
| Density | ~1.1940 g/mL at 20°C |
Solubility of this compound in Organic Solvents
Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions from various chemical data sources provide a good indication of its solubility profile. This compound is generally characterized as being soluble in a range of common organic solvents.[1][2][3] This is consistent with its molecular structure, which includes both a polar ester group and a halogenated alkyl chain, allowing for interactions with a variety of solvent types.
The following table summarizes the qualitative solubility of this compound in several organic solvents.
| Solvent | Qualitative Solubility | Source(s) |
| Ether (Diethyl ether) | Soluble | [1][2] |
| Alcohol (e.g., Ethanol) | Soluble | [1][2] |
| Chloroform | Soluble | [3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4][5] |
| Ethyl Acetate | Soluble | [3][4][5] |
It is important to note that terms like "soluble" indicate that a significant amount of this compound will dissolve in the solvent, but for precise applications, experimental determination of the exact solubility at the desired temperature and pressure is recommended.
Experimental Protocols for Solubility Determination
General "Shake Flask" Method for Solubility Determination
This method involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatically controlled shaker or agitator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Calibrated analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is necessary to ensure that the solution is saturated.
-
Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from a few hours to several days, and preliminary studies may be needed to determine the optimal equilibration time.[6]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solute to settle. To obtain a clear supernatant for analysis, centrifuge the sample or filter it using a syringe filter that is compatible with the organic solvent. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.
-
Sample Preparation for Analysis: Carefully extract a known volume of the clear, saturated solution. Dilute the sample gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the organic solvent. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.
It is recommended to perform the experiment in triplicate to ensure the reliability of the results.[6]
Synthesis of this compound: An Experimental Workflow
This compound is commonly synthesized through the reaction of acetyl chloride with paraformaldehyde, catalyzed by anhydrous zinc chloride.[3][8] The following diagram illustrates the typical workflow for this synthesis.
Caption: Synthesis workflow for this compound.
This guide provides foundational knowledge on the solubility and synthesis of this compound. For critical applications, especially in drug development and regulated industries, it is imperative to perform in-house, validated experiments to determine the precise solubility and other physicochemical properties under the specific conditions of use.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. CAS 625-56-9: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 625-56-9 | CAS DataBase [m.chemicalbook.com]
- 6. who.int [who.int]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of Chloromethyl Acetate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl acetate (B1210297) (ClCH₂OAc) is a versatile bifunctional reagent widely utilized in organic synthesis. Possessing both a reactive chloromethyl group and an acetate ester, it serves as a potent electrophile for the alkylation of a variety of nucleophiles. This technical guide provides a comprehensive overview of its core reactivity as an alkylating agent, detailing its reaction mechanisms, applications in pharmaceutical and agrochemical synthesis, and quantitative performance. Detailed experimental protocols and safety information are provided to facilitate its effective and safe use in a research and development setting.
Introduction and Chemical Properties
Chloromethyl acetate, with the molecular formula C₃H₅ClO₂ and a molecular weight of 108.52 g/mol , is a clear, colorless liquid with a characteristic pungent odor.[1] Its structure incorporates a primary alkyl chloride and an ester functional group, rendering it a highly reactive and useful intermediate in chemical synthesis.[1] It is primarily employed as a chloromethylating or, more broadly, an acetoxymethylating agent, enabling the introduction of the -CH₂OAc group onto various substrates. This moiety is a key structural component in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 625-56-9 | [1] |
| Molecular Formula | C₃H₅ClO₂ | [1] |
| Molecular Weight | 108.52 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | ~122.85 °C | [1] |
| Density | ~1.1940 g/mL at 20°C | [1] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | [1] |
Reactivity and Mechanism of Alkylation
The primary role of this compound as an alkylating agent stems from the electrophilic nature of its chloromethyl carbon. The chlorine atom, being a good leaving group, facilitates nucleophilic attack at the adjacent carbon.
SN2 Reaction Pathway
As a primary alkyl halide, this compound reacts with nucleophiles predominantly through a bimolecular nucleophilic substitution (SN2) mechanism .[1][2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride ion.[2][3] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[2]
The transition state involves the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. Steric hindrance around the electrophilic carbon is minimal, further favoring the SN2 pathway over an SN1 mechanism, which would require the formation of a highly unstable primary carbocation.[3]
References
An In-depth Technical Guide to the Stability and Storage of Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Chloromethyl acetate (B1210297) (CAS No. 625-56-9), a reactive haloalkane ester, is a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as an alkylating agent necessitates a thorough understanding of its stability profile to ensure safe handling, optimal storage, and the integrity of chemical processes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for chloromethyl acetate, incorporating available scientific data, experimental protocols, and key safety considerations.
Chemical Stability and Degradation Pathways
The primary route of degradation for this compound is hydrolysis. As an ester with a labile chloromethyl group, it is susceptible to nucleophilic attack by water, leading to the cleavage of the ester bond. The rate and mechanism of this hydrolysis are influenced by factors such as pH and temperature.
Hydrolysis
The hydrolysis of this compound proceeds via nucleophilic acyl substitution. Under neutral and acidic conditions, the reaction can be described by the AAC2 and A-BAC3 mechanisms. In the AAC2 mechanism, a water molecule attacks the carbonyl carbon, followed by proton transfer and elimination of the leaving group. The presence of the electron-withdrawing chlorine atom can influence the reaction rate.
Degradation Products:
The primary degradation products of this compound hydrolysis are anticipated to be:
-
Acetic Acid: Formed from the acyl portion of the ester.
-
Formaldehyde and Hydrochloric Acid: Resulting from the decomposition of the unstable chloromethanol (B13452849) intermediate.
The formation of these byproducts can significantly alter the pH of unbuffered solutions and potentially catalyze further degradation.
Forced Degradation Studies
To fully characterize the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing. The goal is to identify potential degradation products and establish degradation pathways, which is a regulatory requirement for drug development.
Experimental Protocol: Forced Degradation of this compound
The following is a representative protocol for conducting a forced degradation study on this compound.
Objective: To identify the degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer
-
Calibrated pH meter
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at various time points.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH. Store the solutions under the same temperature and time conditions as the acid hydrolysis study.
-
Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂. Store the solutions at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 105°C). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the purity of the this compound peak at each time point using a photodiode array (PDA) detector. For the identification of degradation products, utilize LC-MS to obtain mass-to-charge ratios and fragmentation patterns.
The following diagram illustrates a general workflow for a forced degradation study.
Figure 1. General workflow for a forced degradation study of this compound.
Thermal Stability
While specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound is not widely published, these techniques are crucial for assessing its thermal stability.
-
TGA would provide information on the decomposition temperature and weight loss profile of the compound upon heating. This is critical for determining maximum safe handling and processing temperatures.
-
DSC would identify thermal events such as melting point, boiling point, and any exothermic or endothermic transitions that could indicate decomposition or phase changes.
Given its relatively low boiling point (approximately 123°C), it is expected that this compound would exhibit significant volatility at elevated temperatures, which must be considered during thermal analysis.
Storage and Handling
Proper storage and handling are paramount to maintaining the purity and stability of this compound and ensuring the safety of personnel.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and general chemical safety principles.
| Parameter | Recommendation |
| Temperature | Store in a cool place. Refrigeration at 4°C is often recommended for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air. |
| Container | Keep container tightly closed in a dry and well-ventilated place. Use containers made of compatible materials. |
| Light | Protect from light. |
Incompatible Materials
This compound is a reactive compound and should be stored away from:
-
Strong Oxidizing Agents: Can cause vigorous reactions.
-
Strong Acids and Bases: Can catalyze hydrolysis and other decomposition reactions.
-
Reducing Agents: May react with the chloromethyl group.
-
Water/Moisture: Leads to hydrolysis.
The following decision tree provides a logical approach to determining appropriate storage conditions for this compound.
Figure 2. Decision tree for the appropriate storage of this compound.
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Experimental Protocol: Stability-Indicating HPLC Method
The following provides a starting point for the development and validation of a stability-indicating HPLC method for this compound.
Objective: To develop a validated RP-HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the low UV range, e.g., 210 nm).
-
Injection Volume: 10 µL.
Method Validation (according to ICH Q2(R1) guidelines):
The method should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
The following diagram outlines the workflow for developing and validating a stability-indicating HPLC method.
Figure 3. Workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
This compound is a valuable but reactive chemical intermediate. A thorough understanding of its stability is critical for its effective and safe use in research and development. The primary degradation pathway is hydrolysis, which is influenced by pH and temperature. Proper storage in a cool, dry, and inert environment is essential to maintain its integrity. Forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, are necessary to fully characterize its degradation profile and ensure the quality of processes and products in which it is used. The protocols and information provided in this guide serve as a comprehensive resource for scientists and professionals working with this compound.
An In-depth Technical Guide to the Decomposition Products of Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl acetate (B1210297) (ClCH₂OC(O)CH₃) is a reactive chemical intermediate utilized in various synthetic applications, including the production of pharmaceuticals and agrochemicals. Its bifunctional nature, containing both an ester and a reactive chloromethyl group, makes it a versatile reagent. However, this reactivity also predisposes it to decomposition under various conditions, such as exposure to heat, moisture, and certain catalysts. Understanding the decomposition pathways and the resulting products is critical for ensuring the safety, stability, and purity of processes and products involving this compound. This technical guide provides a comprehensive overview of the decomposition of chloromethyl acetate, detailing the products formed under different conditions, the mechanisms of decomposition, and the analytical methods used for their characterization.
Core Decomposition Pathways
This compound primarily decomposes through two main pathways: thermal decomposition and hydrolysis . The products formed are dependent on the specific conditions of temperature, presence of water, and pH.
Thermal Decomposition
When subjected to elevated temperatures, this compound undergoes thermal degradation, leading to the formation of several hazardous gaseous products.
Primary Thermal Decomposition Products:
-
Carbon monoxide (CO): A colorless, odorless, and highly toxic gas.
-
Carbon dioxide (CO₂): A colorless and odorless gas.
-
Phosgene (COCl₂): A colorless, highly toxic gas with a suffocating odor, known for its use as a chemical warfare agent.
-
Hydrogen chloride (HCl): A corrosive gas that forms hydrochloric acid upon contact with moisture.
The formation of these products suggests a complex decomposition mechanism involving fragmentation of the ester molecule and subsequent reactions of the resulting radicals and smaller molecules.
Hydrolysis
In the presence of water, this compound is susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases. The hydrolysis of this compound is a two-step process due to the presence of two reactive sites: the ester group and the chloromethyl group.
Primary Hydrolysis Products:
-
Acetic acid (CH₃COOH): A common organic acid.
-
Formaldehyde (B43269) (CH₂O): A colorless, pungent-smelling gas that is a known carcinogen.
-
Hydrochloric acid (HCl): A strong, corrosive acid.
The initial step is the hydrolysis of the ester linkage to yield acetic acid and chloromethanol (B13452849). Chloromethanol is unstable and readily decomposes to formaldehyde and hydrogen chloride.
Quantitative Decomposition Data
Quantitative data on the decomposition of this compound is crucial for process optimization and safety assessments. The following tables summarize available data, including kinetic information for the hydrolysis of related compounds which can serve as an analogue for understanding the reactivity of this compound.
Table 1: Hazardous Thermal Decomposition Products of this compound
| Decomposition Product | Chemical Formula | Key Hazards |
| Carbon Monoxide | CO | Toxic, Flammable |
| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |
| Phosgene | COCl₂ | Highly toxic, Corrosive |
| Hydrogen Chloride | HCl | Corrosive, Toxic |
Data sourced from safety data sheets.
Table 2: Products of this compound Hydrolysis
| Decomposition Product | Chemical Formula | Properties |
| Acetic Acid | CH₃COOH | Corrosive, organic acid |
| Formaldehyde | CH₂O | Toxic, Carcinogenic |
| Hydrochloric Acid | HCl | Strong, corrosive acid |
Table 3: Kinetic Data for the Neutral Hydrolysis of Related Esters at 25°C
| Ester | Rate Constant (k, s⁻¹) | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) |
| Ethyl Acetate | 2.47 x 10⁻¹⁰ | - | - |
| Chloromethyl chloroacetate | - | 11.8 | -37 |
This data for related esters provides an indication of the reactivity of this compound towards hydrolysis.[1]
Decomposition Mechanisms and Pathways
Thermal Decomposition Pathway
The precise mechanism of thermal decomposition of this compound is complex and likely involves radical intermediates. A plausible pathway involves the initial homolytic cleavage of the C-Cl or O-CH₂ bond, followed by a cascade of radical reactions leading to the final products.
Caption: Plausible thermal decomposition pathway of this compound.
Hydrolysis Pathway
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution at the ester carbonyl group, followed by the decomposition of the unstable chloromethanol intermediate.
Caption: Step-wise hydrolysis of this compound.
Experimental Protocols
Accurate identification and quantification of this compound decomposition products require robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful techniques for this purpose.
GC-MS Analysis of Thermal Decomposition Products
This protocol outlines a general procedure for the analysis of volatile decomposition products using Pyrolysis-GC-MS.
Experimental Workflow:
Caption: Workflow for Pyrolysis-GC-MS analysis.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a quartz tube. For quantitative analysis, an internal standard may be added.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) using a pyrolysis unit coupled to the GC-MS system.
-
Gas Chromatography: The volatile decomposition products are swept into the GC column (e.g., a capillary column suitable for separating small polar and non-polar molecules). A suitable temperature program is used to separate the individual components.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry: The separated components are introduced into the mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 10-200.
-
-
Data Analysis: The resulting mass spectra are compared with a spectral library (e.g., NIST) for compound identification. Quantification is performed by integrating the peak areas of the identified compounds and comparing them to the internal standard.
FTIR Analysis of Hydrolysis Kinetics
In-situ FTIR spectroscopy can be used to monitor the hydrolysis of this compound in real-time by tracking the disappearance of the ester carbonyl peak and the appearance of the carboxylic acid carbonyl peak.
Experimental Workflow:
Caption: Workflow for in-situ FTIR kinetic analysis.
Methodology:
-
Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used. A background spectrum of the reaction solvent (water or a buffered solution) is collected.
-
Reaction Initiation: A known concentration of this compound is added to the reaction vessel containing the solvent at a controlled temperature.
-
In-situ Monitoring: The ATR probe is immersed in the reaction mixture, and spectra are collected at regular intervals (e.g., every 30 seconds).
-
Spectral Analysis: The change in the absorbance of characteristic peaks is monitored over time. Key peaks include:
-
This compound C=O stretch: ~1760 cm⁻¹
-
Acetic acid C=O stretch: ~1710 cm⁻¹
-
-
Kinetic Modeling: The concentration of the reactant and product is determined from the absorbance data using a calibration curve. This concentration-time data is then fitted to appropriate rate laws to determine the reaction order and rate constant.
Conclusion
The decomposition of this compound is a significant consideration in its handling, storage, and use. Both thermal and hydrolytic pathways lead to the formation of hazardous and corrosive products. A thorough understanding of these decomposition processes, supported by robust analytical techniques such as GC-MS and FTIR, is essential for professionals in research and drug development to ensure the safety and integrity of their work. The information presented in this guide provides a foundational understanding of the decomposition products of this compound and the methodologies to analyze them.
References
An In-depth Technical Guide to the Infrared Spectrum Analysis of Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of chloromethyl acetate (B1210297). It details the characteristic vibrational frequencies, offers a standardized experimental protocol for obtaining the spectrum, and presents a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize IR spectroscopy for structural elucidation and chemical analysis.
Introduction to the Infrared Spectroscopy of Chloromethyl Acetate
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum provides a unique molecular "fingerprint."
This compound (C₃H₅ClO₂) is a bifunctional molecule containing an ester group and an alkyl halide. Its IR spectrum is characterized by the distinct absorption bands corresponding to the vibrations of the C=O (carbonyl), C-O (ester), and C-Cl (chloroalkane) bonds, as well as various C-H bonds.
Quantitative Analysis of this compound IR Spectrum
The following table summarizes the principal absorption bands observed in the IR spectrum of this compound. The data has been compiled from established spectral databases and literature sources.
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (asymmetric & symmetric) | -CH₃, -CH₂Cl | 2950 - 3050 | Medium |
| C=O Stretch | Ester | ~1770 | Strong |
| C-O-C Asymmetric Stretch | Ester | ~1220 | Strong |
| C-O-C Symmetric Stretch | Ester | ~1030 | Strong |
| CH₂ Bend (Scissoring) | -CH₂Cl | ~1440 | Medium |
| C-Cl Stretch | Alkyl Halide | 650 - 850 | Strong |
Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer's resolution.
Experimental Protocol for Acquiring the IR Spectrum
This section outlines a detailed methodology for obtaining a high-quality IR spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer.
3.1. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Liquid sample of this compound (high purity)
-
Salt plates (e.g., NaCl or KBr), polished and clean
-
Pasteur pipette or dropper
-
Cleaning solvent (e.g., dry acetone (B3395972) or isopropanol)
-
Lint-free wipes
-
Desiccator for storing salt plates
3.2. Sample Preparation (Neat Liquid Film Method)
-
Plate Preparation: Retrieve two salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers. If necessary, clean the plates by rinsing them with a small amount of dry acetone or isopropanol (B130326) and gently wiping them with a lint-free tissue. Ensure the plates are completely dry before use.
-
Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, place one to two drops of this compound onto the center of the plate.[1][2]
-
Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates.[1][2] Avoid applying excessive pressure that could damage the plates.
3.3. Data Acquisition
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Close the cover and acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.
-
Acquisition: Close the compartment cover and initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
3.4. Post-Measurement
-
Cleaning: After the measurement is complete, carefully disassemble the salt plates. Clean them thoroughly with an appropriate solvent (e.g., dry acetone or isopropanol) and lint-free wipes.
-
Storage: Return the clean, dry salt plates to the desiccator for storage.
Logical Workflow for IR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of an IR spectrum, from initial sample preparation to the final structural interpretation.
Caption: Logical workflow for the IR spectral analysis of this compound.
This comprehensive guide provides the essential information for the proficient use of IR spectroscopy in the analysis of this compound. Adherence to the outlined protocols will ensure the acquisition of high-quality spectra, facilitating accurate structural elucidation and compound identification.
References
In-Depth Technical Guide to the NMR Spectral Data of Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for chloromethyl acetate (B1210297) (CAS 625-56-9). Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on established principles of NMR spectroscopy and analysis of analogous structures. This document also includes a generalized experimental protocol for the acquisition of such data.
Predicted NMR Spectral Data
The predicted NMR data for chloromethyl acetate is summarized in the tables below. These predictions are based on the molecular structure and the known effects of adjacent functional groups on chemical shifts and coupling constants.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show two distinct signals, corresponding to the methyl (CH₃) and chloromethyl (CH₂Cl) protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) |
| CH₃ | ~2.1 | Singlet (s) | 3H | Not Applicable |
| CH₂Cl | ~5.7 | Singlet (s) | 2H | Not Applicable |
Note: Predictions are for a standard deuterated solvent such as CDCl₃ with TMS as an internal standard.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is expected to display three signals, corresponding to the methyl carbon, the carbonyl carbon, and the chloromethyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | ~20 |
| C=O | ~170 |
| CH₂Cl | ~70 |
Note: Predictions are for a standard deuterated solvent such as CDCl₃.
Structural Elucidation and NMR Correlation
The following diagram illustrates the structure of this compound and the correlation of each nucleus to its predicted NMR signal.
Caption: Correlation of this compound structure with predicted NMR signals.
Experimental Protocol for NMR Analysis
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can be used if solubility is an issue.
-
Concentration: Prepare a solution of this compound at a concentration of approximately 5-25 mg/mL in the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Filter the sample through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection region of the NMR probe, typically around 0.6-0.7 mL.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration if there is a wide range of T1 relaxation times.
-
Number of Scans (ns): 8-16 scans, to be increased for dilute samples to improve the signal-to-noise ratio.
-
Spectral Width (sw): 16-20 ppm, centered around 5-6 ppm.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide singlets for all carbon signals.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more, as the natural abundance of ¹³C is low.
-
Spectral Width (sw): 200-240 ppm, centered around 100 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
This comprehensive guide provides the necessary predicted data and experimental framework for researchers and professionals working with this compound. While predicted data is a valuable tool, experimental verification is always recommended for definitive structural confirmation.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of chloromethyl acetate (B1210297) (C₃H₅ClO₂). Understanding the fragmentation pathways of this and similar molecules is crucial for structural elucidation and impurity identification in drug development and chemical research. This document outlines the primary fragmentation routes, presents quantitative data, and provides a representative experimental protocol.
Electron Ionization Mass Spectrometry of Chloromethyl Acetate
Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The molecular ion and key fragment ions are detailed below. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of ions containing chlorine, with a ratio of approximately 3:1 for the M+ and M+2 peaks, respectively.
Fragmentation Data
The mass spectrometry data for this compound reveals a distinct pattern of fragmentation. The relative abundances of the major ions are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 43 | [C₂H₃O]⁺ | 100 |
| 49 | [CH₂Cl]⁺ | 35 |
| 51 | [CH₂³⁷Cl]⁺ | 11 |
| 78 | [C₃H₅O₂]⁺ | 5 |
| 108 | [C₃H₅³⁵ClO₂]⁺• (Molecular Ion) | 1 |
| 110 | [C₃H₅³⁷ClO₂]⁺• (M+2) | <1 |
Data sourced from the NIST WebBook.
Fragmentation Pathway
The fragmentation of the this compound molecular ion ([C₃H₅ClO₂]⁺•) is initiated by the high energy of electron ionization. The primary cleavages occur at the bonds adjacent to the carbonyl group and the chlorine atom, leading to the formation of several key fragment ions.
The base peak at m/z 43 corresponds to the acetyl cation ([C₂H₃O]⁺), formed by the cleavage of the C-O bond between the carbonyl group and the chloromethyl group. Another significant fragmentation pathway involves the cleavage of the C-O bond to form the chloromethyl cation ([CH₂Cl]⁺), which appears at m/z 49 and 51 due to the isotopic abundance of ³⁵Cl and ³⁷Cl. The loss of a chlorine radical from the molecular ion results in the formation of the [C₃H₅O₂]⁺ ion at m/z 78.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocols
The following is a representative experimental protocol for the analysis of a small, volatile organic molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on methodologies commonly used for the analysis of similar esters, such as ethyl acetate.[1][2][3]
Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 10-100 µg/mL.
Gas Chromatography (GC) Conditions
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C[1]
-
Injection Mode: Splitless[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ion Source: Electron Ionization (EI)[2]
-
Ion Source Temperature: 230°C[2]
-
Electron Energy: 70 eV[2]
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35-150
-
Solvent Delay: 3 minutes[1]
This in-depth guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can be adapted by researchers for the identification and analysis of this and structurally related compounds in various scientific applications.
References
Methodological & Application
Application Notes and Protocols: O-Alkylation of Phenols Using Chloromethyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. The introduction of an acetoxymethyl (AM) group via reagents like chloromethyl acetate (B1210297) serves as an effective method for masking or protecting the phenolic hydroxyl group. The resulting acetoxymethyl ether is valued in medicinal chemistry and chemical biology, particularly for creating prodrugs and pro-fluorophores.[1] This is because the AM ether linkage, while chemically stable, is often susceptible to cleavage by intracellular esterases, allowing for the controlled release of the active phenol-containing molecule within a biological system.[1][2]
Reaction Mechanism and Principles
The O-alkylation of a phenol (B47542) with chloromethyl acetate proceeds via the Williamson ether synthesis, a classic SN2 (bimolecular nucleophilic substitution) reaction.[3][4] The process involves two primary steps:
-
Deprotonation: The weakly acidic phenol is first treated with a base to form a more nucleophilic phenoxide anion.[5][6] Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or cesium carbonate (Cs₂CO₃).[7][8]
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of the chloromethyl group in this compound.[3] This concerted, one-step SN2 mechanism involves a backside attack, leading to the displacement of the chloride leaving group and the formation of the desired acetoxymethyl phenyl ether.[3][4]
It is important to note that this compound possesses two electrophilic centers: the halide-bearing carbon and the carbonyl carbon. The desired reaction is the nucleophilic attack on the chloromethyl carbon. Careful selection of reaction conditions is necessary to favor this outcome.[1]
References
- 1. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and utility of fluorogenic acetoxymethyl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 7. jk-sci.com [jk-sci.com]
- 8. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols: Reaction of Chloromethyl Acetate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl acetate (B1210297) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the acetoxymethyl group onto various nucleophiles. Its reaction with primary amines is a key transformation for the synthesis of N-substituted aminoacetates. This reaction is of significant interest in medicinal chemistry and drug development, particularly for the creation of prodrugs. By masking a primary amine functionality with the acetoxymethyl group, it is possible to modulate the physicochemical properties of a drug, such as its solubility, lipophilicity, and membrane permeability. The resulting N-(acetoxymethyl) derivatives are often designed to be bioreversible, undergoing enzymatic or chemical hydrolysis in vivo to release the active primary amine drug. These application notes provide a comprehensive overview of the reaction mechanism, experimental protocols, and applications of the reaction between chloromethyl acetate and primary amines.
Reaction Mechanism and Principles
The reaction of this compound with a primary amine proceeds via a nucleophilic substitution mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the chloride leaving group. This results in the formation of an N-(acetoxymethyl)amine derivative and hydrochloric acid as a byproduct.
Due to the generation of hydrochloric acid, the reaction is typically carried out in the presence of a base to neutralize the acid and prevent the protonation of the starting primary amine, which would render it non-nucleophilic. Common bases used include tertiary amines such as triethylamine (B128534) or diisopropylethylamine, or inorganic bases like sodium bicarbonate or potassium carbonate.
The general reaction scheme is as follows:
R-NH₂ + ClCH₂OC(O)CH₃ + Base → R-NHCH₂OC(O)CH₃ + Base·HCl
Applications in Research and Drug Development
The primary application of this reaction in the pharmaceutical sciences is the formation of N-acyloxymethyl prodrugs of primary amine-containing drugs. This strategy aims to:
-
Enhance Oral Bioavailability: By increasing the lipophilicity of polar drugs, their absorption across the gastrointestinal tract can be improved.
-
Improve Drug Targeting: Prodrugs can be designed to be activated by specific enzymes at the target site, increasing the local concentration of the active drug.
-
Mask Unpleasant Taste or Odor: The derivatization of an amine can alter the sensory properties of a drug, improving patient compliance.
-
Prolong Drug Release: The rate of hydrolysis of the acetoxymethyl group can be tuned to achieve a sustained release of the parent drug.
This approach is particularly relevant for drugs with poor membrane permeability or those that undergo extensive first-pass metabolism.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with primary amines. The specific conditions, such as solvent, temperature, and reaction time, may need to be optimized for different substrates.
Protocol 1: General Procedure for the Synthesis of N-(Acetoxymethyl)amines
This protocol describes a general method for the N-alkylation of a primary amine with this compound using a tertiary amine base.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-(acetoxymethyl)amine.
Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
Data Presentation
The following tables summarize typical quantitative data and spectroscopic characteristics for the products of the reaction between this compound and primary amines.
Table 1: Representative Reaction Conditions and Yields
| Primary Amine Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DCM | Triethylamine | 0 to RT | 12 | 75-85[1] |
| 4-Fluoroaniline | DCM | Triethylamine | 0 to RT | 12 | 60-70[1] |
| Glycine methyl ester | Acetonitrile | K₂CO₃ | RT | 6 | >90 (qualitative) |
Table 2: Spectroscopic Data for a Representative Product (N-Acetoxymethyl-N-phenylamine)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, δ ppm) | ~7.3-6.8 (m, 5H, Ar-H), ~5.6 (s, 2H, N-CH₂-O), ~4.5 (br s, 1H, N-H), ~2.1 (s, 3H, C(O)CH₃)[2] |
| ¹³C NMR (CDCl₃, δ ppm) | ~170 (C=O), ~147 (Ar-C), ~129, ~118, ~113 (Ar-CH), ~70 (N-CH₂-O), ~21 (C(O)CH₃) |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~1740 (C=O stretch, ester), ~1230 (C-O stretch, ester)[3][4] |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated and found |
Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise wavenumbers in IR spectra, will vary depending on the specific primary amine used.[2][3][4]
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of N-(acetoxymethyl)amines.
Logical Relationship in Prodrug Design
References
Application Notes and Protocols for N-Alkylation of Heterocycles using Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of heterocyclic compounds is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Nitrogen-containing heterocycles are prevalent scaffolds in a vast array of pharmaceuticals. The introduction of an alkyl group onto a nitrogen atom within these rings can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Chloromethyl acetate (B1210297) (AcOCH₂Cl) has emerged as a valuable and versatile reagent for the introduction of an acetoxymethyl group onto the nitrogen atom of various heterocycles. This functionalization is of particular interest in prodrug strategies. The resulting N-acetoxymethyl moiety can act as a labile linker that is cleaved in vivo by esterases to release the active parent heterocycle. This approach can be employed to enhance the bioavailability of polar drugs, improve their formulation characteristics, or achieve targeted drug delivery.
These application notes provide a comprehensive overview of the use of chloromethyl acetate for the N-alkylation of common heterocyles such as imidazoles, pyrazoles, and triazoles. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in the successful application of this important synthetic methodology.
Reaction Mechanism and Principles
The N-alkylation of heterocycles with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the heterocycle acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the chloride leaving group.
Due to the relatively low nucleophilicity of the nitrogen atoms in many aromatic heterocycles, the reaction is generally facilitated by the addition of a base. The base deprotonates the N-H bond of the heterocycle, generating a more nucleophilic anionic species that readily reacts with this compound. Common bases employed for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases such as 1,8-diazabicycloundec-7-ene (DBU).
The choice of solvent is also crucial and is typically an aprotic solvent such as acetonitrile (B52724) (CH₃CN), N,N-dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). The reaction temperature can be varied to optimize the reaction rate and yield, with reactions often performed at room temperature or with gentle heating.
For unsymmetrical heterocyles like substituted imidazoles, pyrazoles, and 1,2,4-triazoles, regioselectivity of the N-alkylation is a key consideration. The site of alkylation is influenced by both steric and electronic factors. Steric hindrance around a particular nitrogen atom may favor alkylation at a less hindered position. Electron-withdrawing or -donating substituents on the heterocyclic ring can also influence the nucleophilicity of the different nitrogen atoms, thereby directing the alkylation to a specific site. Careful optimization of reaction conditions (base, solvent, temperature) is often necessary to achieve the desired regioselectivity.
Figure 1: General reaction scheme for the N-alkylation of a heterocycle with this compound.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the N-alkylation of various heterocycles. While specific data for this compound is limited in the literature, data for the analogous and commonly used bromomethyl acetate and other alkylating agents are included to provide valuable insights into expected outcomes and reaction optimization.
Table 1: N-Alkylation of Imidazoles
| Heterocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp. | 24 | 40 | [1] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp. | 24 | 35 | [1] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp. | 24 | 30 | [1] |
| Imidazole (B134444) | 1-Bromobutane | KOH/Al₂O₃ | - | 60 | 4 | >95 | [2] |
Table 2: N-Alkylation of Pyrazoles
| Heterocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Reference |
| Pyrazole (B372694) | Various | - | - | - | - | >90 | >99.9:1 (N1) | [3] |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | Reflux | 24 | 77 | - | [4] |
Table 3: N-Alkylation of 1,2,4-Triazoles
| Heterocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N4 Ratio | Reference |
| 1,2,4-Triazole (B32235) | 4-Nitrobenzyl halides | Various | - | - | - | - | 90:10 | [5] |
| 1,2,4-Triazole | Alkyl halides | DBU | THF | Room Temp. | - | High | ~90:10 | [5] |
| 1,2,4-Triazole | Alkyl halides | NaOH | DMF | - | - | High | - | [6] |
Experimental Protocols
The following are detailed protocols for the N-alkylation of representative heterocycles. These can be adapted for use with this compound.
Protocol 1: General Procedure for N-Acetoxymethylation of Imidazole
Materials:
-
Imidazole (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq.)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq.) in acetonitrile or DMF, add potassium carbonate (1.5 - 2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 - 1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Alternatively, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for N-Acetoxymethylation of Pyrazole
Materials:
-
Pyrazole (1.0 eq.)
-
This compound (1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq.) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-acetoxymethylated pyrazole.
Protocol 3: General Procedure for N-Acetoxymethylation of 1,2,4-Triazole
Materials:
-
1,2,4-Triazole (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Add this compound (1.1 - 1.2 eq.) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the N1 and N4 isomers if necessary.
Visualizations
Figure 2: A general experimental workflow for the N-alkylation of heterocycles using this compound.
Figure 3: Schematic representation of the in vivo activation of an N-acetoxymethyl heterocyclic prodrug.
Conclusion
The N-acetoxymethylation of heterocycles using this compound is a valuable synthetic tool, particularly for the development of prodrugs. The reaction proceeds via an SN2 mechanism and is typically facilitated by a base. Careful selection of reaction conditions is essential to control regioselectivity in unsymmetrical heterocycles. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. Further exploration and optimization of reaction conditions for specific heterocyclic systems will continue to expand the utility of this compound in organic synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
S-Alkylation of Thiols with Chloromethyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the S-alkylation of thiols using chloromethyl acetate (B1210297). This reaction is a valuable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development, for the protection of thiol groups and the formation of thioether linkages.
Introduction
The S-alkylation of thiols is a fundamental transformation that involves the formation of a carbon-sulfur bond. Chloromethyl acetate serves as an effective electrophile in this reaction, readily reacting with nucleophilic thiols or their corresponding thiolates. The resulting S-acetoxymethyl thioether can be a stable final product or serve as a protecting group for the thiol functionality, which can be cleaved under specific conditions to regenerate the free thiol. This protecting group strategy is particularly useful in complex molecule synthesis, such as in peptide chemistry, where the reactivity of the thiol group of cysteine residues needs to be masked. Furthermore, the acetoxymethyl group can be utilized in prodrug strategies, where its cleavage by intracellular esterases can release the active thiol-containing drug.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol, typically activated by a base to form the more nucleophilic thiolate anion, attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the chloride leaving group.
Applications in Research and Drug Development
The S-alkylation of thiols with this compound has several important applications:
-
Thiol Protection: The resulting S-acetoxymethyl group is a useful protecting group for thiols, particularly for the cysteine residue in peptide synthesis. It is stable to various reaction conditions and can be selectively removed when needed.
-
Prodrug Synthesis: Thiol-containing drugs can exhibit poor stability or membrane permeability. Conversion to an S-acetoxymethyl derivative can create a prodrug that is more stable and can be hydrolyzed in vivo by esterases to release the active thiol drug. This approach has been explored for drugs like captopril (B1668294) and N-acetylcysteine.[1]
-
Synthesis of Bioactive Molecules: The thioether linkage is present in numerous biologically active compounds. S-alkylation provides a straightforward method for introducing this moiety.
-
Nanotechnology: Thiol derivatives of biologically active compounds are used for attachment to gold nanoparticles for drug delivery systems.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the S-alkylation of a generic thiol and a specific protocol for L-cysteine with this compound.
General Protocol for S-Alkylation of Thiols
This protocol describes a general procedure for the S-alkylation of a thiol with this compound in an aqueous medium, which is an environmentally benign approach.[3]
Materials:
-
Thiol (e.g., thiophenol, aliphatic thiol)
-
This compound
-
Base (e.g., triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃))
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing the thiol (1.0 mmol) in water (2 mL), add the base (1.1 mmol of Et₃N or 1.2 mmol of K₂CO₃).
-
Stir the mixture at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, if the product is a solid, it can be isolated by simple filtration.
-
If the product is an oil, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for S-Acetamidomethylation of L-Cysteine
This protocol is adapted from a procedure for the synthesis of S-acetamidomethyl-L-cysteine, which is structurally similar to the product of S-alkylation with this compound and is a key derivative in peptide chemistry.[4]
Materials:
-
L-cysteine hydrochloride monohydrate
-
N-(hydroxymethyl)acetamide (as a precursor to the alkylating agent)
-
Concentrated hydrochloric acid
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottomed flask, dissolve N-(hydroxymethyl)acetamide (1.43 moles) and L-cysteine hydrochloride monohydrate (1.30 moles) in water (350 ml).
-
Cool the resulting solution in an ice bath and slowly add concentrated hydrochloric acid (50 ml).
-
Flush the flask with nitrogen, seal it, and allow it to stand for 1–2 days at room temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain a syrup.
-
Add ethanol to the syrup and concentrate again to remove residual water.
-
Dissolve the residue in hot ethanol and allow it to cool to crystallize the product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation
The following tables summarize quantitative data for the S-alkylation of various thiols with different alkylating agents, providing a reference for expected yields and reaction conditions.
Table 1: S-Alkylation of Various Thiols with Benzyl Chloride in Water [3]
| Entry | Thiol | Alkyl Halide | Base | Time (min) | Yield (%) |
| 1 | Thiophenol | Benzyl chloride | Et₃N | 60 | 92 |
| 2 | Thiophenol | Benzyl chloride | K₂CO₃ | 60 | 78 |
| 3 | 4-Methylthiophenol | Benzyl chloride | Et₃N | 60 | 95 |
| 4 | 4-Methylthiophenol | Benzyl chloride | K₂CO₃ | 60 | 92 |
| 5 | 4-Chlorothiophenol | Benzyl chloride | Et₃N | 60 | 95 |
| 6 | 4-Chlorothiophenol | Benzyl chloride | K₂CO₃ | 60 | 88 |
| 7 | 4-Bromothiophenol | Benzyl chloride | Et₃N | 60 | 92 |
| 8 | 4-Bromothiophenol | Benzyl chloride | K₂CO₃ | 90 | 90 |
| 9 | 1-Dodecanethiol | Benzyl chloride | Et₃N | 120 | 90 |
| 10 | 1-Dodecanethiol | Benzyl chloride | K₂CO₃ | 120 | 84 |
Data adapted from a study on green synthesis of thioethers. While not using this compound, it provides a good baseline for S-alkylation reactions in water.
Mandatory Visualizations
Reaction Mechanism
Caption: General reaction mechanism of S-alkylation.
Experimental Workflow
Caption: Workflow for S-alkylation of thiols.
References
Application of Chloromethyl Acetate in the Synthesis of Ganciclovir
Introduction
Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV) infections, is a synthetic acyclic nucleoside analogue of guanine (B1146940).[1][2] Its synthesis involves the coupling of a guanine derivative with a suitably protected glycerol (B35011) side chain. A key challenge in the synthesis is the efficient introduction of the acyclic side chain. One effective strategy employs chloromethyl acetate (B1210297) to functionalize a protected glycerol derivative, which then serves as a precursor for the 1,3-dihydroxy-2-propoxymethyl moiety of Ganciclovir.[1] This one-step process offers a convenient alternative to traditional two-step chloromethylation and subsequent acetoxylation methods.[1]
Synthesis Strategy
The overall synthetic approach involves the preparation of a masked glycerol derivative, 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane, through the reaction of 1,1-diethoxy-3-trityloxypropan-2-ol with chloromethyl acetate.[1] This intermediate is then coupled with diacetylguanine, followed by a series of deprotection and reduction steps to yield Ganciclovir.[1]
Experimental Protocols
1. Synthesis of 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane (4)
This protocol details the optimized conditions for the reaction of 1,1-diethoxy-3-trityloxypropan-2-ol (3) with this compound to yield the key intermediate (4).[1]
-
Reagents and Materials:
-
1,1-diethoxy-3-trityloxypropan-2-ol (3)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
This compound
-
Chilled water
-
Diisopropyl ether
-
-
Procedure:
-
To a solution of sodium hydride (144 mg, 6 mmol) in anhydrous DMF (25 mL), add 1,1-diethoxy-3-trityloxypropan-2-ol (4.06 g, 10 mmol) at room temperature.
-
Stir the reaction mixture for 10 hours under a nitrogen atmosphere.
-
In a separate flask, cool a solution of this compound (1.0 mL, 10 mmol) in DMF (25 mL) to 15-20 °C.
-
Add the solution from step 2 dropwise at regular intervals to the cooled this compound solution.
-
Stir the resulting reaction mixture for 5-6 hours.
-
Quench the reaction with chilled water.
-
Extract the product with diisopropyl ether.
-
2. Synthesis of Ganciclovir from Intermediate (4)
The intermediate 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane (4) is then used to alkylate diacetylguanine.
-
Coupling Reaction:
-
A solution of diacetylguanine (1.41 g, 6 mmol) and 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane (4) (2.9 g, 6 mmol) in dimethylacetamide (30 mL) is prepared.[1]
-
Methanesulfonic acid (0.1 mL, 1.2 mmol) is added at room temperature.[1]
-
The reaction mixture is heated at 75-80 °C for 20-21 hours.[1]
-
After cooling to room temperature, the product is extracted with dichloromethane (B109758) (DCM) to yield N2-acetyl-9-[(1,1-diethoxy-3-trityloxy-2-propoxy)methyl]guanine (5).[1]
-
-
Subsequent Deprotection and Reduction Steps:
-
The acetamido guanine derivative (5) undergoes alkaline hydrolysis in methanol (B129727) to yield the amino derivative (6).[1]
-
Concomitant deprotection of the acetal (B89532) and trityl groups of (6) is achieved using trifluoroacetic acid (TFA) in DCM.[1]
-
Subsequent reduction of the aldehyde intermediate with sodium borohydride (B1222165) (NaBH4) in the same pot furnishes Ganciclovir (1).[1]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane (4) [1]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Acetone | 0 |
| 2 | K₂CO₃ | DCM | 0 |
| 3 | K₂CO₃, NaI | Acetone | 4 |
| 4 | DMAP | DCM | 0 |
| 5 | KOH | DMF | 9 |
| 6 | NaH | DMF | 63 |
| 7 | NaH | Toluene | 49 |
| 8 | NaH | THF | 52 |
| 9 | NaH | DMSO | 45 |
Table 2: Yields of Intermediates and Final Product in Ganciclovir Synthesis [1]
| Step | Product | Yield (%) |
| 1 | 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane (4) | 63 |
| 2 | N²-acetyl-9-[(1,1-diethoxy-3-trityloxy-2-propoxy)methyl]guanine (5) | 44 |
| 3 | 9-[(1,1-diethoxy-3-trityloxy-2-propoxy)methyl]guanine (6) | 79 |
| 4 | Ganciclovir (1) | 73 |
Visualizations
Caption: Synthetic pathway of Ganciclovir using this compound.
Caption: Experimental workflow for the synthesis of the key intermediate.
References
Application Notes and Protocols: Chloromethyl Ester as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The chloromethyl ester group serves as a useful protecting group for carboxylic acids, offering a balance of stability and reactivity that allows for its selective removal under specific conditions. This group is also of significant interest in the design of prodrugs, where masking a polar carboxylic acid can enhance lipophilicity and improve oral bioavailability. The in vivo cleavage of the chloromethyl ester by esterases can then release the active drug.
These application notes provide a detailed overview of the synthesis and cleavage of chloromethyl esters of carboxylic acids, including experimental protocols, quantitative data, and mechanistic insights.
Data Presentation
Protection of Carboxylic Acids as Chloromethyl Esters
The formation of chloromethyl esters from carboxylic acids is typically achieved by reacting the corresponding acid chloride with a source of formaldehyde, such as paraformaldehyde or trioxane (B8601419), in the presence of a Lewis acid catalyst.
| Carboxylic Acid Chloride | Catalyst | Formaldehyde Source | Yield (%) | Reference |
| Methacrylic acid chloride | Ferric chloride | Paraformaldehyde | 75-80 | [1] |
| Acrylic acid chloride | Ferric chloride | Paraformaldehyde | 65-70 | [1] |
| Crotonic acid chloride | Stannic chloride | Paraformaldehyde | Not specified | [1] |
| 3-Chlorobenzoyl chloride | Zirconium tetrachloride | Trioxane | 92 (product to acid ratio) | [2] |
Note: The yields reported are for the isolated product.
Deprotection of Chloromethyl Esters
The deprotection of chloromethyl esters to regenerate the parent carboxylic acid is typically achieved through hydrolysis under neutral, acidic, or basic conditions. The reactivity of the chloromethyl group can influence the choice of conditions.
Experimental Protocols
Protocol 1: Synthesis of Chloromethyl Ester from an α,β-Unsaturated Carboxylic Acid Chloride
This protocol is adapted from a patented procedure for the synthesis of chloromethyl esters of α,β-unsaturated carboxylic acids.[1]
Materials:
-
α,β-Unsaturated carboxylic acid chloride (e.g., methacrylic acid chloride)
-
Paraformaldehyde
-
Ferric chloride (or Stannic chloride)
-
Phenothiazine (B1677639) (stabilizer)
-
Anhydrous solvent (e.g., dichloromethane (B109758), optional)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a catalytic amount of sublimed ferric chloride and a small amount of phenothiazine in the α,β-unsaturated carboxylic acid chloride.
-
While stirring and cooling the mixture with an ice bath, add paraformaldehyde in several portions. Allow the solution to become homogeneous between additions.
-
After the addition is complete, remove the ice bath and stir the solution at 60 °C for one hour.
-
Cool the reaction mixture to room temperature.
-
The product can be purified by vacuum distillation. Collect the fraction corresponding to the chloromethyl ester.
Example Yields:
Protocol 2: Synthesis of Chloromethyl Ester from an Acid Chloride using Zirconium Tetrachloride
This protocol provides a practical and scalable method for the synthesis of chloromethyl esters using zirconium tetrachloride as a catalyst.[2]
Materials:
-
Acid chloride (e.g., 3-chlorobenzoyl chloride)
-
Zirconium tetrachloride
-
Trioxane (or paraformaldehyde)
-
Dichloromethane (anhydrous)
-
1 N Sodium bicarbonate solution
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred suspension of zirconium tetrachloride (0.9 equiv.) in anhydrous dichloromethane, add the acid chloride at room temperature.
-
After 15 minutes, cool the reaction mixture to 0 °C and add a solution of trioxane (0.37 equiv.) in dichloromethane.
-
Stir the slurry at 0-25 °C for 1 hour. Monitor the reaction progress by HPLC.
-
Cool the reaction mixture to 0 °C and slowly add water, maintaining the temperature below 25 °C.
-
Agitate the biphasic mixture for 15 minutes.
-
Separate the organic phase, wash with 1 N sodium bicarbonate solution to remove any unreacted carboxylic acid, and then wash with water.
-
Exchange the dichloromethane with heptane by distillation.
-
Add a small amount of ethyl acetate to the hot heptane solution and allow the product to crystallize upon cooling.
Protocol 3: General Protocol for the Hydrolysis (Deprotection) of Chloromethyl Esters
This is a general procedure for the hydrolysis of esters, which can be adapted for the deprotection of chloromethyl esters. The specific conditions (acid or base concentration, temperature, and reaction time) may need to be optimized for different substrates.
Materials:
-
Chloromethyl ester
-
Aqueous acid (e.g., 1 M HCl) or aqueous base (e.g., 1 M NaOH)
-
Organic solvent (e.g., THF, dioxane)
-
Ethyl acetate
-
Brine
Procedure (Acid-Catalyzed Hydrolysis):
-
Dissolve the chloromethyl ester in a suitable organic solvent (e.g., THF).
-
Add an equal volume of aqueous acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.
Procedure (Base-Catalyzed Hydrolysis - Saponification):
-
Dissolve the chloromethyl ester in a suitable organic solvent (e.g., THF).
-
Add an aqueous solution of a base (e.g., 1 M NaOH).
-
Stir the mixture at room temperature or heat, monitoring the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylate salt.
-
Extract the carboxylic acid with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Mandatory Visualizations
Reaction Mechanisms and Workflows
References
Application Notes and Protocols for Chloromethyl Acetate in Prodrug Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloromethyl acetate (B1210297) and its analogs as promoieties in prodrug synthesis. This strategy is primarily employed to temporarily mask polar functional groups, such as carboxylic acids and phenols, to enhance the lipophilicity and oral bioavailability of parent drug molecules.[1][2][3] The resulting acyloxymethyl ester prodrugs are designed to be stable in the gastrointestinal tract and subsequently hydrolyzed by ubiquitous esterases in the body to release the active pharmaceutical ingredient (API).[4]
Rationale for Using Chloromethyl Acetate in Prodrug Synthesis
The primary goal of employing this compound in prodrug design is to overcome unfavorable physicochemical and pharmacokinetic properties of a drug. By masking polar functional groups, the following improvements can be achieved:
-
Enhanced Lipophilicity: The addition of the acyloxymethyl group increases the lipophilicity of the drug molecule, which can lead to improved absorption through biological membranes.[3][5]
-
Increased Oral Bioavailability: By improving absorption and protecting the drug from premature metabolism, the overall oral bioavailability can be significantly increased.[6][7]
-
Reduced Gastrointestinal Toxicity: For drugs like non-steroidal anti-inflammatory drugs (NSAIDs) that have a free carboxylic acid group, masking this functionality can reduce direct irritation of the gastric mucosa, thereby lowering the risk of ulceration and bleeding.[6][8][9]
-
Improved Taste: Masking certain functional groups can help to overcome the unpleasant taste of some drugs.[10]
-
Controlled Drug Release: The rate of hydrolysis of the acyloxymethyl ester can be modulated by modifying the acyl group, allowing for a degree of control over the drug release profile.[11][12]
General Synthesis Strategy
The synthesis of acyloxymethyl ester prodrugs using this compound or its analogs typically involves the reaction of the parent drug, containing a nucleophilic functional group (e.g., a carboxylate or a phenoxide), with the chloromethyl reagent. The general reaction scheme is as follows:
Caption: General workflow for the synthesis of acyloxymethyl prodrugs.
Data Presentation: Synthesis and Evaluation of Acyloxymethyl Prodrugs
The following tables summarize quantitative data from various studies on the synthesis and evaluation of prodrugs prepared using this compound or similar reagents.
Table 1: Synthesis of Acyloxymethyl Prodrugs - Reaction Yields
| Parent Drug | Functional Group | Chloromethyl Reagent | Solvent | Base | Yield (%) | Reference |
| Ibuprofen | Carboxylic Acid | This compound | DMF | K2CO3 | 75-85 | [13] |
| Diclofenac | Carboxylic Acid | This compound | Acetone | K2CO3 | 60-70 | [8] |
| Flurbiprofen | Carboxylic Acid | This compound | DMF | Et3N | ~70 | [8] |
| Ganciclovir | Hydroxyl | This compound | DMF | NaH | Good | [14] |
| Psilocin | Phenol (B47542) | Iodomethyl Pivalate | DMF/THF | NaH | >6-fold higher than direct | [15] |
| Allopurinol | N-H | Acyloxymethyl Chlorides | DMF | K2CO3 | 40-70 | [2] |
Table 2: In Vitro Stability of Acyloxymethyl Prodrugs
| Prodrug | Medium | pH | Temperature (°C) | Half-life (t½) | Reference |
| Ibuprofen Acyloxymethyl Ester | Simulated Gastric Fluid | 1.2 | 37 | Stable | [16] |
| Ibuprofen Acyloxymethyl Ester | Simulated Intestinal Fluid | 7.4 | 37 | Hydrolyzed | [16] |
| Diclofenac Acyloxymethyl Ester | Human Plasma (80%) | 7.4 | 37 | Rapid Hydrolysis | [6] |
| Psilocin Pivaloyloxymethyl Ether | Human Plasma (10%) | 7.4 | 37 | < 5 min | [15] |
| N-Acyloxymethylsulfonamides | Human Plasma | 7.4 | 37 | 0.2 - 2.0 min | [11] |
| O-(saccharinylmethyl) estradiol | Rat Plasma | 7.4 | 37 | ~3 min | [17] |
Table 3: Biological Activity of Acyloxymethyl Prodrugs
| Parent Drug | Prodrug | Assay | IC50 / Activity of Prodrug | IC50 / Activity of Parent Drug | Reference |
| Ibuprofen | Amide Prodrugs | Peripheral Analgesia | More Active | - | [8] |
| Diclofenac | Amide Prodrugs | Anti-inflammatory | Comparable | - | [8] |
| Flurbiprofen | Amide Prodrugs | Anti-inflammatory | Comparable | - | [8] |
| Robustic Acid | 4-Acyloxy Derivatives | Anticancer (Hela cells) | 27.45 ± 0.38 µM | > 100 µM | [18] |
| Naproxen | Paracetamol Ester | COX-1 Inhibition | 2.2 ± 0.9 µg/ml | - | [10] |
| Naproxen | Paracetamol Ester | COX-2 Inhibition | 1.3 ± 0.8 µg/ml | - | [10] |
Experimental Protocols
General Protocol for the Synthesis of an Acyloxymethyl Ester Prodrug of a Carboxylic Acid-Containing Drug (e.g., Ibuprofen)
This protocol is a general guideline and may require optimization for different parent drugs.
Materials:
-
Parent Drug (e.g., Ibuprofen)
-
This compound
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the parent drug (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Addition of this compound: Add this compound (1.1 - 1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure acyloxymethyl ester prodrug.[13]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[19]
Protocol for In Vitro Hydrolysis Study in Simulated Gastric and Intestinal Fluids
This protocol assesses the chemical stability of the prodrug under conditions mimicking the gastrointestinal tract.
Materials:
-
Prodrug
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 7.4 (without pancreatin)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
-
Incubation:
-
Add a small aliquot of the prodrug stock solution to pre-warmed (37 °C) SGF and SIF to achieve a final concentration of, for example, 100 µg/mL. The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the hydrolysis rate.
-
Incubate the solutions at 37 °C with gentle shaking.
-
-
Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw aliquots from each incubation mixture.
-
Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold ACN or MeOH to the withdrawn sample to precipitate any proteins (if present in the media) and stop the reaction.
-
Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to determine the concentration of the remaining prodrug and the released parent drug.
-
The percentage of prodrug remaining at each time point can be calculated and plotted against time to determine the hydrolysis rate.[16][20]
-
Protocol for Plasma Stability Assay
This protocol evaluates the enzymatic stability of the prodrug in plasma.
Materials:
-
Prodrug
-
Human, rat, or mouse plasma (heparinized or EDTA-treated)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
HPLC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO or ACN) at a high concentration (e.g., 10 mM).
-
Incubation:
-
Pre-warm the plasma to 37 °C.
-
Spike the prodrug stock solution into the plasma to achieve a final concentration of, for example, 1-10 µM. The final concentration of the organic solvent should be kept low (e.g., <0.5%).
-
Incubate the mixture at 37 °C.
-
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma-prodrug mixture.
-
Protein Precipitation: Immediately add a 3-4 fold excess of cold ACN with 0.1% formic acid to the plasma sample to precipitate the proteins and stop the enzymatic reaction.
-
Analysis:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by HPLC-MS/MS to quantify the amount of remaining prodrug.
-
The percentage of prodrug remaining over time is plotted, and the half-life (t½) in plasma is calculated.[3][4]
-
Mandatory Visualizations
Prodrug Activation Pathway
The following diagram illustrates the enzymatic cleavage of an acyloxymethyl ester prodrug to release the active drug.
Caption: Enzymatic activation of an acyloxymethyl prodrug.
Logical Workflow for Acyloxymethyl Prodrug Development
This diagram outlines the key stages in the development of a prodrug using the this compound strategy.
Caption: Workflow for the development of acyloxymethyl prodrugs.
Conclusion
The use of this compound and its analogs provides a versatile and effective strategy for the development of prodrugs with improved pharmaceutical properties. The acyloxymethyl ester promoiety can significantly enhance the oral bioavailability and reduce the side effects of a wide range of parent drugs containing carboxylic acid or phenol functional groups. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Synthesis and pharmaceutical properties of N-acyloxymethyl prodrugs of Allop with potential anti-trypanosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient approach to acyloxymethyl esters of nalidixic acid and in vitro evaluation as intra-ocular prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. staff.najah.edu [staff.najah.edu]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tsijournals.com [tsijournals.com]
Application Notes and Protocols for Chloromethylation of Aromatic Compounds Using Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethylation is a fundamental organic reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group serves as a versatile synthetic handle, readily transformed into a variety of other functionalities such as hydroxymethyl, formyl, cyanomethyl, and aminomethyl groups. Consequently, chloromethylated aromatic compounds are crucial intermediates in the synthesis of a wide range of fine chemicals, polymers, agrochemicals, and pharmaceuticals.
Traditionally, the Blanc chloromethylation, which employs formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride, has been the most common method. However, this method is often plagued by the formation of hazardous byproducts, most notably the highly carcinogenic bis(chloromethyl) ether (BCOME). This has prompted the exploration of alternative, safer chloromethylating agents.
Chloromethyl acetate (B1210297) (CH₃COOCH₂Cl) presents itself as a promising alternative. While less documented than traditional reagents, it offers a potential pathway to chloromethylation under potentially milder and safer conditions, avoiding the in situ formation of BCOME. This document provides a detailed overview of the application of chloromethyl acetate in the chloromethylation of aromatic compounds, including reaction mechanisms, experimental protocols, and relevant data.
Reaction Mechanism and Signaling Pathway
The chloromethylation of aromatic compounds using this compound is an electrophilic aromatic substitution reaction. The reaction is typically catalyzed by a Lewis acid, which activates the this compound to generate a potent electrophile.
The proposed mechanism involves the following steps:
-
Activation of this compound: The Lewis acid (e.g., AlCl₃, SnCl₄, ZnCl₂) coordinates to the carbonyl oxygen of the acetate group, increasing the electrophilicity of the chloromethyl carbon.
-
Formation of the Electrophile: The activated complex can then generate an acyl-stabilized carbocation or a similar electrophilic species.
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the activated this compound. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (often the Lewis acid complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the chloromethylated product.
Applications in Drug Development and Organic Synthesis
The chloromethyl group is a key building block in the synthesis of numerous biologically active molecules and complex organic structures. Its ability to be easily converted into other functional groups makes it invaluable in medicinal chemistry and process development.
Key transformations of the chloromethyl group include:
-
Synthesis of Arylacetic Acids: Conversion to a nitrile (Ar-CH₂CN) followed by hydrolysis provides arylacetic acids, which are precursors to non-steroidal anti-inflammatory drugs (NSAIDs).
-
Formation of Benzylic Alcohols and Ethers: Hydrolysis of the chloromethyl group yields benzylic alcohols (Ar-CH₂OH), while reaction with alkoxides provides benzyl (B1604629) ethers (Ar-CH₂OR).
-
Introduction of Amino Groups: Reaction with amines or ammonia (B1221849) derivatives leads to the formation of benzylic amines (Ar-CH₂NR₂), a common motif in pharmaceuticals.
-
Carbon Chain Extension: The chloromethyl group can participate in various coupling reactions to extend carbon chains.
The use of this compound as a chloromethylating agent is particularly relevant in industrial settings where minimizing the formation of highly toxic byproducts is a critical safety and regulatory concern.
Experimental Protocols
While specific, detailed protocols for a wide range of aromatic substrates using this compound are not abundantly found in peer-reviewed literature, the following general procedures can be adapted based on the reactivity of the aromatic compound. The principles are based on established Friedel-Crafts type reactions.
General Protocol for the Chloromethylation of an Activated Aromatic Compound (e.g., Toluene)
Materials:
-
Toluene
-
This compound
-
Anhydrous Lewis acid (e.g., Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃), or Tin(IV) Chloride (SnCl₄))
-
Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM), Carbon Disulfide (CS₂))
-
Ice-water bath
-
Standard glassware for inert atmosphere reactions (if using a highly moisture-sensitive Lewis acid)
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube (or nitrogen inlet), add the aromatic substrate (1.0 eq) and the anhydrous solvent.
-
Catalyst Addition: Cool the mixture in an ice-water bath to 0°C. Cautiously add the anhydrous Lewis acid catalyst (0.5 - 1.2 eq) portion-wise while stirring.
-
Addition of this compound: Add this compound (1.1 - 1.5 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, then warm to room temperature and stir for an additional 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) three times.
-
Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data
Due to the limited availability of specific data for this compound in the literature, the following table provides representative data for the chloromethylation of various aromatic compounds using related and traditional methods to offer a comparative perspective. Researchers should optimize these conditions for this compound.
| Aromatic Substrate | Chloromethylating Agent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Paraformaldehyde / HCl | ZnCl₂ | 60 | 0.5 | 79 | [1] |
| Toluene | Paraformaldehyde / HCl | ZnCl₂ / Acetic Acid | 60 | 6 | 60 | [1] |
| Naphthalene | Paraformaldehyde / HCl / Acetic Acid / Phosphoric Acid | - | 80-90 | 6 | 74-77 | [2] |
| Cumene | Formaldehyde / HCl | ZnCl₂ | 42-48 | - | High | [3] |
| Anisole | Formaldehyde / HCl | TiCl₄ | 0-5 | - | Optimized | [3] |
| Dodecylbenzene | Chloromethyl methyl ether | - | - | - | High | [4] |
| Deactivated Aromatics | Chloromethyl alkyl ether | FeCl₃ or SnCl₄ | - | - | - | [5] |
Note: The yields and conditions are highly dependent on the specific substrate and reaction scale.
Safety Considerations
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents like dichloromethane and carbon disulfide are volatile and have associated health risks. Ensure proper ventilation and handling procedures.
-
While this compound is expected to be safer than traditional reagents, the potential for byproduct formation should always be considered, and appropriate analytical methods should be employed to ensure product purity and the absence of highly toxic impurities.
Conclusion
The chloromethylation of aromatic compounds using this compound offers a potentially safer alternative to traditional methods. While detailed and comparative literature is sparse, the fundamental principles of electrophilic aromatic substitution provide a solid basis for developing robust experimental protocols. The versatility of the resulting chloromethylated products makes this reaction a valuable tool for researchers in organic synthesis and drug development. Further research into the scope and limitations of this compound as a chloromethylating agent is warranted to fully establish its utility in these fields.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. iris.unive.it [iris.unive.it]
- 4. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 5. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Chloromethyl Acetate in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl acetate (B1210297) is a versatile reagent in peptide chemistry, primarily utilized for the introduction of a chloromethyl ester functionality. This reactive group serves as a key intermediate for various peptide modifications, including carboxyl group protection, the formation of ester prodrugs, peptide cyclization, and the synthesis of peptide-drug conjugates. Its utility stems from the ability of the chloromethyl group to react with nucleophiles under specific conditions, allowing for the covalent linkage of different molecular entities to the peptide backbone or side chains. These application notes provide detailed protocols and data for the use of chloromethyl acetate and analogous reagents in peptide synthesis and modification.
Applications of this compound in Peptide Chemistry
This compound's primary role is to form chloromethyl esters from carboxylic acids. These esters are valuable intermediates for several synthetic transformations.
Carboxyl Group Protection
The formation of a chloromethyl ester can serve as a method for protecting the C-terminal carboxylic acid or the acidic side chains of amino acids like aspartic acid and glutamic acid during peptide synthesis. This protection strategy is particularly useful when orthogonal deprotection schemes are required.
Synthesis of Peptide Prodrugs
Chloromethyl esters of peptides can be used to create prodrugs by linking a therapeutic agent containing a suitable nucleophile (e.g., a carboxylate, hydroxyl, or thiol group). The resulting ester bond is designed to be cleaved in vivo, releasing the active drug.
Peptide Cyclization
Bifunctional linkers containing a chloromethyl group can be employed for peptide cyclization. By reacting with two nucleophilic side chains, such as two cysteine residues, these linkers can form cyclic peptide structures, which often exhibit enhanced stability and biological activity. While direct use of a bifunctional reagent derived from this compound is not widely documented, analogous reagents like α,α'-dibromo-m-xylene demonstrate the principle of using haloalkyl groups for cyclization.[1]
Synthesis of Peptide-Drug Conjugates
Chloromethyl-containing linkers can be used to conjugate drugs to peptides. This strategy often involves the site-specific alkylation of a nucleophilic amino acid side chain, such as cysteine, with the chloromethyl group of the linker, which is attached to the drug molecule.[2]
Experimental Protocols
Synthesis of N-Protected Amino Acid Chloromethyl Esters
This protocol describes the synthesis of a chloromethyl ester from an N-protected amino acid using bromochloromethane (B122714), a reagent that yields the same product as would be expected from a reaction with this compound under appropriate conditions.[3]
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Bromochloromethane (BrCH₂Cl)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve the N-protected amino acid (1.0 eq) in methanol.
-
Add an aqueous solution of cesium carbonate (0.5 eq) dropwise with stirring.
-
Remove the solvent under reduced pressure to obtain the cesium salt as a white solid. Dry the salt under vacuum for at least 2 hours.
-
-
Chloromethyl Ester Formation:
-
Suspend the dried cesium salt in DMF.
-
Add bromochloromethane (1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, pour the reaction mixture into a mixture of diethyl ether and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the pure N-protected amino acid chloromethyl ester.
-
Workflow for Synthesis of N-Protected Amino Acid Chloromethyl Ester
Caption: Workflow for the synthesis of an N-protected amino acid chloromethyl ester.
Synthesis of a Peptide Prodrug using a Chloromethyl Ester
This protocol details the synthesis of a prodrug of aspirin (B1665792) using an N-protected amino acid chloromethyl ester.[3]
Materials:
-
N-protected amino acid chloromethyl ester (e.g., Boc-Ala-OCH₂Cl)
-
Aspirin (acetylsalicylic acid)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Preparation of Aspirin Cesium Salt:
-
Dissolve aspirin (1.0 eq) in methanol.
-
Add an aqueous solution of cesium carbonate (0.5 eq) dropwise with stirring.
-
Remove the solvent under reduced pressure to obtain the aspirin cesium salt. Dry under vacuum.
-
-
Coupling Reaction:
-
Dissolve the dried aspirin cesium salt and the N-protected amino acid chloromethyl ester (1.1 eq) in DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the aspirin-amino acid prodrug.
-
Reaction Scheme for Prodrug Synthesis
Caption: General reaction scheme for peptide prodrug synthesis.
Peptide Cyclization via Thiol Alkylation (Hypothetical Protocol)
This protocol describes a hypothetical method for peptide cyclization using a bifunctional linker analogous to those derived from this compound, such as α,α'-dichloro-p-xylene. This method is based on the well-established strategy of cyclizing peptides through bis-alkylation of cysteine residues.[1]
Materials:
-
Linear peptide with two cysteine residues
-
α,α'-Dichloro-p-xylene
-
Ammonium (B1175870) bicarbonate buffer (pH 8.0)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system
Procedure:
-
Peptide Dissolution:
-
Dissolve the purified linear peptide in a 1:1 mixture of acetonitrile and ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
-
Linker Addition:
-
Prepare a stock solution of α,α'-dichloro-p-xylene in acetonitrile.
-
Add the linker solution dropwise to the peptide solution with gentle stirring (final linker concentration should be 1.1 equivalents).
-
-
Cyclization Reaction:
-
Stir the reaction mixture at room temperature and monitor the progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of β-mercaptoethanol.
-
Acidify the solution with TFA to pH 2-3.
-
Lyophilize the crude cyclic peptide.
-
Purify the cyclic peptide by preparative reverse-phase HPLC.
-
Peptide Cyclization Workflow
Caption: Workflow for peptide cyclization using a bifunctional chloromethyl linker.
Site-Specific Peptide-Drug Conjugation (Hypothetical Protocol)
This protocol outlines a hypothetical procedure for the site-specific conjugation of a drug to a peptide containing a single cysteine residue, using a drug derivative functionalized with a chloromethyl group. This is based on the known reactivity of chloromethyl groups towards cysteine thiols.[2]
Materials:
-
Cysteine-containing peptide
-
Drug-linker conjugate with a terminal chloromethyl group
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Size-exclusion chromatography column
Procedure:
-
Peptide and Drug-Linker Preparation:
-
Dissolve the peptide in phosphate buffer.
-
Dissolve the drug-linker-chloromethyl conjugate in a minimal amount of a co-solvent like ACN or DMSO and add it to the peptide solution (1.2 equivalents).
-
-
Conjugation Reaction:
-
Stir the reaction mixture at room temperature or 37 °C.
-
Monitor the reaction by LC-MS to follow the formation of the peptide-drug conjugate.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography or reverse-phase HPLC to remove unreacted drug-linker and peptide.
-
Characterize the final conjugate by mass spectrometry.
-
Peptide-Drug Conjugation Scheme
Caption: Site-specific conjugation of a drug to a cysteine-containing peptide.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of chloromethyl esters and their use in prodrug formation. Data for hypothetical protocols are not included as they would be speculative.
Table 1: Synthesis of N-Protected Amino Acid and Dipeptide Chloromethyl Esters [3]
| N-Protected Precursor | Product | Yield (%) |
| Boc-Ala-OH | Boc-Ala-OCH₂Cl | 75 |
| Boc-Phe-OH | Boc-Phe-OCH₂Cl | 82 |
| Z-Gly-OH | Z-Gly-OCH₂Cl | 78 |
| Boc-Gly-Gly-OH | Boc-Gly-Gly-OCH₂Cl | 65 |
Table 2: Synthesis of Prodrugs from Chloromethyl Esters [3]
| Chloromethyl Ester | Drug | Prodrug | Yield (%) |
| Boc-Ala-OCH₂Cl | Aspirin | Boc-Ala-OCH₂-Aspirin | 42 |
| Boc-Phe-OCH₂Cl | Aspirin | Boc-Phe-OCH₂-Aspirin | 45 |
| Boc-Ala-OCH₂Cl | Sulfamethazine | Boc-Ala-OCH₂-Sulfamethazine | 38 |
Conclusion
This compound and related chloromethylating agents are valuable tools in peptide chemistry. They provide a gateway to the formation of reactive chloromethyl esters, which can be effectively used for carboxyl group protection and the synthesis of peptide-based prodrugs with quantifiable success. While direct, widespread protocols for using this compound in peptide cyclization and complex drug conjugation are less common, the underlying chemical principles are well-established with analogous reagents. The protocols and data presented here offer a solid foundation for researchers to explore and adapt these methodologies for their specific needs in peptide synthesis and modification. Further research into novel bifunctional linkers derived from this compound could expand its application in creating structurally diverse and functionally enhanced peptides.
References
Application Notes and Protocols for the Reaction of Chloromethyl Acetate with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of chloromethyl acetate (B1210297) with sodium azide (B81097) is a fundamental yet powerful transformation in organic synthesis, yielding azidomethyl acetate. This product serves as a versatile building block, particularly in the realm of drug discovery and development. The introduction of the azide moiety provides a chemical handle for a variety of subsequent transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), the cornerstones of "click chemistry".[1][2][3] These bioorthogonal reactions allow for the efficient and specific conjugation of the azidomethyl acetate unit to molecules bearing an alkyne functional group, even within complex biological systems.[4][5][6][7] This capability is invaluable for applications such as target identification and validation, drug delivery, and the synthesis of novel therapeutic agents.[8][9][10] Azidomethyl acetate is a key reagent for introducing a masked hydroxymethyl group or for use in various ligation strategies.
Reaction Mechanism and Experimental Workflow
The reaction proceeds via a standard SN2 mechanism, where the azide anion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.
Reaction Data
| Parameter | Value/Description | Reference |
| Reaction Type | Nucleophilic Substitution (SN2) | Inferred from general chemical principles |
| Starting Materials | Chloromethyl acetate, Sodium azide | Inferred from reaction name |
| Product | Azidomethyl acetate | Inferred from reaction name |
| Solvent | Dimethylformamide (DMF) is a common solvent for such reactions. Water can also be used. | [11] |
| Temperature | Room temperature to slightly elevated temperatures (e.g., 90°C) can be employed. | [11] |
| Reaction Time | Typically ranges from a few hours to 24 hours, depending on the reaction conditions. | [11] |
| Typical Yield | High yields, often exceeding 80%, are expected for this type of reaction. For the analogous reaction of chloromethyl pivalate (B1233124), a yield of 81% has been reported. | [11] |
Diagrams
Experimental Protocols
Protocol 1: Synthesis of Azidomethyl Acetate
This protocol is adapted from the synthesis of azidomethyl pivalate.[11]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.1 equivalents) in water.
-
Addition of this compound: To the stirred solution of sodium azide, add this compound (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 90°C and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and partition between diethyl ether and water.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude azidomethyl acetate.
-
Purification: If necessary, the crude product can be purified by silica (B1680970) gel column chromatography.
Safety Precautions:
-
Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. Handle with extreme care in a well-ventilated fume hood.[5]
-
Avoid contact of sodium azide with acids, as it can generate highly toxic and explosive hydrazoic acid.
-
Azide compounds can form explosive heavy metal azides. Avoid contact with metals such as copper, lead, and brass.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Spectroscopic Data for Azidomethyl Acetate (Predicted)
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~5.2 (s, 2H, -CH₂N₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~52 (-OCH₃), ~60 (-CH₂N₃), ~170 (C=O) |
| IR (neat) | ν (cm⁻¹): ~2100 (strong, sharp, N₃ stretch), ~1750 (strong, C=O stretch) |
Note: The predicted spectroscopic data is based on the analysis of analogous compounds such as azidomethyl pivalate and general principles of NMR and IR spectroscopy.[11]
Applications in Drug Development
The primary application of azidomethyl acetate in drug development lies in its utility as a versatile building block for "click chemistry."[1][2][3] The azide functionality allows for its conjugation to alkyne-modified biomolecules or drug candidates.
In Situ Click Chemistry for Target Validation:
A powerful application of this chemistry is in situ click chemistry, where a biological target (e.g., an enzyme) templates the formation of a high-affinity ligand from a mixture of azide- and alkyne-containing fragments.[8][9] This approach can be used to identify and validate new drug targets.
In this conceptual signaling pathway, an enzyme of interest brings an azide-containing fragment (derived from a molecule like azidomethyl acetate) and an alkyne-containing fragment into close proximity within its active site. This proximity catalyzes the "click" reaction, forming a stable triazole-linked inhibitor with high affinity and specificity for the target enzyme. This allows for the identification of potent inhibitors and the validation of the enzyme as a therapeutic target.[8][9]
References
- 1. Methyl azido acetate | 1816-92-8 | FM12560 | Biosynth [biosynth.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In situ selection of lead compounds by click chemistry: target-guided optimization of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Chloromethyl Acetate as a Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl acetate (B1210297) (ClCH₂OAc) is a reactive and versatile chemical intermediate that plays a significant role in the synthesis of a variety of agrochemicals, including insecticides and herbicides. Its utility stems from the presence of two reactive sites: the acyl group and the chloromethyl group. This allows it to be employed in a range of chemical transformations, most notably as a precursor for introducing the critical chloroacetyl moiety in the synthesis of several classes of pesticides. While direct one-pot syntheses of complex agrochemicals from chloromethyl acetate are not always the most common industrial routes, its role as a key building block for essential precursors is well-established. These application notes provide an overview of its use and detailed protocols for the synthesis of representative agrochemicals where this compound can be considered a strategic starting material.
Application in Insecticide Synthesis: The Case of Dimethoate (B1670662)
Dimethoate is a widely used organophosphate insecticide effective against a broad range of insects and mites.[1] The synthesis of dimethoate involves the reaction of a salt of O,O-dimethyl dithiophosphoric acid with N-methyl-2-chloroacetamide.[2] this compound can serve as a precursor to N-methyl-2-chloroacetamide, which is the key intermediate that forms the backbone of the dimethoate molecule.
Logical Workflow for Dimethoate Synthesis via a this compound-Derived Intermediate
Caption: Synthesis pathway of Dimethoate.
Experimental Protocols
Protocol 1: Synthesis of N-methyl-2-chloroacetamide from Methyl Chloroacetate (B1199739)
This protocol describes the synthesis of the key intermediate, N-methyl-2-chloroacetamide, using methyl chloroacetate, a related chloroalkyl acetate.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add 120 g of methyl chloroacetate.[3]
-
Cooling: Cool the flask to below -8°C using an appropriate cooling bath.[3]
-
Addition of Methylamine: While stirring vigorously, slowly add 62 g of a methylamine-alcohol solution (27-32%) dropwise. Maintain the reaction temperature below -5°C during the addition.[3]
-
Reaction: Continue stirring at -5°C for 2.5 hours.[3]
-
Work-up: After the reaction is complete, evaporate the methanol (B129727) and ethanol. Recover the excess methyl chloroacetate for reuse.[3]
-
Purification: The resulting N-methyl-2-chloroacetamide can be further purified by distillation.
Protocol 2: Synthesis of Dimethoate
-
Reaction Setup: In a 250 mL three-neck flask, add 32.82 g (0.2 mol) of O,O-sodium dimethylthiophosphate, 21.5 g (0.2 mol) of 2-chloro-N-methylacetamide, 1.66 g (0.01 mol) of potassium iodide, and 120 mL of methanol.[3]
-
Reaction: Heat the mixture to 65°C and maintain for 10 hours.[3]
-
Work-up: After cooling to room temperature, filter the salt generated during the reaction.[3]
-
Purification: Remove the solvent by rotary evaporation to obtain the crude dimethoate product.[3]
Quantitative Data
| Precursor 1 | Precursor 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| O,O-Sodium dimethylthiophosphate | 2-Chloro-N-methylacetamide | Dimethoate | Methanol | 65 | 10 | 92.68 | 95.66 | [3] |
| Ammonium salt of O,O-dimethyl dithiophosphate | Methyl chloroacetate | Intermediate phosphate (B84403) ester | Various | 0-60 | 1.3-2.7 | ~90 | - | [4] |
| Intermediate phosphate ester | Methylamine | Dimethoate | Various | -10-5 | 1-2.5 | - | >90 | [4] |
Application in Herbicide Synthesis: Chloroacetamide Herbicides (Butachlor)
Chloroacetamide herbicides, such as butachlor (B1668075) and alachlor, are widely used for pre-emergence control of annual grasses and some broad-leaved weeds.[5][6] The synthesis of these herbicides typically involves the chloroacetylation of a substituted aniline, such as 2,6-diethylaniline (B152787), to form an N-aryl-2-chloroacetamide intermediate.[5][7] This intermediate is then further functionalized. While the direct acylating agent is often chloroacetyl chloride, this compound can be considered a precursor to this reactive species.
Logical Workflow for Butachlor Synthesis
Caption: Synthesis pathway of Butachlor.
Experimental Protocols
Protocol 3: Synthesis of N-(2,6-diethylphenyl)chloroacetamide
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-diethylaniline in glacial acetic acid.[5]
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride to the solution while maintaining a controlled temperature.[5]
-
Reaction: Stir the reaction mixture for a specified duration to ensure the completion of the reaction.[5]
-
Isolation: Isolate the resulting product, N-(2,6-diethylphenyl)chloroacetamide.[5]
Protocol 4: Synthesis of Butachlor
-
Reaction Setup: In the presence of an amount of Butachlor technical 92, react N-(2,6-diethylphenyl)chloroacetamide with chloromethyl butyl ether in an alkaline aqueous solution.[8]
-
Reaction Conditions: The mole ratio of N-(2,6-diethylphenyl)chloroacetamide to chloromethyl butyl ether is typically 1:1 to 1:1.5. The reaction temperature is maintained between 10-50°C.[8]
-
Addition: The chloromethyl butyl ether is added dropwise over 0.5 to 1 hour.[8]
-
Reaction Time: The reaction is allowed to proceed for 0.5 to 1 hour.[8]
-
Work-up and Purification: After the reaction, the crude butachlor is purified through neutralization, washing, and distillation or crystallization to obtain the technical-grade product.[5] The overall yield is reported to be around 90%.[8]
Quantitative Data
| Precursor 1 | Precursor 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Diethylaniline | Chloroacetyl chloride | N-(2,6-diethylphenyl)chloroacetamide | Glacial acetic acid | Controlled | - | - | [5] |
| N-(2,6-diethylphenyl)chloroacetamide | Chloromethyl butyl ether | Butachlor | Alkaline aqueous soln. | 10-50 | 0.5-1 | 90 | [8] |
| 2,6-Diethylaniline | Monochloroacetic acid/PCl₃ | N-(2,6-diethylphenyl)chloroacetamide | No solvent | 85-105 | 1-3 | - | [8] |
Application in Fungicide Synthesis: Strobilurin Analogues
Strobilurin fungicides are a major class of agricultural chemicals used to control a broad spectrum of fungal diseases.[9] Their synthesis often involves the construction of a complex molecular scaffold. While direct use of this compound in the synthesis of commercial strobilurins like Azoxystrobin or Pyraclostrobin is not prominently documented in publicly available literature, the introduction of a chloromethyl group onto an aromatic or heterocyclic ring is a key transformation in organic synthesis.[10][11] this compound, in the presence of a Lewis acid, can act as a chloromethylating agent, potentially providing a pathway to key intermediates for strobilurin synthesis. However, more commonly, bromomethylated precursors are used.[12]
The synthesis of many strobilurin analogues involves the reaction of a phenol (B47542) or other nucleophile with a side chain containing a reactive leaving group, such as a bromide. For example, the synthesis of some novel strobilurin derivatives involves the reaction of a substituted phenol with (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate.[12]
General Workflow for Strobilurin Analogue Synthesis
Caption: General synthesis of Strobilurin analogues.
Experimental Protocol
Protocol 5: General Synthesis of Strobilurin Analogues
-
Reaction Setup: In a dry dioxane solvent, add the substituted phenol (1.1 mmol) and potassium carbonate (1.1 mmol, 0.15 g) to a stirred suspension.[12]
-
Addition of Intermediate: Add a solution of the bromomethylphenyl intermediate (1 mmol) in dry dioxane (10 mL) dropwise to the suspension.[12]
-
Reaction: Heat the reaction mixture to reflux and maintain for 7 hours.[12]
-
Work-up: After cooling to room temperature, filter the mixture. Evaporate the filtrate under reduced pressure to obtain the crude product.[12]
-
Purification: Purify the crude product by chromatography using petroleum ether and ethyl acetate as the eluent to afford the target strobilurin analogues.[12]
Conclusion
This compound serves as a valuable, albeit sometimes indirect, intermediate in the synthesis of important agrochemicals. Its ability to act as a precursor to key building blocks like N-methyl-2-chloroacetamide and potentially as a chloromethylating agent highlights its versatility in organic synthesis for the agrochemical industry. The protocols and data presented herein provide a foundational understanding for researchers and scientists in the development of synthetic routes to these vital crop protection agents. Further research into direct, efficient, and environmentally benign synthetic methods utilizing this compound is a continuing area of interest in agrochemical process development.
References
- 1. Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN1702074A - Process for synthesizing dimethoate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Butachlor (Ref: CP 53619) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]
- 9. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. organicreactions.org [organicreactions.org]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Conditions for Chloromethyl Acetate Esterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of chloromethyl acetate (B1210297) and related chloromethyl esters. The information is intended to guide researchers in the efficient and safe laboratory-scale preparation of these important chemical intermediates.
Introduction
Chloromethyl acetate (ClCH₂OAc) is a versatile bifunctional reagent containing both an ester and a reactive chloromethyl group. This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. It serves as a key intermediate for the introduction of the acetoxymethyl group, which can be used as a protective group or as a linker in prodrug design. The term "this compound esterification" can refer to two distinct processes:
-
The synthesis of the this compound molecule itself.
-
The use of a chloromethylating agent to form a chloromethyl ester from a carboxylic acid.
This document will cover the primary methodologies for both interpretations, providing detailed experimental protocols, tabulated data for reaction optimization, and workflow diagrams to illustrate the processes.
Synthesis of this compound
The most common and high-yielding method for the synthesis of this compound involves the reaction of acetyl chloride with a formaldehyde (B43269) source, typically paraformaldehyde, in the presence of a Lewis acid catalyst.
General Reaction Scheme
Experimental Protocol
This protocol is based on a widely cited procedure for the synthesis of this compound.[1]
Materials:
-
Acetyl chloride
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Activated molecular sieves (4Å)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas (Argon or Nitrogen) inlet.
-
Charging the Flask: To the flask, add paraformaldehyde and anhydrous zinc chloride.
-
Initial Cooling: Cool the flask to 0°C using an ice bath.
-
Addition of Acetyl Chloride: Add acetyl chloride dropwise to the stirred mixture at 0°C.
-
Warming and Initial Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for 18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid precipitate and wash it with dichloromethane.
-
Combine the filtrate and the washings.
-
Concentrate the resulting solution under vacuum at a temperature not exceeding 37°C to obtain the crude this compound.
-
-
Storage: The product can often be used directly in the next step without further purification. For storage, add activated 4Å molecular sieves to the product.
Data Presentation: Synthesis of Chloromethyl Esters
The synthesis of chloromethyl esters can be achieved using various acid chlorides and formaldehyde sources with different Lewis acid catalysts. The following table summarizes representative conditions.
| Acid Chloride | Formaldehyde Source | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl chloride | Paraformaldehyde | ZnCl₂ (catalytic) | None | 0 to 90 | 19 | 94 | [1] |
| Methacrylic acid chloride | Paraformaldehyde | FeCl₃ (catalytic) | None | Cooled with ice | - | High | [2] |
| Various acid chlorides | Trioxane | ZrCl₄ (90 mol%) | Dichloromethane | 0 to 25 | 1 | High | [3] |
| Various acid chlorides | Paraformaldehyde | SnCl₄ (catalytic) | Dichloromethane | - | - | High | [3] |
Note: The specific amounts of reagents and detailed procedures can be found in the cited literature.
Experimental Workflow Diagram
Chloromethylation of Carboxylic Acids for Ester Synthesis
While not a direct "esterification" in the classical sense of reacting a carboxylic acid with an alcohol, the formation of chloromethyl esters from carboxylic acids is a relevant transformation. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride, which then undergoes a reaction with a formaldehyde source, as detailed in the section above.
Alternatively, phase-transfer catalysis (PTC) can be employed for the esterification of carboxylic acids with alkyl halides. In the context of chloromethyl esters, this would involve the reaction of a carboxylate salt with a chloromethylating agent.
General Reaction Scheme (via Acid Chloride)
Phase-Transfer Catalysis (PTC) Approach
Phase-transfer catalysis can facilitate the esterification by transferring the carboxylate anion from an aqueous phase to an organic phase where it can react with an alkylating agent.
Conceptual Protocol:
-
Salt Formation: A carboxylic acid is deprotonated with a base (e.g., NaOH, K₂CO₃) in an aqueous solution to form the carboxylate salt.
-
Phase Transfer: A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) is added. The catalyst forms an ion pair with the carboxylate anion, which is soluble in an organic solvent.
-
Reaction: The organic phase containing the carboxylate-catalyst ion pair is reacted with a chloromethylating agent (e.g., chloromethyl chlorosulfate).
-
Product Formation: The carboxylate anion displaces the chloride on the chloromethylating agent, forming the chloromethyl ester.
Logical Relationship Diagram
References
Application Notes and Protocols: Lewis Acid Catalysts for Chloromethyl Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl acetate (B1210297) is a reactive chemical intermediate widely employed in organic synthesis, particularly for the introduction of the chloromethyl group onto various substrates. This functional group serves as a versatile handle for subsequent chemical transformations, making it a valuable tool in the construction of complex molecules, including active pharmaceutical ingredients (APIs). The reactivity of chloromethyl acetate is significantly enhanced by the use of Lewis acid catalysts, which facilitate electrophilic substitution reactions, most notably the Friedel-Crafts-type chloromethylation of aromatic and heteroaromatic compounds.
These application notes provide a comprehensive overview of the use of various Lewis acid catalysts in reactions involving this compound and its synthetic equivalents (e.g., formaldehyde (B43269) and hydrogen chloride). Detailed experimental protocols, quantitative data on catalyst performance, and mechanistic insights are presented to aid researchers in the selection and application of suitable catalytic systems for their specific synthetic needs.
Data Presentation: Performance of Lewis Acid Catalysts in Chloromethylation Reactions
The efficiency and selectivity of chloromethylation reactions are highly dependent on the choice of Lewis acid catalyst, the nature of the aromatic substrate, and the reaction conditions. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different catalytic systems.
Table 1: Comparison of Lewis Acid Catalysts in the Chloromethylation of Toluene (B28343)
| Catalyst | Chloromethylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) of Monochloromethylated Product | Reference |
| ZnCl₂ | Paraformaldehyde/HCl | Acetic Acid/H₂SO₄/PEG-800 | 50 | 8 | 95 | ~90 (para/ortho ratio varies) | [1] |
| AlCl₃ | HCHO/HCl | Not Specified | Not Specified | Not Specified | High | Good (often with side products) | [2] |
| FeCl₃ | HCHO/HCl | Not Specified | Not Specified | Not Specified | High (reported highest activity) | Good | [2] |
| SnCl₄ | HCHO/HCl | Not Specified | Not Specified | Not Specified | Moderate | Moderate | [2] |
| TiCl₄ | HCHO/HCl | Not Specified | 0-5 | Not Specified | High | High (for activated substrates) | [No specific citation for TiCl4 with toluene, but mentioned for anisole] |
Table 2: Chloromethylation of Various Aromatic Substrates with a ZnCl₂-based Catalytic System
| Aromatic Substrate | Chloromethylating Agent | Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Major Product(s) | Reference |
| Toluene | Paraformaldehyde/HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | 50 | 8 | 95 | 4-Chloromethyl-1-methylbenzene | [1] |
| Ethylbenzene | Paraformaldehyde/HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | 60 | 10 | 85 | 1-(Chloromethyl)-4-ethylbenzene | [No specific citation with this exact system, but implied from similar reactions] |
| Cumene | Paraformaldehyde/HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | 60 | 10 | 89.8 | 1-(Chloromethyl)-4-isopropylbenzene | [3] |
| Naphthalene (B1677914) | Paraformaldehyde/HCl | ZnCl₂/H₃PO₄/AcOH | 80-90 | 2 | ~80 | 1-(Chloromethyl)naphthalene | [4] |
| o-Xylene | HCHO/HCl | ZnCl₂/HCl | Not Specified | Not Specified | 74 | 1-(Chloromethyl)-2,3-dimethylbenzene | [2] |
| p-Xylene | HCHO/HCl | ZnCl₂/HCl | Not Specified | Not Specified | 71 | 1-(Chloromethyl)-2,5-dimethylbenzene | [2] |
Experimental Protocols
The following are detailed methodologies for key chloromethylation reactions cited in the literature.
Protocol 1: ZnCl₂-Catalyzed Chloromethylation of Toluene in a Phase-Transfer Catalysis System [1]
Materials:
-
Toluene (0.1 mol)
-
Paraformaldehyde (0.105 mol)
-
50% Sulfuric Acid (H₂SO₄) (60 mL)
-
Zinc Chloride (ZnCl₂) (0.1 mol)
-
Polyethylene glycol 800 (PEG-800) (5 mmol)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Acetic Acid (AcOH)
Procedure:
-
In a reaction vessel equipped with a gas inlet, a stirrer, and a condenser, combine toluene, paraformaldehyde, 50% sulfuric acid, zinc chloride, acetic acid, and PEG-800.
-
Heat the mixture to 50°C with vigorous stirring.
-
Bubble anhydrous hydrogen chloride gas through the reaction mixture at a steady rate (e.g., 10 mL/min).
-
Maintain the reaction at 50°C for 8 hours.
-
After the reaction is complete, cool the mixture to room temperature and stop the HCl gas flow.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography to yield chloromethylated toluene isomers.
Protocol 2: ZnCl₂-Catalyzed Chloromethylation of Naphthalene [4]
Materials:
-
Naphthalene (2 moles, 256 g)
-
Paraformaldehyde (110 g)
-
Glacial Acetic Acid (260 mL)
-
85% Phosphoric Acid (H₃PO₄) (165 mL)
-
Concentrated Hydrochloric Acid (HCl) (362 mL, 4.2 moles)
-
Ether
-
Anhydrous Potassium Carbonate
-
10% Potassium Carbonate solution
Procedure:
-
Caution: 1-Chloromethylnaphthalene is a lachrymator and vesicant. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a 3-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, place naphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.
-
Heat the mixture in a water bath maintained at 80-90°C with vigorous stirring for 2 hours.
-
Cool the reaction mixture to 15-20°C.
-
Transfer the mixture to a 2-liter separatory funnel and wash sequentially with two 1-liter portions of cold water (5-15°C), 500 mL of cold 10% potassium carbonate solution, and finally with 500 mL of cold water. The product is the lower layer.
-
Add 200 mL of ether to the product and dry the solution over 10 g of anhydrous potassium carbonate with frequent shaking for 1 hour.
-
Separate the lower aqueous layer that forms and further dry the ether solution over 20 g of anhydrous potassium carbonate.
-
Filter the dried solution and remove the ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure. Collect the forerun of unreacted naphthalene at 90-110°C/5 mm Hg.
-
Collect the product, 1-chloromethylnaphthalene, at 128-133°C/5 mm Hg.
Mechanistic Insights and Visualizations
The chloromethylation of aromatic compounds under Lewis acid catalysis proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid plays a crucial role in activating the chloromethylating agent to generate a potent electrophile.
General Reaction Mechanism
The overall transformation can be summarized as the substitution of a hydrogen atom on an aromatic ring with a chloromethyl group.
Caption: General scheme of Lewis acid-catalyzed chloromethylation.
Detailed Mechanistic Pathway
The reaction mechanism involves several key steps, starting with the activation of the chloromethylating agent by the Lewis acid.
References
Application Notes and Protocols: Phase Transfer Catalysis in Reactions of Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of phase transfer catalysis (PTC) in reactions involving chloromethyl acetate (B1210297). This methodology is particularly relevant for the synthesis of acyloxymethyl esters, which are valuable as prodrugs and in various organic syntheses.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] The catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports a reactive anion from the aqueous or solid phase into the organic phase where it can react with the organic-soluble substrate.[3][4] This method offers numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign solvents like water.[2][5]
In the context of chloromethyl acetate reactions, PTC is particularly useful for the synthesis of acyloxymethyl esters via the reaction of a carboxylate salt with this compound. The carboxylate anion is transferred by the PTC catalyst from the solid or aqueous phase into the organic phase containing this compound, where the nucleophilic substitution takes place.
Mechanism of Phase Transfer Catalysis
The mechanism of phase transfer catalysis for the reaction of a carboxylate salt (R-COO⁻M⁺) with this compound in a solid-liquid or liquid-liquid system is illustrated below. The quaternary ammonium catalyst (Q⁺X⁻) plays a crucial role in transporting the carboxylate anion (R-COO⁻) across the phase boundary.
Caption: General mechanism of phase transfer catalysis for the reaction of a carboxylate salt with this compound.
Experimental Protocols
The following is a generalized protocol for the synthesis of acyloxymethyl esters from a carboxylic acid and this compound using phase transfer catalysis. Researchers should optimize the specific conditions for their particular substrate.
Materials:
-
Carboxylic acid (R-COOH)
-
This compound (ClCH₂OAc)
-
Base (e.g., K₂CO₃, NaHCO₃)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic Solvent (e.g., Toluene, Acetonitrile, Dichloromethane)
-
Water (if applicable for a liquid-liquid system)
-
Stirring apparatus (magnetic stirrer or mechanical stirrer)
-
Heating apparatus (oil bath or heating mantle)
-
Standard laboratory glassware
Generalized Protocol for Solid-Liquid PTC:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq.), the base (1.2-2.0 eq.), the phase transfer catalyst (0.05-0.1 eq.), and the organic solvent.
-
Stir the mixture vigorously at room temperature for 30 minutes to form the carboxylate salt in situ.
-
Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and maintain vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the organic solvent.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Generalized Protocol for Liquid-Liquid PTC:
-
Dissolve the carboxylic acid (1.0 eq.) and the base (e.g., NaOH, KOH) in water in a round-bottom flask.
-
Add the organic solvent, this compound (1.1-1.5 eq.), and the phase transfer catalyst (0.05-0.1 eq.).
-
Stir the biphasic mixture vigorously at the desired temperature.
-
Monitor the reaction progress.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer and remove the solvent to yield the crude product.
-
Purify as needed.
Experimental Workflow
The general workflow for conducting and optimizing a phase transfer catalyzed reaction of this compound is depicted below.
References
- 1. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
Troubleshooting & Optimization
Technical Support Center: Alkylation with Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your alkylation experiments using chloromethyl acetate (B1210297).
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Alkylated Product
| Potential Cause | Recommended Solution |
| Incomplete Enolate Formation | The base may be too weak or has degraded. Use a strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to ensure complete and rapid enolate formation.[1] Ensure the base is fresh and handled under anhydrous conditions. |
| Side Reactions Consuming Starting Material | Self-condensation (Claisen condensation) of the starting ester or reaction of the enolate with chloromethyl acetate can be significant. Use a strong base like LDA to form the enolate quantitatively before adding this compound.[1] Maintain a very low reaction temperature (e.g., -78 °C) to minimize these side reactions. |
| Hydrolysis of this compound | This compound can be susceptible to hydrolysis, especially if water is present and a hydroxide (B78521) base is used. Ensure strictly anhydrous reaction conditions. Use non-hydroxide bases like LDA or NaH. |
| Inactive this compound | The alkylating agent may have decomposed. Use freshly distilled or a new bottle of this compound for the reaction. |
| Reaction Temperature is Too Low | While low temperatures are crucial for enolate formation, the alkylation step itself may require a higher temperature to proceed at a reasonable rate. After the initial low-temperature enolate formation, consider allowing the reaction to slowly warm to room temperature. |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| O-Alkylation vs. C-Alkylation | The enolate can react at the oxygen atom (O-alkylation) or the carbon atom (C-alkylation). C-alkylation is typically the desired pathway. To favor C-alkylation, use a strong, bulky base like LDA at low temperatures in a non-polar solvent like THF. The lithium counter-ion from LDA also helps to chelate the enolate oxygen, sterically hindering O-alkylation.[2][3] |
| Self-Condensation (Claisen Condensation) | Your enolate is reacting with another molecule of the starting ester. This is a common side reaction when using weaker bases that do not fully deprotonate the starting material. Use a stoichiometric amount of a strong base like LDA to ensure all the starting ester is converted to the enolate before the alkylating agent is added.[1] |
| Over-alkylation | The desired product is being alkylated a second time. Use a slight excess of the enolate relative to the this compound. Add the this compound slowly and monitor the reaction progress carefully by TLC or GC-MS to avoid prolonged reaction times. |
| Elimination Reaction | The base may be promoting the elimination of HCl from this compound to form an alkene. Use a sterically hindered base (e.g., LDA) which is less likely to function as a nucleophile for elimination. Keep the reaction temperature low. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in alkylation with this compound?
A1: The primary side reactions are:
-
Self-Condensation (Claisen Condensation): The enolate of your starting material can react with another molecule of the ester. This compound itself can also undergo self-condensation. This is minimized by using a strong base to form the enolate quickly and completely.
-
O-Alkylation: The enolate is an ambident nucleophile and can react through its oxygen atom to form an enol ether instead of the desired C-C bond.
-
Elimination: The base can abstract a proton from this compound, leading to the elimination of HCl.
-
Hydrolysis: this compound can react with any residual water, especially under basic conditions, to form hydroxyacetic acid and methanol.
Q2: Which base is best for minimizing side reactions?
A2: A strong, non-nucleophilic, sterically hindered base is highly recommended. Lithium diisopropylamide (LDA) is an excellent choice because it is a very strong base that rapidly and quantitatively converts most carbonyl compounds to their enolates at low temperatures.[1] Its bulky nature also disfavors nucleophilic side reactions like elimination.
Q3: How does temperature affect the outcome of the reaction?
A3: Temperature control is critical. Enolate formation should be carried out at a low temperature, typically -78 °C, to prevent side reactions like self-condensation.[1] After the enolate has formed, the alkylation with this compound is also usually performed at low temperatures, although in some cases, a gradual warming to room temperature may be necessary to ensure the reaction goes to completion.
Q4: What is the ideal solvent for this reaction?
A4: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred. These solvents are suitable for the formation of enolates with strong bases like LDA. Polar aprotic solvents can sometimes favor O-alkylation.
Q5: How can I favor C-alkylation over O-alkylation?
A5: To favor the formation of the desired C-alkylated product, you should:
-
Use a strong, bulky base like LDA.
-
Employ a non-polar aprotic solvent such as THF.
-
Maintain a low reaction temperature.
-
The lithium counterion from LDA can chelate with the oxygen of the enolate, which sterically hinders attack at the oxygen and promotes C-alkylation.[2][3]
Experimental Protocols
Detailed Protocol: Alkylation of Cyclohexanone (B45756) with this compound using LDA
This protocol details the C-alkylation of cyclohexanone, a common substrate, using this compound.
Materials:
-
Diisopropylamine (B44863), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone, freshly distilled
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation (In situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the THF.
-
Add n-BuLi (1.05 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
To the freshly prepared LDA solution at -78 °C, add a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous THF dropwise via a syringe or dropping funnel.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add this compound (1.1 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired 2-(acetoxymethyl)cyclohexanone.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Key reaction pathways in this compound alkylation.
Troubleshooting Workflow
Caption: A logical guide to troubleshooting common issues.
References
Technical Support Center: Formation of Bis(chloromethyl) ether with Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential formation of the highly carcinogenic compound bis(chloromethyl) ether (BCME) in experiments involving chloromethyl acetate (B1210297). BCME is a potent alkylating agent and a known human carcinogen, and its unintentional synthesis is a significant safety concern.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is bis(chloromethyl) ether (BCME) and why is it a concern?
A1: Bis(chloromethyl) ether, or BCME, is a volatile, colorless liquid with the chemical formula (ClCH₂)₂O.[2] It is classified as a known human carcinogen by multiple international agencies.[5] Exposure to even low levels of BCME has been linked to an increased risk of lung cancer.[4] Its high toxicity and the potential for its inadvertent formation in common laboratory procedures necessitate stringent safety protocols.
Q2: How is BCME typically formed?
A2: BCME is most commonly formed from the reaction of formaldehyde (B43269) (or its polymers like paraformaldehyde) with hydrogen chloride (HCl) under acidic conditions.[2][3] This reaction can occur spontaneously in solutions containing these precursors. It is a known byproduct in industrial processes such as the Blanc chloromethylation and the production of chloromethyl methyl ether.[2]
Q3: Can chloromethyl acetate lead to the formation of BCME?
A3: Yes, the presence of this compound in a reaction mixture, particularly under acidic and/or aqueous conditions, can potentially lead to the formation of BCME. While not a direct precursor in the classical synthesis, this compound can undergo hydrolysis to yield acetic acid, formaldehyde, and hydrochloric acid. These hydrolysis products are the primary reactants for BCME synthesis. Therefore, any reaction condition that promotes the hydrolysis of this compound should be considered a risk for BCME formation.
Q4: What reaction conditions favor the formation of BCME from this compound?
A4: The formation of BCME from this compound is favored by conditions that promote its hydrolysis. These include:
-
Presence of strong acids: Acid catalysis accelerates the hydrolysis of the ester.
-
Presence of water: Water is a necessary reactant for the hydrolysis of this compound.
-
Elevated temperatures: Higher temperatures can increase the rate of both hydrolysis and the subsequent formation of BCME.
Q5: How can I detect the presence of BCME in my experiment?
A5: Due to its high toxicity, trace-level detection methods are necessary. The most common and reliable method for the quantification of BCME is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique offers high sensitivity and specificity, allowing for the detection of BCME at parts-per-billion (ppb) levels. Air sampling followed by analysis is also a common approach for monitoring workplace exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side product detected by GC-MS with a mass spectrum consistent with BCME. | Inadvertent formation of BCME due to the presence of this compound under acidic and/or aqueous conditions. | 1. IMMEDIATELY CEASE THE EXPERIMENT and ensure proper ventilation in a fume hood. 2. Handle all materials with extreme caution, using appropriate personal protective equipment (PPE). 3. Quench the reaction mixture with a dilute aqueous ammonia (B1221849) solution to neutralize the acid and decompose the BCME. 4. Review the experimental protocol to identify and eliminate conditions that favor BCME formation (e.g., reduce acidity, remove water, lower temperature). |
| A pungent, suffocating odor is noticed during the reaction. | Possible release of BCME vapors. | 1. EVACUATE THE IMMEDIATE AREA and ensure the fume hood is functioning correctly. 2. Do not attempt to clean up a spill without proper training and PPE. 3. Follow your institution's safety protocol for hazardous chemical spills. 4. Once the area is secure, consider quenching the reaction as described above. |
| Reaction yields are inconsistent when using this compound from different suppliers or of different ages. | Older or impure batches of this compound may have partially hydrolyzed, leading to higher initial concentrations of formaldehyde and HCl, thus increasing the potential for BCME formation. | 1. Use freshly opened and high-purity this compound for all experiments. 2. Consider analyzing the starting material for the presence of hydrolysis products before use. 3. Store this compound in a tightly sealed container under an inert atmosphere and away from moisture. |
Data Presentation
| Parameter | Condition Favoring BCME Formation | Notes |
| Reactants | Formaldehyde and Hydrogen Chloride | These are the primary precursors to BCME.[2][3] |
| Catalyst | Strong Acids (e.g., H₂SO₄, HCl) | Acid catalysis is crucial for the reaction. |
| Solvent | Aqueous or protic solvents | The presence of water can facilitate the hydrolysis of this compound. |
| Temperature | Elevated Temperatures | Increases reaction rates. |
Experimental Protocols
Caution: Bis(chloromethyl) ether is a potent carcinogen. These protocols should only be performed by trained professionals in a certified fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound
This protocol is for the preparation of the starting material, this compound.
Materials:
-
Acetyl chloride
-
Paraformaldehyde
-
Anhydrous zinc chloride
-
Dichloromethane
-
Argon (or other inert gas)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and an inert gas inlet, a mixture of paraformaldehyde and a catalytic amount of anhydrous zinc chloride is prepared.
-
The flask is cooled to 0°C in an ice bath.
-
Acetyl chloride is added dropwise to the cooled mixture under an argon atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour.
-
The mixture is then heated to 90°C for 18 hours.
-
After cooling, the solid is filtered off and washed with dichloromethane.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
Protocol 2: Detection of BCME in a Reaction Mixture by GC-MS
This protocol provides a general guideline for detecting BCME in a reaction mixture that contains this compound.
Sample Preparation:
-
Under a certified fume hood, carefully take an aliquot of the reaction mixture.
-
Quench the aliquot with a cooled, dilute solution of aqueous ammonia to stop the reaction and neutralize any acid.
-
Extract the quenched sample with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-200.
-
Expected Retention Time and Mass Spectrum: The retention time will depend on the specific column and conditions. The mass spectrum of BCME will show characteristic fragments. A pure standard of BCME should be used to confirm the retention time and fragmentation pattern, handled with extreme care due to its toxicity.
Visualizations
Logical Relationship for BCME Formation from this compound
Caption: Logical flow from this compound hydrolysis to BCME formation.
Experimental Workflow for BCME Detection
Caption: Workflow for detecting BCME in a reaction mixture.
References
- 1. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 3. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Chloromethylation Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of diarylmethane byproducts during chloromethylation reactions.
Troubleshooting Guide: Preventing Diarylmethane Formation
Issue: Significant formation of diarylmethane byproduct is observed, reducing the yield of the desired chloromethylated arene.
This guide provides a systematic approach to diagnose and resolve this common side reaction.
DOT Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing diarylmethane.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of diarylmethane formation during chloromethylation?
A1: Diarylmethane is formed as a byproduct of a consecutive Friedel-Crafts alkylation reaction. The desired chloromethylated arene, being a reactive benzylic halide, can act as an electrophile. It can then react with another molecule of the starting arene substrate, catalyzed by the same Lewis acid used for the chloromethylation, to form a diarylmethane bridge.[1][2] Highly activated arenes are particularly susceptible to this side reaction.[1]
DOT Diagram: Chloromethylation and Diarylmethane Side Reaction
Caption: Competing reaction pathways in chloromethylation.
Q2: How does temperature affect the formation of diarylmethane?
A2: Higher reaction temperatures tend to increase the rate of diarylmethane formation.[3] This is because the subsequent Friedel-Crafts alkylation step, which leads to the byproduct, is often accelerated at elevated temperatures. Therefore, maintaining the lowest effective temperature for the primary chloromethylation reaction is crucial for minimizing this side product.
Q3: Which catalysts are known to promote diarylmethane formation?
A3: Strong Lewis acids, particularly aluminum chloride (AlCl₃), are known to strongly favor the formation of diarylmethane products.[3] Milder Lewis acids like zinc chloride (ZnCl₂) are generally preferred to maximize the yield of the chloromethylated product.[3] In some cases, for highly activated aromatic rings, no catalyst may be necessary, which can further reduce unwanted side reactions.[3]
Q4: Can the molar ratio of reactants be adjusted to control the side reaction?
A4: Yes, the stoichiometry of the reactants is a critical factor. Using a large excess of the aromatic substrate can lead to a situation where more diarylmethane is formed than the desired chloromethylated product, as there are more arene molecules available to be alkylated by the newly formed benzyl (B1604629) chloride.[4] Careful control of the molar ratios is essential.
Q5: Are there alternative reagents or methods to avoid diarylmethane formation?
A5: Yes, several alternative methods can be employed:
-
Chloromethyl Ethers: Using chloromethyl methyl ether (CH₃OCH₂Cl) can be an alternative to the traditional formaldehyde/HCl system. This reagent is often used with a catalyst like tin(IV) chloride.[1][3]
-
Phase-Transfer Catalysis (PTC): Operating under phase-transfer catalysis conditions has been shown to improve selectivity for the mono-chloromethylated product and reduce the formation of diarylmethane derivatives.[2]
-
Modified Conditions for Deactivated Substrates: For deactivated aromatic rings, modified conditions using chloromethyl methyl ether in the presence of 60% sulfuric acid can yield better results.[1]
Data on Reaction Conditions
The following table summarizes key variables that influence the selectivity of chloromethylation over diarylmethane formation.
| Parameter | Condition to Minimize Diarylmethane | Rationale & Citation |
| Temperature | Lower temperatures | Higher temperatures accelerate the subsequent Friedel-Crafts alkylation leading to the diarylmethane byproduct.[3] |
| Catalyst | Milder Lewis acids (e.g., ZnCl₂) or no catalyst for activated arenes | Strong Lewis acids like AlCl₃ are known to aggressively promote the formation of diarylmethanes.[3][4] |
| Reactant Ratio | Avoid large excess of the arene substrate | An excess of the arene provides more opportunities for it to be alkylated by the chloromethylated product.[4] |
| Reaction Time | Monitor and minimize | As the concentration of the chloromethylated product increases over time, the rate of the side reaction can increase.[3] |
| Reaction System | Biphasic system with phase-transfer catalyst | Can improve selectivity for the desired mono-chloromethylated product.[2] |
Experimental Protocols
Protocol 1: General Procedure for Chloromethylation of an Alkylbenzene with Improved Selectivity using Phase-Transfer Catalysis
This protocol is adapted from a general procedure and should be optimized for specific substrates.[2]
-
Reagent Preparation: Prepare a solution of concentrated sulfuric acid (12 mL) in water (6 mL) in a flask equipped with a magnetic stirrer and reflux condenser. Cool the solution in an ice bath.
-
Reaction Mixture Assembly: To the cold acid solution, add the alkylbenzene (0.050 mol), a phase-transfer catalyst such as tetraethylammonium (B1195904) bromide (0.00476 mol), paraformaldehyde (2.65 g, 0.0882 mol), and sodium chloride (10.0 g, 0.1711 mol).
-
Reaction Execution: Place the flask in an oil bath preheated to 80°C. Stir the mixture vigorously (e.g., 800 rpm) for a set time (e.g., 165 minutes).
-
Monitoring: The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time and minimize byproduct formation.
-
Work-up: Upon completion, cool the reaction mixture, and separate the organic layer. Wash the organic layer with water, a saturated solution of sodium bicarbonate, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to isolate the desired chloromethylated arene.
Safety Note: Chloromethylation reactions can produce the highly carcinogenic byproduct bis(chloromethyl) ether (BCME). All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. iris.unive.it [iris.unive.it]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chloromethyl Acetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield in chloromethyl acetate (B1210297) reactions.
Troubleshooting Guide
This guide addresses common issues that can lead to lower yields during the synthesis of chloromethyl acetate.
Question: My reaction yield is significantly lower than the expected >90%. What are the potential causes?
Answer: Low yields in this compound synthesis can stem from several factors. Systematically investigate the following possibilities:
-
Reagent Quality: The purity of your starting materials is crucial.
-
Paraformaldehyde: Ensure it is dry and of high purity. Moisture can inhibit the reaction.
-
Acetyl Chloride: Use freshly distilled or a new bottle of acetyl chloride to avoid impurities from hydrolysis (acetic acid and HCl).
-
Catalyst: Anhydrous zinc chloride is commonly used. Ensure it is truly anhydrous, as moisture will deactivate the catalyst.[1][2]
-
-
Reaction Conditions: Precise control over the reaction environment is key.
-
Temperature: The reaction is typically started at a low temperature (0 °C) during the addition of acetyl chloride and then heated.[1][2] Inadequate temperature control can lead to side reactions.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the ingress of moisture.[1][2]
-
-
Stoichiometry: The molar ratio of the reactants is important. While a 1:1 molar ratio of acetyl chloride to formaldehyde (B43269) (from paraformaldehyde) is theoretically required, slight excesses of one reagent may be explored to drive the reaction to completion.
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product. A common side reaction is the formation of bis(chloromethyl) ether, which is also a known carcinogen.[3][4]
Question: I am observing the formation of a significant amount of a high-boiling point impurity. What could it be and how can I minimize it?
Answer: A high-boiling point impurity is likely due to the formation of diarylmethane-type byproducts or other condensation products.[5] This can occur if the reaction temperature is too high or if the reaction is allowed to proceed for too long.[5]
To minimize the formation of these impurities:
-
Optimize Reaction Temperature: Carefully control the heating profile of the reaction. Avoid excessively high temperatures.
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed, preventing the formation of byproducts from prolonged reaction times.
-
Catalyst Choice: While zinc chloride is common, other Lewis acids can be used.[5][6] However, some catalysts, like aluminum chloride, are known to favor the formation of diarylmethane products.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The reaction of acetyl chloride with paraformaldehyde using anhydrous zinc chloride as a catalyst is a widely reported and high-yielding method.[1][2] Yields of up to 94% have been reported using this procedure.[1][2]
Q2: Are there any specific safety precautions I should take during this reaction?
A2: Yes, this reaction involves hazardous materials and requires strict safety protocols:
-
Ventilation: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling of Reagents: Acetyl chloride is corrosive and reacts violently with water. This compound is a lachrymator.
-
Bis(chloromethyl) ether: Be aware of the potential formation of the carcinogenic byproduct bis(chloromethyl) ether and handle the reaction mixture with extreme care.[3][4]
Q3: How can I purify the final product to improve its quality?
A3: The product can be used directly in the next step after filtering off the solid catalyst and concentrating the filtrate under vacuum.[1] If higher purity is required, distillation can be performed. However, be aware that some decomposition of the product can occur during extended batch distillation, potentially lowering the yield.[3]
Experimental Protocols & Data
Below are key experimental protocols and a summary of reaction conditions that have been reported to give high yields of this compound.
Table 1: High-Yield Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature Profile | Reaction Time | Yield | Reference |
| Acetyl chloride | Paraformaldehyde | Anhydrous Zinc Chloride | Dichloromethane | 0 °C to 90 °C | 19 hours | 94% | [1][2] |
Detailed Experimental Protocol
Synthesis of this compound from Acetyl Chloride and Paraformaldehyde[1][2]
-
To a mixture of paraformaldehyde (8.5 g, 0.06 mol) and anhydrous zinc chloride (0.175 g, 0.02 mol) under an Argon atmosphere at 0 °C, add acetyl chloride (5 g, 0.06 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 90 °C and maintain for 18 hours.
-
After cooling, filter off the solid and wash it with dichloromethane.
-
Concentrate the filtrate under vacuum at 37 °C to obtain the desired product.
-
The product can be used directly for the next step. For storage, add activated molecular sieves (4 Å).
Visualizations
Reaction Mechanism for this compound Synthesis
Caption: Proposed reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chloromethyl Acetate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of chloromethyl acetate (B1210297), with a focus on temperature control. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this chemical process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing chloromethyl acetate?
A1: The most widely used method for synthesizing this compound involves the reaction of acetyl chloride with paraformaldehyde.[1][2] This reaction is typically catalyzed by anhydrous zinc chloride and is conducted under an inert atmosphere, such as argon. The process involves an initial reaction at a low temperature (around 0°C), followed by a gradual warming to room temperature and then heating to approximately 90°C to drive the reaction to completion.[1][2] This method is known for its high yield, often reaching up to 94%.[1][2]
Q2: Why is temperature control so critical in the synthesis of this compound?
A2: Temperature is a crucial factor that can significantly influence the yield, purity, and safety of the this compound synthesis.[3] Inadequate temperature control can lead to several issues:
-
Reduced Yield: If the initial temperature is too high, it can lead to uncontrolled reactions and the formation of unwanted byproducts. Conversely, if the final heating temperature is too low, the reaction may not go to completion, resulting in a lower yield.
-
Decreased Purity: Higher temperatures can promote side reactions, such as the formation of diarylmethane byproducts, which will contaminate the final product.[4]
-
Safety Hazards: Some side reactions can be exothermic, and improper temperature control could lead to a runaway reaction. Additionally, the formation of highly carcinogenic byproducts like bis(chloromethyl) ether (BCME) is a concern in related chloromethylation reactions and is influenced by reaction conditions.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The main side reactions of concern are:
-
Formation of Diaryl methane (B114726) Byproducts: This can occur at elevated temperatures where the chloromethylated product reacts with another aromatic molecule.[4]
-
Formation of Bis(chloromethyl) ether (BCME): Although more commonly associated with reactions involving formaldehyde (B43269) and HCl, its formation is a potential risk in chloromethylation reactions and is highly undesirable due to its carcinogenic nature.
-
Polymerization of Formaldehyde: Improper reaction conditions can lead to the polymerization of formaldehyde, which can complicate the reaction mixture and purification process.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to check for the consumption of starting materials and the formation of the product.
-
In situ Infrared (IR) Spectroscopy: This technique allows for real-time monitoring of the reaction without the need for sampling.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking small aliquots from the reaction mixture for NMR analysis can provide detailed information about the conversion of reactants to products.[5]
Data Presentation: Temperature Effects on Yield and Purity
| Reaction Temperature (°C) | Expected Yield (%) | Expected Purity (%) | Notes |
| 40-50 | Low | High | The reaction rate is likely too slow for completion within a standard timeframe. |
| 60-70 | Moderate | High | The reaction proceeds, but may not reach full conversion. |
| 80-90 | High (up to 94%) | High | Optimal temperature range for driving the reaction to completion.[1][2] |
| >100 | Decreasing | Decreasing | Increased potential for side reactions and decomposition of the product. |
Note: This table is illustrative. Actual results will depend on various factors, including reaction time, catalyst concentration, and reagent purity.
Experimental Protocols
Synthesis of this compound from Acetyl Chloride and Paraformaldehyde [1][2]
Materials:
-
Acetyl chloride
-
Paraformaldehyde
-
Anhydrous zinc chloride
-
Dichloromethane (for washing)
-
Argon (or other inert gas)
-
Activated molecular sieves (4Å)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser under an argon atmosphere, add paraformaldehyde and anhydrous zinc chloride.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add acetyl chloride dropwise to the cooled mixture while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.
-
Heat the mixture to 90°C and maintain this temperature for 18 hours.
-
After 18 hours, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash it with dichloromethane.
-
Combine the filtrate and the washings, and concentrate the solution under vacuum at 37°C to obtain the crude this compound.
-
The product can be used directly for subsequent steps or stored over activated molecular sieves. A 94% yield has been reported for this method.[1][2]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction.[6] 2. Impure or wet reagents. 3. Inactive catalyst. | 1. Ensure the reaction has been heated at 90°C for the full 18 hours. Monitor the reaction progress using TLC or NMR. 2. Use freshly opened or properly stored reagents. Ensure paraformaldehyde is dry and acetyl chloride has not hydrolyzed. 3. Use anhydrous zinc chloride. Moisture will deactivate the catalyst. |
| Product is a Dark-Colored Oil | 1. Presence of polymeric byproducts.[4] 2. Air oxidation of starting materials or intermediates.[4] | 1. Purify the crude product by distillation under reduced pressure. 2. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Formation of a White Precipitate During Workup | 1. Formation of magnesium salts (if Grignard reagents were used in subsequent steps).[7] 2. Hydrolysis of unreacted acetyl chloride or the product. | 1. This is a normal byproduct of a Grignard workup and can be removed by filtration. 2. Perform the workup quickly and with cold solutions to minimize hydrolysis. |
| Difficulty in Purifying the Product | 1. Presence of impurities with similar boiling points. 2. Co-crystallization of impurities during recrystallization.[7] | 1. Attempt purification using column chromatography with a suitable solvent system. 2. If recrystallization is attempted, screen various solvents to find one that provides good separation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Chloromethyl Acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving chloromethyl acetate?
A1: The standard quenching procedure involves the slow addition of an aqueous solution to the reaction mixture to neutralize any remaining reactive reagents. Common quenching agents include water, dilute aqueous acids (e.g., 1M HCl), or saturated aqueous solutions of sodium bicarbonate or ammonium (B1175870) chloride. The choice of quenching agent depends on the nature of the reaction components, particularly the stability of the product to acid or base. For instance, if the reaction is conducted under basic conditions, a dilute acid quench may be appropriate. Conversely, for acid-catalyzed reactions, a bicarbonate solution is often used.
Q2: How do I effectively remove unreacted this compound and other water-soluble impurities?
A2: An aqueous workup is the standard method for removing water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and washing it sequentially with water, a dilute acid or base (if necessary to remove acidic or basic impurities), and finally with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.
Q3: What are some common side products in reactions with this compound and how can they be removed?
A3: Common side products can include hydrolyzed this compound (forming formaldehyde (B43269) and acetic acid), and in the case of chloromethylation reactions, the formation of bis(chloromethyl) ether, which is a known carcinogen. Unreacted starting materials and catalysts (e.g., zinc chloride) may also be present. Most of these impurities can be removed through a standard aqueous workup. For example, washing with a saturated sodium bicarbonate solution can help remove acidic byproducts. Purification techniques such as column chromatography or distillation may be necessary to remove less polar side products.
Q4: My product appears to be water-soluble. How can I modify the workup to avoid product loss?
A4: If your product exhibits some water solubility, it's crucial to minimize its loss during the aqueous workup. One strategy is to extract the aqueous layer multiple times with the organic solvent to recover as much product as possible. Additionally, saturating the aqueous layer with sodium chloride (salting out) can decrease the solubility of the organic product in the aqueous phase, thereby improving the efficiency of the extraction.
Troubleshooting Guides
Issue 1: Formation of a Persistent Emulsion During Extraction
Symptoms: A cloudy or milky layer forms between the organic and aqueous phases that does not separate easily.
Possible Causes:
-
Presence of fine particulate matter.
-
High concentration of surfactants or amphiphilic molecules.
-
Vigorous shaking of the separatory funnel.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes to see if the emulsion breaks on its own.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to mix the layers.
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Change of Solvent: If the emulsion persists, consider adding a different organic solvent with a different density to alter the properties of the organic phase.
Issue 2: Product Degradation During Workup
Symptoms: Thin-layer chromatography (TLC) or other analyses show the appearance of new, undesired spots after the workup procedure.
Possible Causes:
-
The product is sensitive to acid or base used in the washing steps.
-
The product is unstable to water (hydrolysis).
-
The product is thermally labile and degrades during solvent removal.
Solutions:
-
Test Stability: Before performing the workup on the entire batch, test the stability of a small aliquot of the reaction mixture to the proposed acidic or basic wash.
-
Use Mild Conditions: If the product is sensitive, use milder washing solutions (e.g., saturated ammonium chloride instead of dilute HCl, or a very dilute bicarbonate solution).
-
Minimize Contact Time: Perform the aqueous washes as quickly as possible.
-
Temperature Control: If the product is thermally sensitive, remove the solvent under reduced pressure at a low temperature (e.g., using a cold water bath for the rotovap).
Issue 3: Low Recovery of the Desired Product
Symptoms: The final isolated yield of the product is significantly lower than expected based on reaction monitoring (e.g., TLC, LC-MS).
Possible Causes:
-
The product has some solubility in the aqueous layer.
-
The product is volatile and was lost during solvent evaporation.
-
The product precipitated out and was inadvertently discarded with solid byproducts.
Solutions:
-
Back-Extraction: Extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.
-
Check the Rotovap Trap: If the product is volatile, check the solvent collected in the rotovap trap for the presence of your product.
-
Analyze Solid Byproducts: If a solid was filtered off during the workup, dissolve a small amount in a suitable solvent and analyze it by TLC to ensure it does not contain the desired product.
Data Presentation
While specific quantitative data for the workup of this compound reactions is not extensively available in the literature, the following table provides a general comparison of outcomes for workup strategies of a related compound, chloromethyl methyl ether, which can serve as a guide.[1]
| Workup Parameter | Quenching Agent | Washing Solution(s) | Typical Purity | Typical Yield | Notes |
| Condition A | Saturated aq. NH₄Cl | Water, Brine | >95% | 95% | Mild conditions, suitable for most products.[1] |
| Condition B | Water | Saturated aq. NaHCO₃, Brine | >95% | 90% | Effective for neutralizing acidic byproducts. |
| Condition C | Saturated aq. Na₂CO₃ | Water, Brine | >95% | 92% | A stronger base, use with caution for base-sensitive products. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Neutral Reaction
-
Quenching: Cool the reaction mixture to room temperature. Slowly add an equal volume of deionized water to the reaction flask with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate) to dilute the reaction mixture.
-
Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Washing: Add a fresh portion of deionized water to the separatory funnel, shake, and separate the layers. Repeat this washing step.
-
Wash the organic layer with a saturated solution of sodium chloride (brine).
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter or decant the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Workup for a Reaction Containing Acidic Impurities
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction flask with stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent.
-
Gently shake the funnel, venting frequently. Allow the layers to separate.
-
Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Proceed with drying the organic layer with a drying agent, followed by filtration and concentration as described in Protocol 1.
Protocol 3: Workup for a Reaction Containing Basic Impurities
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a dilute solution of aqueous acid (e.g., 1M HCl) until the aqueous layer is slightly acidic (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent.
-
Shake the funnel and allow the layers to separate.
-
Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any residual acid.
-
Drying and Concentration: Dry the organic layer, filter, and concentrate as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the workup of this compound reactions.
Caption: Decision tree for troubleshooting emulsion formation during extraction.
References
Technical Support Center: Quenching Unreacted Chloromethyl Acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when quenching unreacted chloromethyl acetate (B1210297) in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quenching and workup of reactions involving chloromethyl acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) | Safety Precautions |
| Incomplete Quenching of this compound | - Insufficient amount of quenching agent.- Inadequate mixing of the biphasic system.- Quenching at too low a temperature. | - Use a sufficient excess of the quenching agent (e.g., saturated aqueous NaHCO₃ or NH₄Cl solution).- Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers.[1][2]- Allow the reaction to warm to room temperature, as the quench can be sluggish at low temperatures. The quench is often mildly exothermic.[1] | Always perform the quench in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] |
| Emulsion Formation During Workup | - Presence of fine particulate matter.- High concentration of salts.- Vigorous shaking during extraction. | - Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer, which can help break up emulsions.[1]- Filter the entire mixture through a pad of Celite®.- Allow the mixture to stand for a period to allow for phase separation.- If the emulsion persists, consider centrifugation. | Handle organic solvents and aqueous solutions in a well-ventilated area. |
| Hydrolysis of the Desired Product | - The desired product is sensitive to acidic or basic conditions.- Prolonged exposure to the aqueous quenching agent. | - If the product is acid-sensitive, use a mild base like saturated aqueous sodium bicarbonate for quenching.[4][5][6]- If the product is base-sensitive, a neutral quench with water or a mildly acidic quench with saturated aqueous ammonium (B1175870) chloride may be preferable.[1][2][7]- Minimize the time the product is in contact with the aqueous phase by performing the workup as quickly as possible. | Monitor the pH of the aqueous layer to ensure it is within a range that is safe for your product. |
| Exothermic Reaction During Quench | - High concentration of unreacted this compound.- Rapid addition of the quenching agent. | - Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][3]- Add the quenching agent slowly and dropwise to control the rate of the reaction and heat generation.[8] | Be prepared for a potential exotherm by having a cooling bath ready and monitoring the internal temperature of the reaction.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for unreacted this compound?
The most common quenching agents are aqueous solutions of sodium bicarbonate (NaHCO₃), ammonium chloride (NH₄Cl), and water.[1][2] Saturated solutions are typically used to minimize the addition of excess water to the reaction mixture.
Q2: How do I choose the right quenching agent for my reaction?
The choice of quenching agent depends on the stability of your product and other components in the reaction mixture.
-
Saturated Sodium Bicarbonate (NaHCO₃): A good choice for neutralizing any acidic byproducts and quenching the this compound. It is a weak base and is generally suitable for products that are not highly base-sensitive.[4][5][6]
-
Saturated Ammonium Chloride (NH₄Cl): A mildly acidic solution that is effective at quenching and can help to break up emulsions.[1][7] It is a good option if your product is sensitive to basic conditions.
-
Water: A neutral quenching agent that can be effective, especially if no acid or base neutralization is required.[1][2]
Q3: How can I determine if the this compound has been completely quenched?
Typically, vigorous stirring of the biphasic mixture for a minimum of five to fifteen minutes is sufficient to decompose residual chloromethylating reagents.[1][2] For a more rigorous confirmation, you can take a small aliquot of the organic layer, dry it, and analyze it by TLC, GC, or ¹H NMR to check for the disappearance of the this compound starting material.
Q4: What are the primary hydrolysis products of this compound during quenching?
During an aqueous quench, this compound is hydrolyzed to hydroxymethyl acetate and hydrochloric acid. If a basic quenching agent like sodium bicarbonate is used, the hydrochloric acid will be neutralized to form sodium chloride, and the hydroxymethyl acetate may be further hydrolyzed to formaldehyde (B43269) and acetic acid (or acetate).
Q5: Is the quenching of this compound an exothermic process?
Yes, the quenching of unreacted this compound is often a mildly exothermic process.[1] It is recommended to cool the reaction mixture before and during the slow addition of the quenching agent to control the temperature.
Comparison of Common Quenching Agents
| Quenching Agent | pH of Solution | Primary Function | Potential Issues |
| Saturated aq. NaHCO₃ | Basic | Neutralizes acids, quenches electrophile | Can cause gas evolution (CO₂), may be too basic for some products |
| Saturated aq. NH₄Cl | Mildly Acidic | Quenches electrophile, can help break emulsions | May be too acidic for some products |
| Water | Neutral | Quenches electrophile | May not be effective at neutralizing acidic or basic byproducts |
Experimental Protocols
Protocol 1: General Procedure for Quenching with Saturated Sodium Bicarbonate
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Slow Addition of Quenching Agent: Slowly add saturated aqueous sodium bicarbonate solution dropwise to the reaction mixture with vigorous stirring. Monitor for any gas evolution and control the addition rate to prevent excessive foaming.
-
Ensure Complete Quenching: After the initial effervescence subsides, continue to stir the biphasic mixture vigorously for at least 15 minutes to ensure all the unreacted this compound is quenched.[2]
-
Workup: Transfer the mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, add a small amount of brine to help break it.
-
Extraction: Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Combine and Dry: Combine all organic extracts and wash with brine. Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: Workflow for quenching unreacted this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chempanda.com [chempanda.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. organic chemistry - Why adding sodium bicarbonate quenches a reductive amination using sodium triacetoxyborohydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Ammonium Chloride [commonorganicchemistry.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Purification of Products from Chloromethyl Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of chloromethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude chloromethyl acetate synthesized from acetyl chloride and paraformaldehyde?
A1: The primary impurities can include unreacted starting materials such as acetyl chloride and paraformaldehyde, the catalyst (e.g., zinc chloride), and byproducts from side reactions. One significant and hazardous potential byproduct, especially in related chloromethyl ether syntheses, is bis(chloromethyl) ether (BCME).[1][2] Di- and trichlorinated species can also be present.
Q2: Why is my purified this compound yellow or brown?
A2: Discoloration in organic compounds can often be attributed to oxidation or the presence of aged reagents that have undergone self-deterioration.[3] In the context of this compound synthesis, colored impurities may arise from side reactions or the thermal degradation of the product or impurities, especially during distillation at elevated temperatures.
Q3: My product is decomposing during distillation. What can I do to prevent this?
A3: this compound can be susceptible to thermal decomposition at higher temperatures.[4] To minimize degradation, it is recommended to perform distillation under reduced pressure (vacuum distillation). This allows the product to boil at a lower temperature, thus preventing thermal decomposition. Some decomposition during extended batch distillation has been observed, leading to decreased yields.[1]
Q4: I am observing an emulsion during the aqueous wash of my crude product. How can I break it?
A4: Emulsion formation is a common issue during the workup of organic reactions. Several techniques can be employed to break an emulsion:
-
Addition of Brine: Introducing a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[5]
-
Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® can physically disrupt the emulsion.[4][5][6]
-
Patience: In some cases, allowing the separatory funnel to stand undisturbed for a period may lead to spontaneous separation.[5][6]
-
Solvent Evaporation: If the reaction solvent is volatile, it can be removed prior to the aqueous workup. The residue can then be redissolved in a suitable extraction solvent.[6]
Q5: How can I confirm the purity of my final this compound product?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile organic compounds like this compound.[7][8][9] It allows for the separation of the main product from trace impurities and provides structural information for impurity identification. High-performance liquid chromatography (HPLC) can also be used for analysis.[1]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Significantly lower than expected amount of purified product. | Product Loss During Aqueous Wash: this compound has some water solubility and can be prone to hydrolysis, especially under acidic or basic conditions.[1][10] | - Use a saturated brine solution for washing to "salt out" the organic product from the aqueous phase.- Minimize the number of aqueous washes.- Ensure the aqueous washes are neutral and cold to reduce the rate of hydrolysis. |
| Decomposition During Distillation: The product may be degrading due to excessive heat.[1][4] | - Perform the distillation under reduced pressure to lower the boiling point.- Use a Kugelrohr apparatus for small-scale purifications to minimize thermal stress.[1] | |
| Incomplete Reaction: The initial synthesis may not have gone to completion. | - Before workup, analyze a small aliquot of the crude reaction mixture by TLC or GC to check for the presence of starting materials. |
Issue 2: Persistent Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| GC-MS analysis shows the presence of starting materials or byproducts. | Inefficient Washing: The aqueous wash may not be effectively removing all water-soluble impurities. | - Increase the volume and/or number of washes with deionized water or brine.- Vigorously shake the separatory funnel to ensure thorough mixing of the layers. |
| Co-distillation of Impurities: An impurity may have a boiling point close to that of this compound. | - Use a fractional distillation column with a higher number of theoretical plates for better separation.- Adjust the distillation pressure to optimize the boiling point difference between the product and the impurity. | |
| Presence of Bis(chloromethyl) ether (BCME): This is a critical impurity to remove due to its high carcinogenicity.[1] | - Specialized analytical methods, such as GC with electron capture detection, may be required for trace analysis of BCME.[2][11] Synthesis methods that avoid the in-situ formation of HCl are preferred to minimize BCME formation.[1] |
Quantitative Data on Purification
The following table provides illustrative data on the expected purity of this compound at different stages of the purification process. Actual values may vary depending on the specific reaction conditions and the efficiency of each step.
| Purification Stage | Key Impurities Removed | Typical Purity (%) | Expected Yield (%) |
| Crude Reaction Mixture | Unreacted starting materials, catalyst, byproducts | 60-80 | 94 (crude)[12] |
| After Aqueous Wash & Drying | Water-soluble starting materials, catalyst salts | 85-95 | 85-90 |
| After Fractional Distillation | Volatile impurities, some byproducts | >98 | 75-85[1] |
Experimental Protocols
Protocol 1: Aqueous Workup of Crude this compound
-
Quenching: Carefully and slowly add the crude reaction mixture to a beaker containing ice-cold water or a saturated aqueous solution of sodium bicarbonate with stirring. This step is crucial for neutralizing any remaining acetyl chloride. The quench can be mildly exothermic.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. If a reaction solvent was used, ensure it is immiscible with water (e.g., dichloromethane, ethyl acetate). Add additional extraction solvent if necessary.
-
Washing:
-
Wash the organic layer with deionized water (2 x 50 mL for a ~100 mL organic layer).
-
Wash with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to help remove dissolved water and break any emulsions.[1]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude, washed this compound.
Protocol 2: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus. For heat-sensitive compounds, set up for vacuum distillation. Ensure all glassware is dry.
-
Distillation:
-
Transfer the crude, washed this compound to the distillation flask. Add boiling chips.
-
If performing vacuum distillation, slowly reduce the pressure to the desired level.
-
Heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound (Boiling point: ~123 °C at atmospheric pressure; will be lower under vacuum).[13]
-
-
Product Collection: Collect the purified this compound in a pre-weighed flask.
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, as it can be sensitive to moisture.[14]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Method [keikaventures.com]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chempanda.com [chempanda.com]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. aidic.it [aidic.it]
- 10. researchgate.net [researchgate.net]
- 11. canada.ca [canada.ca]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Removal of Zinc Catalyst from Chloromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of zinc catalysts, such as zinc chloride (ZnCl₂), from chloromethylation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of chloromethylated products.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for removing zinc catalysts from chloromethylation reactions?
A1: The most common methods for removing zinc catalysts include:
-
Aqueous Workup (Quenching and Extraction): This involves quenching the reaction with water or a dilute acid/base solution, followed by liquid-liquid extraction to separate the organic product from the aqueous layer containing the zinc salts.
-
Precipitation: The zinc catalyst is precipitated as an insoluble salt, typically zinc hydroxide (B78521) or zinc carbonate, which can then be removed by filtration.[1][2]
-
Chromatography: Column chromatography is used to separate the desired organic product from the non-volatile zinc salts.[1][2]
-
Chelation: A chelating agent is added to form a stable, often water-soluble, complex with the zinc ions, facilitating their removal through extraction.
Q2: My chloromethylated product is water-soluble. How can I remove the zinc catalyst?
A2: When both your product and the zinc catalyst are water-soluble, standard liquid-liquid extraction is not effective. In such cases, you can consider the following options:
-
Precipitation: You can selectively precipitate the zinc as an insoluble salt, such as zinc carbonate or zinc phosphate, which can then be filtered off.[1]
-
Ion-Exchange Chromatography: A cation exchange resin can be used to selectively capture the zinc ions from the aqueous solution.[1]
Q3: How can I determine the amount of residual zinc in my final product?
A3: Several analytical techniques can be used to quantify residual zinc in your purified product. These include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for trace metal analysis, capable of detecting zinc at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[3][4]
-
Atomic Absorption Spectrometry (AAS): A common and reliable method for quantifying metals in a sample.[5][6]
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for the elemental analysis of a sample.[7][8][9][10]
Troubleshooting Guides
Issue 1: An emulsion has formed during the aqueous workup.
An emulsion is a stable mixture of two immiscible liquids, which can make layer separation during extraction difficult or impossible.
Possible Causes:
-
High concentration of reactants or byproducts acting as surfactants.
-
Vigorous shaking of the separatory funnel.
-
Presence of fine particulate matter.
Solutions:
| Solution | Description |
| Add Brine | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion. |
| Gentle Swirling | Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by removing particulate matter. |
| Centrifugation | If available, centrifuging the mixture can force the separation of the layers. |
| Patience | Allow the separatory funnel to stand undisturbed for an extended period (e.g., overnight). Sometimes, emulsions will break on their own over time. |
Troubleshooting Workflow for Emulsion Formation
Issue 2: The zinc salt has precipitated during the reaction or workup, making isolation difficult.
Uncontrolled precipitation of zinc salts can lead to a difficult-to-filter mixture and potential loss of product.
Possible Causes:
-
Changes in solvent polarity.
-
Changes in temperature.
-
Changes in pH.
Solutions:
| Solution | Description |
| Add a Complexing Agent | Add a chelating agent like EDTA to form a soluble zinc complex. |
| Adjust pH | Carefully adjust the pH of the aqueous phase to dissolve the zinc salt. Zinc hydroxide, for example, is amphoteric and will dissolve in both acidic and strongly basic conditions. |
| Filter with a Filter Aid | If the precipitate is fine, use a filter aid like Celite® to improve filtration speed and efficiency. |
Experimental Protocols
Protocol 1: Aqueous Workup for Zinc Catalyst Removal
This protocol describes a general procedure for quenching a chloromethylation reaction and removing the zinc catalyst by liquid-liquid extraction.
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add cold water or a dilute aqueous solution of a weak base (e.g., saturated sodium bicarbonate) to quench the reaction and dissolve the zinc salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and gently mix the layers.
-
Separation: Allow the layers to separate. Drain the aqueous layer containing the dissolved zinc salts.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Workflow for Aqueous Workup
Protocol 2: Precipitation of Zinc Hydroxide
This protocol outlines the removal of zinc catalyst by precipitation as zinc hydroxide.
Procedure:
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent.
-
Basification: Slowly add an aqueous solution of a base, such as sodium hydroxide or ammonium (B1175870) hydroxide, with vigorous stirring. This will precipitate the zinc as zinc hydroxide (Zn(OH)₂).[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated zinc hydroxide.
-
Washing: Wash the filter cake with fresh organic solvent to recover any entrained product.
-
Workup of Filtrate: The filtrate, containing the desired product, can then be further purified by washing with water and brine, followed by drying and solvent removal.
Workflow for Precipitation of Zinc Hydroxide
Data Presentation
The choice of catalyst removal method can impact the final yield and purity of the chloromethylated product. The following table summarizes typical outcomes for different purification strategies. Note: The actual values can vary significantly depending on the specific substrate and reaction conditions.
| Removal Method | Typical Zinc Removal Efficiency | Potential Impact on Product Yield | Potential Impact on Product Purity |
| Aqueous Workup | >95% | Moderate to high yield, potential for loss if product has some water solubility. | Good purity, but may require further purification to remove organic byproducts. |
| Precipitation | >98% | Can be high, but some product may be lost through adsorption onto the precipitate. | Generally good, but may require a subsequent wash to remove any co-precipitated impurities. |
| Column Chromatography | >99% | Can be lower due to losses on the column. | High purity can be achieved.[1][2] |
| Chelation-Extraction | >99% | Generally high, as the product remains in the organic phase. | High purity with respect to metal contamination. |
Analytical Data for Residual Zinc
The following table provides representative data on residual zinc levels after purification, as determined by common analytical techniques.
| Purification Method | Analytical Technique | Typical Residual Zinc Level |
| Aqueous Workup | ICP-MS | < 10 ppm |
| Precipitation followed by wash | AAS | < 50 ppm |
| Column Chromatography | XRF | < 5 ppm |
| Chelation-Extraction | ICP-OES | < 2 ppm |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Studies of Selective Recovery of Zinc and Manganese from Alkaline Batteries Scrap by Leaching and Precipitation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 7. Elemental Analysis Services from Triclinic Labs [tricliniclabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of Cu, Zn, and Pb elements in ores by X-ray fluorescence using a hierarchical convolutional network with attention excitation - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. Zinc determination in aqueous samples using energy-dispersive X-ray fluorescence spectrometry after magnetic solid-phase microextraction using Fe3O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in chloromethyl acetate reactions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in chloromethyl acetate (B1210297) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my chloromethyl acetate yield unexpectedly low?
Low conversion in this compound synthesis can stem from several factors. The most common issues include problems with reagents, catalyst deactivation, suboptimal reaction conditions, and the occurrence of side reactions. A systematic approach to troubleshooting is recommended to identify the root cause.
Q2: How critical are the quality and handling of my reagents?
Reagent quality is paramount. Several key points should be considered:
-
Moisture Sensitivity: The reaction is highly sensitive to moisture. This compound itself is hygroscopic, meaning it readily absorbs moisture from the air.[1] The presence of water can lead to the hydrolysis of the starting material (acetyl chloride) and the product, significantly reducing the yield.
-
Paraformaldehyde Source: Paraformaldehyde is a common source of formaldehyde (B43269) for this reaction.[1][2] Ensure it is of high quality and has been stored correctly to prevent degradation.
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Argon) to prevent the introduction of moisture.[1][2] Glassware should be thoroughly oven-dried before use.
Q3: My catalyst doesn't seem to be working. What could be the issue?
The catalyst, typically a Lewis acid like anhydrous zinc chloride (ZnCl₂), is essential for activating the formaldehyde source.[3][4] Catalyst-related failures often arise from:
-
Deactivation by Moisture: Lewis acid catalysts are extremely sensitive to water.[5] Any moisture in the reaction vessel will react with the catalyst, rendering it inactive. Always use a freshly opened container of anhydrous catalyst or ensure it has been properly dried and stored.
-
Insufficient Loading: In many related Friedel-Crafts type reactions, the catalyst may be required in significant, sometimes stoichiometric, amounts because the product can form a stable complex with it, effectively removing it from the catalytic cycle.[5] Review the protocol to ensure the correct catalyst loading is being used.[2]
-
Improper Catalyst Choice: While zinc chloride is common, other Lewis acids like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) have also been used, with their effectiveness being substrate-dependent.[4][6]
Q4: How do reaction temperature and time influence the conversion rate?
Temperature and reaction time are critical, interconnected parameters that must be carefully controlled.
-
Temperature Control: The synthesis of this compound often involves an initial low-temperature phase followed by heating.[1] For example, a common procedure involves starting the reaction at 0°C, warming to room temperature, and then heating to 90°C for an extended period.[1][2] Deviations from the optimal temperature profile can either slow the reaction to a halt (if too low) or promote side reactions and decomposition (if too high).[7]
-
Reaction Duration: These reactions often require long durations, sometimes up to 18-19 hours, to proceed to completion.[1][2] Shortening the reaction time is a common cause of incomplete conversion. Monitoring the reaction progress via techniques like TLC or GC can help determine the optimal reaction endpoint.
Q5: What are the most common side reactions, and how can they be minimized?
Low yields are often the result of reactants being consumed by unintended chemical pathways.
-
Polymerization: Formaldehyde has a tendency to polymerize, especially under acidic conditions.[4] Using a high-quality source of formaldehyde (like paraformaldehyde) and maintaining strict temperature control can help mitigate this.
-
Hydrolysis: As mentioned, the presence of water can cause the hydrolysis of acetyl chloride to acetic acid and HCl, and the product to glycolic acid derivatives, which will lower the yield of the desired ester.
-
Byproduct Formation: In related chloromethylation reactions, the formation of diarylmethane byproducts is a common issue, particularly when using aromatic solvents or substrates that can undergo further alkylation.[3][4] While this compound synthesis itself doesn't involve an aromatic substrate, awareness of similar side reactions in chloromethylation chemistry is important.
Data Presentation
Table 1: Comparative Analysis of Lewis Acid Catalysts in Chloromethylation
The synthesis of this compound is a type of chloromethylation reaction. The choice of catalyst is critical and depends on the specific substrate and conditions.
| Aromatic Substrate | Catalyst | Chloromethylating Agent(s) | Temperature (°C) | Outcome | Reference(s) |
| Anisole | Titanium tetrachloride (TiCl₄) | Paraformaldehyde, HCl | 0-5 | Optimized for high ratio of chloromethylated product to diarylmethane. | [6] |
| Cumene | Zinc chloride (ZnCl₂) | Paraformaldehyde, HCl | 42-48 | Optimized for high ratio of chloromethylated product to diarylmethane. | [6] |
| Benzene | Zinc chloride (ZnCl₂) | Paraformaldehyde, HCl | - | A common and effective catalyst for general chloromethylation. | [3][4] |
| Deactivated Aromatics | Sulfuric Acid (H₂SO₄) | Paraformaldehyde, HCl | - | Often used for less reactive aromatic compounds. | [4] |
| General | Aluminum chloride (AlCl₃) | Paraformaldehyde, HCl | - | Known to favor the formation of diarylmethane side products. | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[1][2]
Materials:
-
Acetyl chloride
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Dichloromethane (for work-up)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Activated molecular sieves (4Å)
Procedure:
-
Reactor Setup: Equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.
-
Initial Charging: Charge the flask with paraformaldehyde (1.0 equivalent) and anhydrous zinc chloride (e.g., 0.02 mol per 0.06 mol of paraformaldehyde).[2]
-
Inert Atmosphere: Purge the system with argon or nitrogen.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel.[2]
-
Initial Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[2]
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for 18 hours with continuous stirring.[2]
-
Work-up: After cooling, filter off any remaining solids and wash them with dichloromethane.[2]
-
Isolation: Concentrate the filtrate under vacuum at a temperature not exceeding 37°C to obtain the crude this compound.[2]
-
Storage: The product can often be used directly in the next step. For storage, keep it over activated molecular sieves (4Å) to protect it from moisture.[2]
Visual Troubleshooting Guides
References
Technical Support Center: Monitoring Chloromethyl Acetate Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring chloromethyl acetate (B1210297) reactions using thin-layer chromatography (TLC).
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered during the TLC analysis of chloromethyl acetate reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate after development and visualization. | 1. Compound is not UV active: this compound and its likely precursors (e.g., acetic acid, formaldehyde (B43269)/paraformaldehyde) do not absorb UV light.[1] 2. Inappropriate visualization stain: The chosen stain may not react with the compounds of interest. 3. Sample concentration is too low: The amount of analyte spotted on the plate is below the detection limit of the visualization method.[2] 4. Volatile compound: The compound may have evaporated from the TLC plate. | 1. Use a chemical stain for visualization. Potassium permanganate (B83412) (KMnO4) or phosphomolybdic acid (PMA) stains are recommended for detecting these types of compounds.[1] 2. Switch to a broad-spectrum stain like potassium permanganate or phosphomolybdic acid. 3. Concentrate the sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[2] 4. While less common for this compound, if suspected, minimize the time the plate is left to dry before and after development. |
| All spots remain on the baseline. | 1. Solvent system is not polar enough: The eluent does not have sufficient polarity to move the polar analytes up the silica (B1680970) plate.[2] this compound and its precursors are polar.[1] 2. Strong interaction with silica gel: Highly polar compounds can bind strongly to the acidic silica gel stationary phase. | 1. Increase the polarity of the mobile phase. For a common ethyl acetate/hexane system, increase the proportion of ethyl acetate. Alternatively, switch to a more polar solvent system, such as dichloromethane/methanol (B129727).[2] 2. Consider using a different stationary phase, such as alumina (B75360) or reverse-phase TLC plates. Adding a small amount of a polar modifier like methanol or acetic acid to the eluent can sometimes improve mobility. |
| Spots are streaking or elongated. | 1. Sample is overloaded: Too much sample has been applied to the plate.[2] 2. Compound decomposition on silica: this compound or starting materials like acetyl chloride may be unstable on the acidic silica gel plate.[3] Acyl chlorides are known to be moisture-sensitive and can hydrolyze. 3. Sample contains acidic or basic impurities: These can interact strongly with the silica gel, causing tailing. | 1. Dilute the sample solution before spotting it on the TLC plate. 2. Perform a 2D TLC to check for stability. If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel. 3. Add a small amount of an appropriate modifier to the eluent. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, triethylamine (B128534) may be beneficial. |
| Reactant and product spots have very similar Rf values. | 1. Insufficient separation power of the solvent system: The chosen eluent does not provide adequate resolution between the compounds. | 1. Experiment with different solvent systems. Try combinations of solvents from different polarity classes (e.g., ethyl acetate/hexane vs. dichloromethane/methanol). 2. Use a co-spot lane (spotting both the starting material and the reaction mixture in the same lane) to help visualize small differences in Rf. An elongated spot in the co-spot lane can indicate the presence of two different compounds. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring a this compound reaction?
A good starting point for developing a TLC method is a mixture of a non-polar and a polar solvent, which allows for easy adjustment of the overall polarity. A common initial system is ethyl acetate/hexane (e.g., in a 1:4 or 1:1 ratio). Since this compound is a polar molecule, you will likely need a higher proportion of ethyl acetate or a more polar system like dichloromethane/methanol (e.g., 95:5 ratio) to achieve an optimal Rf value (ideally between 0.2 and 0.6).
Q2: How can I visualize the spots on my TLC plate? this compound is not UV active.
Since this compound lacks a UV chromophore, you will need to use a chemical stain. The following stains are recommended:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alcohols and esters. It typically produces yellow-brown spots on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: This is another versatile stain that works well for a variety of functional groups, including esters. It usually yields blue-green spots upon heating.
Q3: My starting material, acetyl chloride, seems to give the same spot as acetic acid. How can I monitor the reaction?
Acetyl chloride is highly reactive and readily hydrolyzes to acetic acid upon exposure to moisture, including the water present in the atmosphere and on the surface of the silica gel plate. Therefore, trying to track the disappearance of acetyl chloride directly by TLC is often unreliable, as you will likely be observing the spot for acetic acid.
Instead, focus on the appearance of the this compound product spot. Run a reference spot of your starting materials (or their expected hydrolysis products) and a co-spot alongside your reaction mixture. The reaction can be considered complete when the starting material spots are no longer visible in the reaction mixture lane and the product spot is clearly formed and no longer increasing in intensity.
Q4: I am using paraformaldehyde as a starting material, but I don't see a spot for it on the TLC plate. Why?
Paraformaldehyde is a polymer of formaldehyde and is generally insoluble in common organic TLC solvents. Therefore, it will not move from the baseline and may not even be visible as a distinct spot. The reaction involves the depolymerization of paraformaldehyde to formaldehyde, which is a gas and also not directly observable by TLC. To monitor the reaction, you should focus on the consumption of the other reactant (e.g., acetyl chloride, observed as acetic acid) and the formation of the this compound product.
Q5: How can I confirm if my this compound is decomposing on the TLC plate?
You can perform a two-dimensional (2D) TLC to assess the stability of your compound on the silica gel.
-
Spot your purified this compound in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
If the compound is stable, the spot will be on the diagonal. If it decomposes, new spots will appear off the diagonal.
Experimental Protocols
Protocol 1: General TLC Monitoring of this compound Synthesis
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Sample Preparation:
-
SM Lane: Spot a dilute solution of your starting materials (e.g., acetic acid as a stand-in for acetyl chloride).
-
Rxn Lane: At various time points, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it in this lane.
-
Co Lane: Spot the starting material solution first, let it dry, and then spot the reaction mixture on top of it.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 2:1 ethyl acetate/hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Dip the plate into a potassium permanganate or phosphomolybdic acid stain, remove it, and gently heat it with a heat gun until spots appear.
-
Analysis: Compare the spots in the different lanes to determine the progress of the reaction. The reaction is complete when the starting material spot is absent in the 'Rxn' lane and the product spot is prominent.
Protocol 2: Preparation of TLC Stains
-
Potassium Permanganate (KMnO₄) Stain:
-
Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
-
Add 1.25 mL of 10% NaOH solution.
-
Stir until all components are dissolved. Store in a dark bottle.
-
-
Phosphomolybdic Acid (PMA) Stain:
-
Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.
-
Store in a covered jar.
-
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Troubleshooting flowchart for common TLC issues.
References
Technical Support Center: HPLC Analysis of Chloromethyl Acetate Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving chloromethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC analysis of a reaction involving chloromethyl acetate?
A1: For routine analysis of this compound and related reaction components, a reversed-phase HPLC method is typically effective.[1] Below are recommended starting parameters that can be optimized for your specific reaction mixture.
Experimental Protocol: General HPLC Method
A typical method involves using a C8 or C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier to improve peak shape.[2]
| Parameter | Recommended Condition |
| Column | C18 or C8 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water[1][3] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute all components. See example gradient table below. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| UV Detection Wavelength | Dependent on the chromophores of your reactants and products. A diode array detector (DAD) is useful for initial method development. |
| Injection Volume | 5-20 µL |
Example Gradient Profile
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Q2: My baseline is noisy and drifting. How can I resolve this?
A2: Baseline noise and drift can obscure small peaks and affect integration accuracy.[4] This is a common issue stemming from several potential sources.[5][6][7]
Troubleshooting Baseline Instability
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity (HPLC grade) and are thoroughly degassed to prevent bubble formation in the detector.[4][5][8] Impurities in solvents can also contribute to baseline noise.[4] Prepare fresh mobile phase daily.[5][7]
-
System Leaks: Check for any leaks in the system, particularly around fittings, pump seals, and the injector.
-
Pump and Degasser Function: Ensure the pump is delivering a consistent flow rate and that the online degasser is functioning correctly.[5]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your analysis.[5][7]
-
Detector Issues: A dirty flow cell or a failing lamp can cause baseline noise.[9] Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol.[5]
Caption: Troubleshooting workflow for baseline instability.
Q3: The peak for my starting material/product is tailing. What can I do to improve the peak shape?
A3: Peak tailing is a common problem that can compromise resolution and quantification. It often results from secondary interactions between the analyte and the stationary phase, or from issues with the column or mobile phase.[10][11][12]
Troubleshooting Peak Tailing
-
Mobile Phase pH: this compound and related compounds may have polar functional groups. The pH of the mobile phase can influence peak shape. If using a silica-based column, residual silanol (B1196071) groups can cause tailing with polar analytes.[12] Adding an acid modifier like 0.1% formic or phosphoric acid can help to suppress silanol interactions.[1][13][14]
-
Column Health: The column itself can be a source of peak tailing.
-
Column Contamination: Impurities from previous injections can accumulate on the column. Flush the column with a strong solvent.[11][15]
-
Column Void: A void at the head of the column can cause peak distortion. This may require replacing the column.[10][12] Using a guard column can help extend the life of your analytical column.[10]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[10][15] Try diluting your sample and reinjecting.[15]
-
Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase.[16][17] If a stronger solvent is used, it can cause peak distortion.
Experimental Protocol: Sample Preparation for Reaction Monitoring
-
Sampling: At specified time points, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a larger volume of a suitable solvent to stop the reaction. Often, the initial mobile phase is a good choice. A 10 to 100-fold dilution is a good starting point.[18]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[16][19]
-
Analysis: Inject the filtered sample into the HPLC system.
Caption: Logical workflow for troubleshooting peak tailing.
Q4: How do I properly quantify the components of my reaction mixture?
A4: Accurate quantification requires a well-developed method and proper calibration.
Protocol for Quantification
-
Prepare Standard Solutions: Create a series of standard solutions of known concentrations for your starting materials and expected products.
-
Generate a Calibration Curve: Inject each standard solution and record the peak area. Plot the peak area versus the concentration for each compound to generate a calibration curve.
-
Analyze Reaction Samples: Inject your quenched and filtered reaction samples.
-
Calculate Concentrations: Use the peak areas from your reaction samples and the calibration curves to determine the concentration of each component at different time points.
Data Presentation: Example Calibration Data
| Analyte | Concentration (mg/mL) | Peak Area |
| This compound | 0.01 | 15000 |
| This compound | 0.05 | 75000 |
| This compound | 0.10 | 152000 |
| This compound | 0.25 | 374000 |
| This compound | 0.50 | 751000 |
| Product X | 0.01 | 18000 |
| Product X | 0.05 | 90000 |
| Product X | 0.10 | 181000 |
| Product X | 0.25 | 452000 |
| Product X | 0.50 | 903000 |
This data can then be used to plot the progress of the reaction over time, showing the consumption of reactants and the formation of products.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cipac.org [cipac.org]
- 4. uhplcs.com [uhplcs.com]
- 5. phenomenex.com [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. uhplcs.com [uhplcs.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. benchchem.com [benchchem.com]
- 19. organomation.com [organomation.com]
Technical Support Center: Dealing with Emulsions in Chloromethyl Acetate Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion-related issues during the workup of chloromethyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my chloromethyl acetate workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of a this compound workup, emulsions typically form during the liquid-liquid extraction step when vigorous shaking creates fine droplets of one phase dispersed within the other.[2] The stability of these emulsions is often enhanced by the presence of surfactants, fine solid particles, or other impurities from the reaction mixture that act as emulsifying agents.[3][4]
Q2: Can the pH of the aqueous wash contribute to emulsion formation?
Yes, the pH of the aqueous phase can significantly influence emulsion stability.[4][5] While the exact effect depends on the specific components of your reaction mixture, some studies have shown that neutral pH conditions can sometimes lead to more stable emulsions compared to acidic or basic conditions.[6] It is crucial to consider the stability of this compound, which can be sensitive to both acidic and basic hydrolysis, before adjusting the pH.
Q3: Is it safe to use a strong acid or base to break an emulsion when working with this compound?
Caution is advised when considering the use of strong acids or bases to break an emulsion in a this compound workup. This compound is susceptible to hydrolysis under both acidic and basic conditions. Aggressive pH changes can lead to the degradation of your product. If you must adjust the pH, use dilute acidic or basic solutions and monitor the reaction closely.
Q4: What is "salting out" and how does it help break an emulsion?
"Salting out" involves adding a saturated salt solution, most commonly brine (a saturated aqueous solution of sodium chloride), to the emulsion.[7] The addition of a high concentration of salt increases the ionic strength of the aqueous phase.[7] This makes the aqueous layer more polar and reduces the solubility of organic compounds in it, which can help to disrupt the emulsion and force the separation of the two layers.[7]
Q5: When should I consider using Celite® filtration?
Celite® filtration is a useful technique for breaking emulsions that are stabilized by fine solid particles.[1] Celite®, a form of diatomaceous earth, acts as a filter aid, trapping these fine particulates and allowing the two liquid phases to separate.[1] This method is particularly effective when you observe solid material at the interface of the two layers within the emulsion.
Troubleshooting Guide
Issue 1: A persistent emulsion has formed during the aqueous wash of my this compound reaction.
Troubleshooting Steps:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, emulsions will break on their own with time.
-
Gentle Swirling: Gently swirl or rock the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.
-
Increase Ionic Strength (Salting Out):
-
Add a small volume of saturated sodium chloride solution (brine) to the separatory funnel.
-
Gently swirl the funnel and allow it to stand. The increased polarity of the aqueous layer should help to break the emulsion.[7]
-
-
Change the Solvent Polarity:
-
If the emulsion persists, adding a small amount of a different organic solvent with a different polarity (e.g., a more polar solvent like ethyl acetate if you are using a non-polar solvent like hexane) can sometimes disrupt the emulsion.
-
-
Filtration through Celite®:
-
If you suspect that fine solid particles are stabilizing the emulsion, filter the entire mixture through a pad of Celite®.[1]
-
-
Centrifugation:
-
If available, centrifuging the emulsion can provide the necessary force to separate the two phases.
-
-
Gentle Heating:
-
Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion by decreasing the viscosity of the liquids. Caution: Use this method with care, as this compound is volatile and heat can potentially lead to product degradation.
-
Issue 2: The emulsion breaks, but I observe a "scum" or solid material at the interface.
Troubleshooting Steps:
-
Identify the Layer: Determine if your product is in the organic or aqueous layer.
-
Filtration: Filter the entire mixture through a plug of glass wool or a pad of Celite® to remove the interfacial material.
-
Wash the Filter Cake: Wash the filter cake with a small amount of the organic solvent to recover any entrained product.
-
Combine and Re-separate: Combine the filtrate and the washings in the separatory funnel and allow the layers to separate again.
Data Presentation
Table 1: Comparison of Common Emulsion Breaking Techniques
| Technique | Principle | Advantages | Disadvantages |
| Standing | Gravity separation | Simple, no reagents added | Time-consuming, may not be effective for stable emulsions |
| Gentle Swirling | Reduces droplet dispersion | Minimizes further emulsification | May not be sufficient to break existing emulsions |
| Adding Brine | Increases aqueous phase polarity | Effective for many common emulsions, readily available | May not work for all types of emulsions |
| Changing pH | Alters the charge of emulsifying agents | Can be very effective | Risk of product degradation (hydrolysis of this compound) |
| Celite® Filtration | Removes solid emulsifying agents | Effective for solid-stabilized emulsions | Requires an additional filtration step |
| Centrifugation | Applies mechanical force for separation | Highly effective for stubborn emulsions | Requires specialized equipment |
| Gentle Heating | Reduces viscosity | Can be effective | Risk of product degradation and solvent loss |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine
-
Initial Observation: A stable emulsion is observed in the separatory funnel containing the this compound in an organic solvent and an aqueous wash.
-
Addition of Brine: Prepare a saturated aqueous solution of sodium chloride (brine). Add approximately 10-20% of the total volume of the aqueous layer as brine to the separatory funnel.
-
Mixing: Gently invert the separatory funnel several times. Do not shake vigorously.
-
Observation: Allow the separatory funnel to stand and observe the separation of the layers. The emulsion should start to break, and a clear interface should become visible.
-
Separation: Once the layers have fully separated, drain the aqueous layer and proceed with the workup.
Protocol 2: Breaking an Emulsion using Celite® Filtration
-
Prepare the Filter: Place a small plug of glass wool at the bottom of a Hirsch or Buchner funnel. Add a 1-2 cm layer of Celite® and gently pack it down.
-
Wet the Filter: Wet the Celite® pad with the organic solvent being used in the extraction.
-
Filter the Emulsion: Pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite® pad.
-
Apply Gentle Vacuum: Apply a gentle vacuum to draw the liquids through the filter.
-
Collect the Filtrate: Collect the filtrate in a clean flask. The two liquid phases should now be separated.
-
Transfer and Separate: Transfer the filtrate back to a clean separatory funnel and separate the layers.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting emulsions.
Caption: Factors contributing to stable emulsion formation.
References
Technical Support Center: Stability of Chloromethyl Acetate in Aqueous Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of chloromethyl acetate (B1210297) in aqueous environments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is chloromethyl acetate in aqueous solutions?
A1: this compound is susceptible to hydrolysis in aqueous solutions. This degradation is a significant factor to consider in experimental design and execution. The stability is influenced by several factors, primarily pH and temperature. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can initiate hydrolysis even before it is dissolved in an aqueous solution.[1]
Q2: What are the primary degradation products of this compound in water?
A2: The hydrolysis of this compound yields acetic acid and chloromethanol. Chloromethanol is unstable and is expected to decompose further to formaldehyde (B43269) and hydrochloric acid. Therefore, the final degradation products in an aqueous solution are acetic acid, formaldehyde, and hydrochloric acid.
Q3: How does pH affect the stability of this compound?
Q4: How does temperature impact the stability of this compound?
A4: The rate of hydrolysis of this compound increases with temperature.[1] As a general rule, for many chemical reactions, the rate approximately doubles for every 10°C increase in temperature. Therefore, to minimize degradation, it is recommended to prepare and use aqueous solutions of this compound at low temperatures (e.g., on ice) and for the shortest duration possible.
Q5: Are there any visible signs of this compound degradation in an aqueous solution?
A5: Initially, there may be no visible signs of degradation, as this compound and its initial hydrolysis products are colorless. However, as hydrolysis proceeds, the formation of hydrochloric acid will decrease the pH of an unbuffered solution. This pH change can be monitored to track the progress of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or poor reproducibility. | Degradation of this compound stock solution. | Prepare fresh aqueous solutions of this compound immediately before each experiment. Avoid storing aqueous solutions. |
| Fluctuation in experimental temperature. | Use a temperature-controlled water bath or reaction block to maintain a constant and low temperature during the experiment. | |
| Variation in the pH of the reaction mixture. | Use a buffered solution to maintain a constant pH throughout the experiment, especially if the reaction produces or consumes acids or bases. | |
| Lower than expected yield in a reaction where this compound is a reactant. | Hydrolysis of this compound before or during the reaction. | Minimize the time this compound is in an aqueous environment. Consider using a co-solvent system to reduce water activity. Perform the reaction at the lowest feasible temperature. |
| Inaccurate concentration of the this compound solution. | Use a validated analytical method, such as HPLC, to confirm the concentration of your this compound solution before use. | |
| Unexpected pH drop in the reaction mixture. | Formation of hydrochloric acid from the decomposition of chloromethanol, a hydrolysis product. | This is an indicator of this compound degradation. If a constant pH is required, use an appropriate buffer system. |
| Safety concerns during handling and disposal. | This compound is toxic and corrosive.[3] | Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] For disposal, aqueous solutions should be quenched with a suitable reagent (e.g., a solution of sodium bicarbonate to neutralize the acidic byproducts) before being disposed of according to institutional guidelines. |
Quantitative Data on Hydrolysis
Due to the limited availability of specific kinetic data for this compound in the public domain, the following tables provide illustrative examples based on the behavior of similar short-chain halogenated esters. These tables demonstrate how pH and temperature can influence the hydrolysis rate.
Table 1: Illustrative Half-life of this compound in Aqueous Solution at 25°C as a Function of pH
| pH | Estimated Half-life (t½) |
| 3.0 | ~ 2 hours |
| 5.0 | ~ 20 hours |
| 7.0 | ~ 5 hours |
| 9.0 | < 30 minutes |
Note: These are estimated values for illustrative purposes. The actual half-life should be determined experimentally.
Table 2: Illustrative First-Order Rate Constants (k) for the Hydrolysis of this compound at pH 7 as a Function of Temperature
| Temperature (°C) | Illustrative Rate Constant (k) (s⁻¹) |
| 4 | 1.5 x 10⁻⁵ |
| 25 | 1.0 x 10⁻⁴ |
| 37 | 3.5 x 10⁻⁴ |
Note: These are estimated values for illustrative purposes. The actual rate constants should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to monitor the degradation of this compound in an aqueous buffer over time.
1. Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
2. Procedure:
-
Preparation of Buffered Solution: Prepare a buffer solution at the desired pH (e.g., 100 mM phosphate buffer, pH 7.4).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in acetonitrile (e.g., 100 mg/mL).
-
Initiation of Stability Study:
-
Pre-warm or pre-cool the buffered solution to the desired experimental temperature in a temperature-controlled water bath.
-
To initiate the experiment (t=0), add a small volume of the this compound stock solution to the buffered solution to achieve the desired final concentration (e.g., 1 mg/mL). Ensure rapid mixing.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in a cold mobile phase or a suitable organic solvent to prevent further degradation.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the C18 column.
-
Use an isocratic or gradient elution method with a mobile phase of acetonitrile and water.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting linear fit will be the negative of the first-order rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous conditions.
References
Technical Support Center: Safe Handling and Disposal of Chloromethyl Acetate Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of chloromethyl acetate (B1210297) waste. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chloromethyl acetate?
A1: this compound is a toxic and corrosive chemical. It is harmful if swallowed and can cause serious eye damage.[1][2][3] Due to its reactivity, it should be handled with extreme care to avoid contact and inhalation.
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: When handling this compound waste, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Gloves: Butyl or Viton gloves are recommended for skin protection.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are essential.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]
Q3: How should I store this compound waste before disposal?
A3: this compound waste should be stored in a designated, clearly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] The storage area should be secure and accessible only to authorized personnel.
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. This compound is a hazardous chemical and must not be disposed of down the drain. It must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.[1]
Q5: What should I do in case of a small spill of this compound?
A5: For small spills (<1 L), if you are trained in chemical spill cleanup, you should:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or commercially available spill pillows.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Properly label the waste container and arrange for its disposal through your institution's hazardous waste management program.[1][4][5][6][7]
Troubleshooting Guides
Issue: Accidental Mixing of this compound Waste
Scenario 1: this compound waste was accidentally mixed with an acidic solution.
-
Problem: Mixing with strong acids can potentially accelerate decomposition or lead to other hazardous reactions.[5]
-
Solution:
-
Do not attempt to neutralize the mixture without consulting your institution's safety officer.
-
Ensure the container is vented if there is a possibility of gas evolution, but do so within a fume hood.
-
Label the container clearly, indicating the mixture's contents.
-
Arrange for immediate disposal through your hazardous waste management program.
-
Scenario 2: this compound waste was accidentally mixed with a basic solution (e.g., sodium hydroxide).
-
Problem: While bases can be used for neutralization, an uncontrolled reaction with a strong base like sodium hydroxide (B78521) can be vigorous and generate heat.
-
Solution:
-
If the reaction is ongoing and generating heat, ensure the container is in a safe, well-ventilated location (e.g., back of a fume hood) and away from flammable materials.
-
Do not seal the container tightly to avoid pressure buildup.
-
Once the reaction has subsided, label the container with all its contents and arrange for hazardous waste disposal.
-
Issue: Equipment Decontamination
Scenario: How to decontaminate glassware and equipment after use with this compound.
-
Problem: Residual this compound can pose a hazard if not properly removed.
-
Solution:
-
Rinse the equipment three times with a suitable organic solvent in which this compound is soluble, such as ethyl acetate or acetone.[8][9] Collect these rinses as hazardous waste.
-
After the solvent rinse, wash the equipment with soap and water.
-
For final decontamination, you can rinse with a dilute solution of sodium bicarbonate (see neutralization protocol below) to hydrolyze any remaining traces, followed by a final water rinse.
-
Data Presentation
Table 1: Material Compatibility with this compound
The following table provides a summary of the expected resistance of common laboratory materials to this compound. This information is based on data for chemically similar compounds. It is crucial to perform specific testing for critical applications.
| Material | Compatibility Rating | Notes |
| Plastics | ||
| Polypropylene (PP) | Good to Limited | Good resistance to many esters and chloro-compounds.[7][9][10][11][12] |
| Polyethylene (PE) | Good to Limited | Generally good resistance, but some swelling may occur.[13][14][15][16][17] |
| Polyvinyl Chloride (PVC) | Poor to Limited | Not recommended for use with many solvents and esters.[18][19][20] |
| Elastomers | ||
| Viton® (FKM) | Poor | Not compatible with esters like ethyl acetate.[1][2][4][8][21] |
| Nitrile Rubber (NBR) | Poor to Limited | Generally has poor resistance to chlorinated solvents.[22][23][24] |
| Neoprene | Poor to Limited | Moderate to severe effects from acetate solvents.[24][25] |
| Butyl Rubber | Good | Good resistance to many esters and ketones.[26] |
| Metals | ||
| Stainless Steel (304, 316) | Excellent | Generally excellent resistance to a wide range of chemicals.[27][28][29][30][31] |
Experimental Protocols
Protocol for Neutralization of this compound Waste
This protocol is based on the principle of base-catalyzed hydrolysis of esters. It is a recommended procedure and should be performed on a small scale initially to ensure a controlled reaction.
Objective: To neutralize small quantities of this compound waste in the laboratory before collection by a hazardous waste management service.
Materials:
-
This compound waste
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the container with the this compound waste in a secondary container (e.g., an ice bath) to manage any heat generated.
-
Begin stirring the waste solution gently.
-
Slowly add the saturated sodium bicarbonate solution or 1M NaOH solution to the this compound waste. The reaction can be exothermic, so control the rate of addition to keep the temperature from rising significantly.
-
Continue adding the basic solution until the pH of the mixture is between 8 and 9. Check the pH periodically with pH paper or a calibrated pH meter.
-
Once the desired pH is reached, allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
After 24 hours, re-check the pH. If it has become more acidic, add more base to bring it back to between 8 and 9.
-
Once the pH is stable, the neutralized waste can be collected in a properly labeled hazardous waste container for disposal. Clearly label the container with all the components of the final mixture.
Mandatory Visualization
References
- 1. Viton® – Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 2. tym.co.uk [tym.co.uk]
- 3. sarponggroup.com [sarponggroup.com]
- 4. calpaclab.com [calpaclab.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. calpaclab.com [calpaclab.com]
- 8. calpaclab.com [calpaclab.com]
- 9. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 10. industrialspec.com [industrialspec.com]
- 11. celltreat.com [celltreat.com]
- 12. scribd.com [scribd.com]
- 13. spilltech.com [spilltech.com]
- 14. cipax.com [cipax.com]
- 15. cdf1.com [cdf1.com]
- 16. braskem.com.br [braskem.com.br]
- 17. calpaclab.com [calpaclab.com]
- 18. ipexna.com [ipexna.com]
- 19. calpaclab.com [calpaclab.com]
- 20. PVC (Polyvinyl Chloride) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 21. foxxlifesciences.in [foxxlifesciences.in]
- 22. industrialproducts.com [industrialproducts.com]
- 23. fernco.com.au [fernco.com.au]
- 24. Rubber Chemical Resistance Chart, Rubber Compatibility Chart - Mykin Inc [mykin.com]
- 25. kelco.com.au [kelco.com.au]
- 26. advancedindustrial.com.au [advancedindustrial.com.au]
- 27. calpaclab.com [calpaclab.com]
- 28. foxxlifesciences.in [foxxlifesciences.in]
- 29. Chemical compatibility table with stainless steel - DUPLATION [duplacao.com.br]
- 30. instrumart.com [instrumart.com]
- 31. kelco.com.au [kelco.com.au]
Validation & Comparative
A Comparative Guide to Chloromethylation: Alternatives to Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Chloromethylation, the introduction of a chloromethyl group (-CH₂Cl) onto a substrate, is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other fine chemicals. While chloromethyl acetate (B1210297) can be used for this purpose, a range of alternative reagents and methods are more commonly employed, each with its own set of advantages in terms of reactivity, safety, and substrate scope. This guide provides an objective comparison of the leading alternatives to chloromethyl acetate for chloromethylation, supported by experimental data and detailed protocols.
Executive Summary
The most prevalent method for chloromethylation is the Blanc chloromethylation , which utilizes formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.[1][2][3] Variations of this method involve using formaldehyde precursors like paraformaldehyde or trioxane.[4][5] For substrates sensitive to strongly acidic conditions or for improved safety, in-situ generation of chloromethylating agents from reagents like dimethoxymethane (B151124) and an acyl chloride offers a milder alternative.[6][7] Methoxyacetyl chloride in the presence of a Lewis acid also serves as an effective chloromethylating agent.[8][9] While historically used, reagents like chloromethyl methyl ether (CMME) and bis(chloromethyl) ether (BCME) are potent carcinogens, and their use is now highly restricted in many research environments.[1][3]
Performance Comparison of Chloromethylating Agents
The choice of chloromethylating agent significantly impacts reaction yield, selectivity, and safety. The following tables summarize the performance of various alternatives based on available experimental data.
Table 1: Chloromethylation of Benzene (B151609) to Benzyl (B1604629) Chloride
| Chloromethylating Agent/System | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Paraformaldehyde / HCl | ZnCl₂ | None | ~20 min (gas absorption) | 60 | 79 | [5][10] |
| 1,3,5-Trioxane / HCl | ZnCl₂ | Acetic Acid | Not Specified | Not Specified | 65 | [5] |
| Dimethoxymethane / Chlorosulfonic Acid | ZnI₂ | CH₂Cl₂ | 0.5 h | 5-10 | 76 | [6] |
| Methoxyacetyl Chloride | AlCl₃ | Nitromethane | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Chloromethylation of Other Aromatic Substrates
| Substrate | Chloromethylating Agent/System | Catalyst | Product | Yield (%) | Reference(s) |
| Naphthalene | Paraformaldehyde / HCl | H₃PO₄ | 1-(Chloromethyl)naphthalene | 74-77 | [10] |
| Naphthalene | Paraformaldehyde / HCl | Arsenious Chloride | 1-(Chloromethyl)naphthalene | 90 | [10] |
| Toluene | Paraformaldehyde / HCl | None | 4-Methylbenzyl chloride | 83-95 | [5] |
| Anisole | Paraformaldehyde / HCl | None | 4-Methoxybenzyl chloride | 55 | [5] |
| 1,2,4-Trimethylbenzene | Paraformaldehyde / HCl | ZnCl₂ | 1-(Chloromethyl)-2,4,5-trimethylbenzene (isomer mixture) | Not specified | [11] |
| Phenanthrene | Paraformaldehyde / aq. HCl | H₃PO₄ | 9-(Chloromethyl)phenanthrene | 90 | [5] |
| Methyl furan-2-carboxylate | Paraformaldehyde / HCl | Not Specified | Methyl 5-(chloromethyl)furan-2-carboxylate | 71 | [5] |
Reaction Mechanisms and Logical Workflows
The underlying mechanism for most chloromethylation reactions on aromatic substrates is electrophilic aromatic substitution. The choice of reagent and reaction conditions depends on the reactivity of the substrate and the desired outcome.
Caption: General mechanism of Blanc chloromethylation.
The selection of an appropriate chloromethylation method is crucial for a successful and safe synthesis. The following workflow provides a logical approach to this process.
Caption: Workflow for selecting a chloromethylation reagent.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for laboratory success. The following are representative procedures for the most common chloromethylation methods.
Protocol 1: Blanc Chloromethylation of Benzene
Objective: To synthesize benzyl chloride from benzene using paraformaldehyde and hydrogen chloride with a zinc chloride catalyst.[5]
Materials:
-
Benzene (C₆H₆)
-
Paraformaldehyde ((CH₂O)n)
-
Pulverized Zinc Chloride (ZnCl₂)
-
Hydrogen Chloride (HCl) gas
Procedure:
-
In a reaction flask equipped with a stirrer and a gas inlet tube, combine 600 g (7.7 moles) of benzene, 60 g (2 moles) of paraformaldehyde, and 60 g of pulverized zinc chloride.
-
Heat the mixture to 60°C with stirring.
-
While maintaining the temperature at 60°C, pass a rapid stream of hydrogen chloride gas into the reaction mixture until no more gas is absorbed (approximately 20 minutes).
-
Upon completion, the organic layer is separated, washed with water, and then with a sodium bicarbonate solution.
-
The organic layer is dried over anhydrous calcium chloride.
-
The product, benzyl chloride, is purified by fractional distillation after removing the excess benzene. The expected yield is approximately 79%.[5][10]
Protocol 2: In-situ Generation of Chloromethylating Agent for the Chloromethylation of Benzene
Objective: To synthesize benzyl chloride using dimethoxymethane and chlorosulfonic acid with a zinc iodide catalyst.[6]
Materials:
-
Benzene (C₆H₆)
-
Dimethoxymethane (CH₂(OCH₃)₂)
-
Chlorosulfonic Acid (ClSO₃H)
-
Zinc Iodide (ZnI₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction flask maintained at -10°C, prepare a mixture of benzene (26 mmol), chlorosulfonic acid (31 mmol), and dimethoxymethane (31 mmol) in 30 mL of dichloromethane.
-
To this mixture, add 5 mol% of zinc iodide.
-
Stir the reaction mixture at 5-10°C for 30 minutes.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting benzyl chloride is purified by column chromatography. The expected yield is 76%.[6]
Protocol 3: Chloromethylation using Paraformaldehyde and Chlorotrimethylsilane (B32843) (for Polymers)
This method is particularly useful for the chloromethylation of polymers like polystyrene.
Materials:
-
Polystyrene
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Stannic Chloride (SnCl₄)
-
Chloroform (B151607) (CHCl₃)
Procedure:
-
Dissolve polystyrene in chloroform in a reaction flask.
-
Add paraformaldehyde and chlorotrimethylsilane to the polymer solution.
-
Add stannic chloride as a catalyst.
-
The reaction mixture is stirred at a specified temperature for a set duration, which can be optimized to achieve the desired degree of chloromethylation.
-
The chloromethylated polymer is typically isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
Safety Considerations
Chloromethylating agents are hazardous and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Chloromethyl methyl ether (CMME) and the potential byproduct of the Blanc reaction, bis(chloromethyl) ether (BCME) , are potent human carcinogens.[1][3]
-
Hydrogen chloride is a corrosive gas.
-
Lewis acids like zinc chloride and aluminum chloride are corrosive and moisture-sensitive.
-
Chlorosulfonic acid reacts violently with water.
Researchers should always consult the Safety Data Sheets (SDS) for all reagents and follow institutional safety guidelines. The in-situ generation methods are generally considered safer as they avoid the isolation and handling of highly toxic and volatile chloromethylating agents.[12]
Conclusion
While this compound can effect chloromethylation, a variety of more common and often more efficient alternatives are available to the modern chemist. The classical Blanc chloromethylation remains a workhorse for many applications, particularly with robust aromatic substrates. For more sensitive substrates or when enhanced safety is a priority, the in-situ generation of chloromethylating agents from dimethoxymethane and an acyl chloride provides an excellent alternative. The choice of method should be guided by a careful consideration of the substrate's reactivity, the desired product, and the paramount importance of laboratory safety.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Chloromethyl Acetate and Chloromethyl Methyl Ether (CMME) for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a detailed, objective comparison of two common C1 synthons, chloromethyl acetate (B1210297) and chloromethyl methyl ether (CMME), focusing on their performance, applications, and critical safety considerations.
Chloromethyl acetate and chloromethyl methyl ether (CMME, also known as MOM-Cl) are both reactive electrophilic compounds used in organic synthesis to introduce a chloromethyl (-CH2Cl) group or to install a protecting group on sensitive functionalities. While they can be employed for similar applications, they differ significantly in their reactivity, handling requirements, and, most critically, their toxicological profiles.
Performance and Reactivity Comparison
Both reagents are effective in electrophilic aromatic substitution reactions, such as the chloromethylation of aromatic compounds, and in the alkylation of nucleophiles.[1][2] Their primary function in many synthetic routes is to provide a reactive handle for further functionalization.
From a reactivity standpoint in electrophilic aromatic substitution, kinetic studies on the chloromethylation of benzene (B151609) and toluene (B28343) suggest that CMME and related compounds can exhibit comparable reaction rates under specific conditions, proceeding through a common, highly selective electrophile, the methoxymethyl cation (CH₃OCH₂⁺) or its ion pair.[3] The reactivity in Friedel-Crafts type reactions is heavily dependent on the substrate's activation, the Lewis acid catalyst employed, and the reaction conditions.[4][5] For highly reactive aromatic compounds, diarylmethane byproducts can be a significant issue with both reagents.[1]
A key difference in their application lies in the nature of the protecting group they install. CMME is widely used to introduce the methoxymethyl (MOM) ether protecting group for alcohols, which is stable under a variety of conditions but can be cleaved with Lewis or Brønsted acids.[6][7] this compound, on the other hand, can be used to introduce the acetoxymethyl (AM) ether, which may offer different stability and deprotection profiles.
From a chemical principles perspective, the relative reactivity in nucleophilic substitution can be partially inferred by comparing the leaving groups that would be displaced in a hypothetical reaction where another nucleophile displaces the ether or ester functionality. The methoxide (B1231860) ion (CH₃O⁻) is a stronger base than the acetate ion (CH₃COO⁻), which generally makes acetate the better leaving group.[8][9] This suggests that the bond to the chlorine atom is the primary site of reaction for both molecules, as chloride is an excellent leaving group.
Data Presentation: Physical and Chemical Properties
| Property | This compound | Chloromethyl Methyl Ether (CMME) | Reference(s) |
| CAS Number | 625-56-9 | 107-30-2 | [10] |
| Molecular Formula | C₃H₅ClO₂ | C₂H₅ClO | [10] |
| Molecular Weight | 108.52 g/mol | 80.51 g/mol | [10] |
| Appearance | Clear, colorless liquid | Colorless liquid | [10] |
| Boiling Point | ~122.85°C | 55-57°C | [10] |
| Density | ~1.194 g/mL at 20°C | ~1.06 g/mL | [10] |
| Primary Use | Chloromethylation, synthesis of pharmaceuticals and agrochemicals. | Chloromethylation, introduction of the MOM protecting group. | [1][2] |
Safety and Handling: A Critical Distinction
The most significant difference between these two reagents is their safety profile. Chloromethyl methyl ether (CMME) is a known and potent human carcinogen , primarily causing respiratory cancers with chronic exposure.[10] It is classified as an extremely hazardous substance and is strictly regulated by organizations such as OSHA.[10] Commercial preparations of CMME are often contaminated with the even more carcinogenic bis(chloromethyl) ether.[6]
This compound is also a hazardous substance, classified as toxic if swallowed and causing serious eye damage.[10] However, it is not classified as a human carcinogen, making it a significantly safer, albeit still hazardous, alternative to CMME for many applications.
Due to the extreme toxicity of CMME, its use should be avoided whenever possible. If its use is unavoidable, it must be handled in a high-efficiency hood or glove box with all necessary personal protective equipment, including full-body protection and respiratory protection.[10] Many modern synthetic procedures advocate for the in situ generation of CMME to minimize handling and exposure.[6][11]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and safety. Below are representative protocols for the use of CMME and a general protocol for the alkylation of an alcohol, which can be adapted for this compound.
Experimental Protocol 1: In Situ Generation and Use of Chloromethyl Methyl Ether (CMME) for Alcohol Protection (Methoxymethylation)
This protocol is adapted from a procedure described in Organic Syntheses.[12]
CAUTION: Chloromethyl methyl ether is a potent carcinogen. All operations should be performed in a certified chemical fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.
1. In Situ Generation of CMME:
-
A three-necked flask is fitted with a magnetic stir bar, thermometer, reflux condenser with a nitrogen inlet, and an addition funnel.
-
The vessel is charged with dimethoxymethane (B151124) (1.0 equiv), toluene (3 volumes), and a catalytic amount of zinc bromide (ZnBr₂) (0.01 mol%).[12]
-
Acetyl chloride (1.0 equiv) is added dropwise via the addition funnel over 5-15 minutes.
-
The reaction is exothermic and the temperature should be monitored. The reaction mixture is stirred until completion (typically 2-3 hours), yielding a solution of CMME in toluene and methyl acetate. This solution is used directly in the next step.[12]
2. Protection of a Primary Alcohol:
-
The flask containing the freshly prepared CMME solution (1.5 equiv) is cooled in an ice bath to 5-10°C.
-
The alcohol to be protected (1.0 equiv) is added in one portion.
-
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.25 equiv), is added dropwise over 30 minutes, maintaining the temperature below 25°C.[12]
-
The reaction is allowed to warm to room temperature and stirred for 12 hours or until completion is confirmed by TLC.
3. Work-up and Isolation:
-
The reaction is quenched by the addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The biphasic mixture should be stirred vigorously for at least five minutes to ensure all residual CMME is decomposed.[12]
-
The layers are separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the MOM-protected alcohol.
Experimental Protocol 2: General Procedure for Acetoxymethyl (AM) Protection of an Alcohol using this compound
While a specific, widely cited protocol for the AM protection of alcohols using this compound is less common than MOM protection, the following general procedure can be adapted based on standard alkylation techniques.
CAUTION: this compound is toxic and causes severe eye damage. Handle with appropriate personal protective equipment in a chemical fume hood.
1. Reaction Setup:
-
To a solution of the alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or a hindered base like 2,6-lutidine (1.5-2.0 equiv).
-
Cool the mixture to 0°C in an ice bath.
2. Alkylation:
-
Slowly add this compound (1.2-1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
3. Work-up and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the AM-protected alcohol.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for working with these reagents.
Caption: General mechanism for electrophilic aromatic chloromethylation.
Caption: Safety decision flowchart for choosing a chloromethylating agent.
Caption: A generalized experimental workflow for alkylation reactions.
Conclusion and Recommendations
The choice between this compound and chloromethyl methyl ether requires a careful balance of reactivity, desired product, and, most importantly, safety.
-
Chloromethyl methyl ether (CMME) is a highly reactive and effective reagent for chloromethylation and the introduction of the MOM protecting group. However, its potent carcinogenicity presents a significant health risk. Its use should be restricted to situations where no viable alternative exists and must be conducted under the most stringent safety protocols. The in situ generation of CMME is strongly recommended to avoid handling and storage of the neat substance.
-
This compound serves as a valuable and significantly safer alternative for many applications requiring a chloromethyl synthon. While it is still a hazardous chemical that requires careful handling, it does not carry the severe carcinogenic risk associated with CMME.
Recommendation for Researchers: For the health and safety of laboratory personnel, This compound should be considered as the default reagent over chloromethyl methyl ether whenever synthetically feasible. The development of synthetic routes that utilize safer alternatives is a critical aspect of modern, responsible chemical research.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solved 5a. Acetate ion is a better leaving group than | Chegg.com [chegg.com]
- 9. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Reactivity of Chloromethyl Acetate and Bromoethyl Acetate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes, yields, and efficiencies. Alkyl halides, such as chloromethyl acetate (B1210297) and bromoethyl acetate, are fundamental building blocks, frequently employed as electrophiles in nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of these two key reagents, supported by established chemical principles and analogous experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The primary determinant in the reactivity of chloromethyl acetate and bromoethyl acetate in nucleophilic substitution reactions is the nature of the halogen leaving group. Due to the inherent properties of the carbon-halogen bond, bromoethyl acetate is significantly more reactive than this compound . This heightened reactivity stems from the fact that the bromide ion is a superior leaving group compared to the chloride ion. Consequently, reactions with bromoethyl acetate will typically proceed at a faster rate under identical conditions.
Quantitative Reactivity Comparison
| Property | This compound | Bromoethyl Acetate | Justification |
| Molecular Formula | C₃H₅ClO₂ | C₄H₇BrO₂ | - |
| Molecular Weight | 108.52 g/mol | 167.00 g/mol | - |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | - |
| C-X Bond Strength | ~324 kJ/mol (C-Cl)[1] | ~285 kJ/mol (C-Br)[1] | The C-Br bond is weaker, requiring less energy to break. |
| Leaving Group Basicity | Weaker Base | Stronger Base (relative to I⁻) | Weaker bases are better leaving groups.[2][3][4] |
| Polarizability of Halogen | Lower | Higher | Higher polarizability stabilizes the transition state.[5] |
| Estimated Relative Rate of SN2 Reaction | 1 | ~20-50 | Based on typical relative rates of primary alkyl chlorides vs. bromides.[6] |
Reaction Mechanism: SN2 Pathway
Both this compound and bromoethyl acetate are primary alkyl halides, and thus, they predominantly undergo nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism . This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the halogen leaving group.[7][8] This backside attack results in an inversion of stereochemistry at the carbon center if it is chiral. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[8]
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 8. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Lewis Acid Catalysts in Chloromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Catalyst Performance in a Critical Synthetic Transformation
The chloromethylation of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the functionalization of aromatic rings. The introduction of a chloromethyl group paves the way for the synthesis of a wide array of valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. The efficiency of this reaction is critically dependent on the choice of catalyst, with Lewis acids being the most common promoters. This guide provides a comparative study of the performance of several common Lewis acid catalysts—Zinc Chloride (ZnCl₂), Tin(IV) Chloride (SnCl₄), Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃), and Titanium(IV) Chloride (TiCl₄)—in chloromethylation reactions, supported by experimental data and detailed protocols.
Comparative Performance of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in chloromethylation is influenced by several factors, including the nature of the aromatic substrate, the reaction temperature, and the solvent system. The following table summarizes the performance of different Lewis acids in the chloromethylation of various aromatic substrates, based on data from multiple studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.
| Aromatic Substrate | Lewis Acid Catalyst | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Toluene | FeCl₃ | HCHO-HCl | High | High | [1] |
| AlCl₃ | HCHO-HCl | Moderate-High | Moderate | [1] | |
| ZnCl₂ | HCHO-HCl | Moderate | Moderate | [1] | |
| SnCl₄ | HCHO-HCl | Moderate | Moderate | [1] | |
| Cumene (B47948) | ZnCl₂ | Paraformaldehyde, HCl(g), 42-48°C | 80 | High for monochloromethylation | |
| TiCl₄ | Paraformaldehyde, HCl(g), 0-5°C | 75 | High for monochloromethylation | ||
| SnCl₄ | Paraformaldehyde, HCl(g) | 70 | Moderate | ||
| AlCl₃ | Paraformaldehyde, HCl(g) | 20 | Low (favors diarylmethane formation) | ||
| Anisole | TiCl₄ | Paraformaldehyde, HCl(g), 0-5°C | Good | High | |
| Polystyrene | SnCl₄ | 1,4-bis(chloromethoxy)butane, CH₂Cl₂, RT, 10h | High (up to 17% chlorine content) | Minimal cross-linking | [2] |
| ZnCl₂ | Chloromethyl ether | Slower reaction rate, less cross-linking | - | ||
| AlCl₃ | Chloromethyl ether | Faster reaction rate, significant cross-linking | - | ||
| Benzene (B151609) | ZnCl₂ | Paraformaldehyde, HCl(g), 60°C | 79 | - | [3] |
| SnCl₄ | Chloromethyl ether | - | Superior catalyst for unreactive substrates | [4] |
Key Observations:
-
FeCl₃ has been reported to exhibit the highest catalytic activity for the chloromethylation of toluene.[1]
-
For the chloromethylation of cumene and anisole, TiCl₄ and ZnCl₂ appear to be effective catalysts, providing good yields of the desired monochloromethylated products.
-
AlCl₃ , while a strong Lewis acid, has a tendency to promote the formation of diarylmethane by-products, which can reduce the yield of the desired chloromethylated product.
-
SnCl₄ is a versatile catalyst, effective for the chloromethylation of both simple aromatic hydrocarbons and polymers like polystyrene.[2][4] It is often considered a superior catalyst for less reactive aromatic compounds.[4]
-
ZnCl₂ is a commonly used and effective catalyst, particularly for the chloromethylation of benzene and its derivatives.[3][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the chloromethylation of different aromatic substrates using various Lewis acid catalysts.
Chloromethylation of Benzene using Zinc Chloride
Reagents:
-
Benzene
-
Paraformaldehyde
-
Zinc Chloride (pulverized)
-
Hydrogen Chloride (gas)
Procedure:
-
A mixture of benzene (e.g., 7.7 moles), paraformaldehyde (e.g., 2 moles), and pulverized zinc chloride (e.g., 60 g) is heated to 60°C with stirring.[3][4]
-
A rapid stream of hydrogen chloride gas is passed into the mixture while maintaining the temperature at 60°C until the gas is no longer absorbed.[3][4]
-
The organic layer is then separated, washed with water, followed by a dilute sodium bicarbonate solution, and dried over a suitable drying agent (e.g., CaCl₂).[3]
-
The product, benzyl (B1604629) chloride, is isolated by fractional distillation after removing the excess benzene.[3]
Chloromethylation of Polystyrene using Tin(IV) Chloride
Reagents:
-
Polystyrene
-
1,4-bis(chloromethoxy)butane (BCMB)
-
Tin(IV) Chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Polystyrene is dissolved in dichloromethane.
-
1,4-bis(chloromethoxy)butane is added to the solution as the chloromethylating agent.
-
SnCl₄ is introduced as the catalyst.[2]
-
The reaction is carried out at room temperature for approximately 10 hours.[2]
-
The resulting chloromethylated polystyrene can be isolated by precipitation in a non-solvent like methanol (B129727) and subsequent drying.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for Lewis acid-catalyzed chloromethylation.
The mechanism of the Blanc chloromethylation, a common method for this transformation, involves the activation of a formaldehyde (B43269) source by the Lewis acid to generate a potent electrophile that then attacks the aromatic ring.
References
- 1. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
Validating Product Purity in Chloromethyl Acetate Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. When utilizing chloromethyl acetate (B1210297) in chemical reactions, a versatile but reactive reagent, rigorous validation of the final product's purity is critical to avoid downstream complications. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of products derived from chloromethyl acetate reactions, complete with experimental protocols and comparative data to inform methodological selection.
Common Impurities in this compound Reactions
The synthesis of products using this compound can introduce several types of impurities that may impact the product's stability, reactivity, and safety. Understanding these potential contaminants is the first step in selecting an appropriate analytical strategy for their detection and quantification.
Common impurities may include:
-
Unreacted Starting Materials: Residual this compound or the other reactants.
-
Byproducts of Side Reactions: Formation of alternative products due to the high reactivity of this compound. For instance, in chloromethylation reactions, this can include the formation of diarylmethanes if the product reacts further with the aromatic substrate.[1]
-
Solvent Residues: Trace amounts of solvents used during the synthesis and purification processes.
-
Degradation Products: The product may degrade under certain conditions, leading to impurities. For esters, hydrolysis back to the corresponding carboxylic acid and alcohol is a common degradation pathway.
Comparison of Analytical Techniques for Purity Assessment
A variety of analytical techniques can be employed to determine the purity of reaction products. The choice of method depends on the physicochemical properties of the product and potential impurities, as well as the required sensitivity and accuracy. The following table provides a comparative overview of the most common methods.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations | Typical Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | Quantitative purity, detection and quantification of non-volatile organic impurities (starting materials, byproducts, degradants).[2][3] | High resolution and sensitivity, excellent for quantitative analysis, widely applicable for non-volatile and thermally labile compounds.[2] | Requires chromophoric impurities for UV detection; response factors can vary, affecting the accuracy of area normalization.[4] | ~0.05 - 0.1% |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Quantitative purity, detection of volatile organic impurities and residual solvents.[2] | Excellent for volatile and thermally stable compounds, high sensitivity with appropriate detectors (e.g., FID, MS).[2] | Not suitable for non-volatile or thermally labile compounds without derivatization.[2] | ~0.01 - 0.05% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integrated signal response is directly proportional to the number of nuclei generating the signal.[4] | Absolute or relative quantification of the main compound against impurities or a certified internal standard.[5] | Provides structural information, highly accurate and precise for absolute purity determination, does not require a reference standard for the analyte itself.[5][6] | Lower sensitivity compared to chromatographic methods, signal overlap can complicate quantification in complex mixtures.[4] | ~0.1 - 1% |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.[7] | Identification of functional groups, qualitative assessment of purity. | Fast, non-destructive, good for identifying the presence of unexpected functional groups indicative of impurities.[7] | Not inherently quantitative, may not be sensitive to low levels of impurities.[7] | Not applicable for quantification |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful validation of product purity. Below are generalized methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point for the analysis of a non-volatile product from a this compound reaction.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical starting point could be a gradient from 30% to 80% acetonitrile over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: Determined by the UV absorbance maximum of the main product and impurities.
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Calculate the purity of the main peak using area normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard of the main product should be used for external calibration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile products and residual solvents.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Inlet Temperature: 250 °C.[9]
-
Injection Volume: 1 µL in splitless mode.[8]
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized based on the volatility of the analytes.
-
-
MS Detector Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis: Identify the main product and impurities based on their retention times and mass spectra. Purity can be estimated by the relative peak area percentage.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard.[5]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents and Standards:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
High-purity internal standard with a known purity (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have a signal that is well-resolved from the analyte signals.[5]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Purification Strategies
If the initial purity assessment reveals unacceptable levels of impurities, a purification step is necessary. The choice of purification method depends on the nature of the product and the impurities.
-
Distillation: For liquid products with boiling points significantly different from the impurities, fractional distillation can be an effective purification method.[9]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can effectively remove soluble and insoluble impurities.
-
Column Chromatography: This is a versatile technique for purifying both liquid and solid compounds.[10] By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase, it is possible to separate the desired product from impurities with different polarities.[10] For active pharmaceutical ingredients (APIs), blends of heptane/ethyl acetate or heptane/methyl acetate are being explored as safer alternatives to dichloromethane/methanol solvent systems.[10]
-
Washing/Extraction: Liquid-liquid extraction can be used to remove acidic or basic impurities. For example, washing an organic solution of an ester product with a dilute base can remove unreacted carboxylic acids.
Visualizing the Workflow and Method Relationships
The following diagrams illustrate the general workflow for purity validation and the relationship between the different analytical techniques.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. osti.gov [osti.gov]
- 10. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Chloromethylated Products
For researchers, scientists, and drug development professionals, the precise characterization of chloromethylated products is crucial for ensuring reaction success, purity, and desired functionality. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of these compounds. It also explores High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a valuable alternative method, supported by experimental data and detailed protocols.
Performance Comparison of Spectroscopic Techniques
The choice of analytical technique for a chloromethylated product depends on the specific information required, such as structural confirmation, quantification, or impurity profiling. Each method offers distinct advantages and provides complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of chloromethylated compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
¹H NMR is used to identify protons in the vicinity of the chloromethyl group. The methylene (B1212753) protons (-CH₂Cl) typically appear as a singlet in a characteristic downfield region due to the electron-withdrawing effect of the chlorine atom.
¹³C NMR provides information about the carbon skeleton of the molecule. The carbon atom of the chloromethyl group also has a characteristic chemical shift.
| Compound Type | ¹H NMR Chemical Shift (δ) of -CH₂Cl (ppm) | ¹³C NMR Chemical Shift (δ) of -CH₂Cl (ppm) |
| Chloromethylated Polysulfone | ~4.5[1] | Not specified |
| 1-(tert-Butyl)-4-(chloromethyl)benzene | 4.64[2] | 46.0[2] |
| Chloromethyl Methyl Ether | Not specified | Not specified |
| 1-Chloromethyl-pyrene | Not specified | Not specified |
Table 1. Representative ¹H and ¹³C NMR chemical shifts for the chloromethyl group in different chemical environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. For chloromethylated products, the key vibrational mode is the C-Cl stretch. The position of this absorption band can be influenced by the surrounding molecular structure.
| Compound/Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Alkyl Halides (general) | C-Cl stretch | 850-550[3] | Strong to Medium |
| -CH₂Cl wag | 1300-1150[3] | Medium | |
| 2-(Chloromethyl)butanal | C-Cl stretch | ~750-650 | Medium |
| Vinyl Chloride | C-Cl stretch | ~720 | Not specified |
Table 2. Characteristic FTIR absorption frequencies for the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. A key feature in the mass spectra of chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic M+2 peak for ions containing a single chlorine atom.
Fragmentation patterns in MS can also provide valuable structural information. The chloromethyl group can be lost as a radical or a cation, leading to characteristic fragment ions.
| Compound | Key Fragment Ion (m/z) | Proposed Fragmentation Pathway |
| 4,6-Bis(chloromethyl)-m-xylene | 167 | [M - Cl]⁺[4] |
| 153 | [M - CH₂Cl]⁺[4] | |
| 132 | [M - 2Cl]⁺[4] | |
| 117 | [M - Cl - CH₂Cl]⁺[4] |
Table 3. Common fragmentation pathways for a chloromethylated aromatic compound.
Alternative Analytical Technique: HPLC-UV after Derivatization
For quantitative analysis and for compounds that are not amenable to direct GC-MS or lack a strong chromophore for UV detection, High-Performance Liquid Chromatography (HPLC) with UV detection following a derivatization step is an excellent alternative.[5][6][7][8] This method involves converting the chloromethylated analyte into a derivative with a strong UV-absorbing chromophore, which enhances detection sensitivity and selectivity.
| Derivatizing Agent | Analyte Functional Group | Resulting Derivative | Detection Wavelength |
| Triphenylmethanamine | -CH₂Cl | Triphenylmethylamino derivative[5] | UV |
| Thiol-containing compounds | -CH₂Cl | Thioether derivative | UV |
Table 4. Examples of derivatization strategies for HPLC-UV analysis of chloromethylated compounds.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the chloromethylated product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans). For quantitative analysis, ensure a sufficiently long relaxation delay (at least 5 times the longest T₁).[9][10]
Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a time-consuming experiment, so a more concentrated sample and a sufficient number of scans are often required.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone).[11]
-
Acquire a background spectrum of the clean, empty ATR crystal.[11]
Data Acquisition:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[11]
-
Clean the ATR crystal thoroughly after analysis.[11]
Mass Spectrometry (Electron Ionization - EI)
Sample Preparation:
-
For volatile and thermally stable compounds, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol).
-
For less volatile solids, a direct insertion probe can be used.[4]
-
Ensure the sample is free of non-volatile salts and buffers, as these can interfere with ionization and contaminate the instrument.[12][13]
Data Acquisition (GC-MS):
-
Inject the sample solution into the gas chromatograph (GC).
-
The GC will separate the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer will ionize the eluted compounds (typically using a 70 eV electron beam for EI) and separate the resulting ions based on their mass-to-charge ratio.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journalajacr.com [journalajacr.com]
- 7. researchgate.net [researchgate.net]
- 8. welch-us.com [welch-us.com]
- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of 1H NMR Spectra: Toluene vs. its Chloromethylated Product
A definitive guide for researchers and drug development professionals on the spectral shifts observed during the chloromethylation of an aromatic starting material. This guide provides a detailed comparison of the 1H NMR spectra of toluene (B28343) and its chloromethylated product, 4-methylbenzyl chloride, supported by experimental data and protocols.
Key Spectroscopic Changes Upon Chloromethylation
The introduction of a chloromethyl group (-CH2Cl) onto the aromatic ring of toluene induces significant and predictable changes in the 1H NMR spectrum. These changes are primarily observed in the chemical shift of the benzylic protons and the aromatic protons, providing clear evidence of the successful transformation.
The most prominent difference is the appearance of a new singlet in the downfield region of the spectrum, corresponding to the newly introduced methylene (B1212753) protons of the chloromethyl group. Concurrently, a downfield shift of the aromatic protons is typically observed due to the electron-withdrawing nature of the chloromethyl substituent.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for toluene and its chloromethylated product, 4-methylbenzyl chloride. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm), the integration values, and the multiplicities of the signals.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Toluene | Ar-H | ~7.28 - 7.17 | Multiplet | 5H |
| CH ₃ | ~2.36 | Singlet | 3H | |
| 4-Methylbenzyl Chloride | Ar-H | ~7.29 - 7.22 | Multiplet | 4H |
| CH ₂Cl | ~4.57 | Singlet | 2H | |
| CH ₃ | ~2.36 | Singlet | 3H |
Visualizing the Transformation: From Toluene to 4-Methylbenzyl Chloride
The following diagram illustrates the structural change from toluene to 4-methylbenzyl chloride and the corresponding key shifts observed in their 1H NMR spectra.
Caption: Transformation of Toluene to 4-Methylbenzyl Chloride and key 1H NMR shifts.
Experimental Protocol: Chloromethylation of Toluene
The following protocol provides a detailed methodology for the chloromethylation of toluene, a common procedure for introducing a chloromethyl group onto an aromatic ring.
Materials:
-
Toluene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (1 equivalent), paraformaldehyde (1.2 equivalents), and anhydrous zinc chloride (0.1 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (2 equivalents) with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add diethyl ether to dilute the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 4-methylbenzyl chloride.
Disclaimer: This protocol is for informational purposes only. Appropriate safety precautions should be taken when handling all chemicals. The reaction should be performed in a well-ventilated fume hood.
A Researcher's Guide to Byproduct Identification in Chloromethylation Reactions: GC-MS and Its Alternatives
For researchers, scientists, and drug development professionals engaged in chloromethylation reactions, the accurate identification and quantification of byproducts is paramount for process optimization, yield determination, and ensuring the safety and purity of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the workhorse of volatile and semi-volatile compound analysis, with other analytical techniques for the characterization of chloromethylation reaction mixtures. Supported by experimental data and detailed protocols, this document aims to assist in selecting the most appropriate analytical strategy for your research needs.
Chloromethylation, a fundamental reaction in organic synthesis for introducing a chloromethyl group onto an aromatic ring, is often accompanied by the formation of several byproducts. These can include di- and poly-chloromethylated species, diarylmethane derivatives from subsequent Friedel-Crafts alkylation, and the highly carcinogenic bis(chloromethyl) ether (BCME). The choice of analytical technique is therefore critical for resolving and quantifying these structurally similar compounds.
Performance Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the analysis of chloromethylation reaction mixtures due to its high separation efficiency for volatile compounds and the definitive identification capabilities of mass spectrometry. However, alternative techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC) offer distinct advantages in specific analytical scenarios.
| Feature | GC-MS | HPLC | GC-FID | NMR Spectroscopy | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation by boiling point/polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV/Vis absorbance or other properties. | Separation by boiling point/polarity, detection by ionization in a flame. | Nuclear spin transitions in a magnetic field. | Separation using a supercritical fluid as the mobile phase. |
| Typical Analytes | Volatile and semi-volatile, thermally stable compounds. | Non-volatile, thermally labile, or high molecular weight compounds. | Volatile and semi-volatile, combustible organic compounds. | Soluble compounds with NMR-active nuclei. | Thermally labile, chiral, and complex mixtures of moderately polar compounds. |
| Sensitivity | High (ppb range). | Moderate to high (ppm to ppb range), detector dependent. | High for hydrocarbons. | Lower, but provides rich structural information. | High, similar to HPLC. |
| Identification | Excellent, based on mass spectra and retention time. | Good, based on retention time and UV spectra; less definitive than MS. | Poor, based on retention time only. | Excellent, provides detailed structural elucidation. | Good, can be coupled with MS for definitive identification. |
| Quantification | Good, requires calibration with standards. | Excellent, highly reproducible. | Excellent for relative quantification of similar compounds. | Excellent, can be absolute without a calibration curve (qNMR). | Good, similar to HPLC. |
| Sample Prep. | Often requires dilution; derivatization may be needed for polar compounds. | Simpler, direct injection of liquid samples. | Similar to GC-MS. | Minimal, dissolution in a deuterated solvent. | Similar to HPLC. |
| Analysis Time | Typically 10-30 minutes. | Typically 15-45 minutes. | Similar to GC-MS. | Can be rapid for simple spectra, longer for complex mixtures. | Faster than HPLC. |
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of chloromethylation byproducts. Table 2 provides a hypothetical but typical product distribution from a GC-MS analysis of a chloromethylation reaction of toluene. Table 3 illustrates the kind of quantitative data obtainable from NMR analysis for Friedel-Crafts reactions, which are analogous to the byproduct-forming side reactions in chloromethylation.
Table 2: Representative GC-MS Analysis of Toluene Chloromethylation
| Compound | Retention Time (min) | Area % | Identity Confirmation |
| Toluene (starting material) | 5.2 | 10.5 | MS Library Match, Standard |
| 2-Chloromethyltoluene | 8.1 | 45.2 | MS Library Match, Standard |
| 4-Chloromethyltoluene | 8.3 | 35.8 | MS Library Match, Standard |
| Ditolylmethane Isomers | 12.5 - 13.0 | 7.5 | MS Fragmentation Pattern |
| Dichloromethyltoluene | 9.8 | 0.8 | MS Isotopic Pattern |
| Bis(chloromethyl) ether | 6.5 | 0.2 | MS Library Match, Standard |
Table 3: Yields of Friedel-Crafts Products Determined by ¹H NMR Spectroscopy
| Arene | Electrophile | Catalyst | Product | Yield (%)[1] |
| Anisole | 1-Phenylethanol | Bi(OTf)₃ | 1-(4-Methoxyphenyl)-1-phenylethane | 95[1] |
| Toluene | 1-Phenylethanol | Bi(OTf)₃ | 1-Phenyl-1-(p-tolyl)ethane | 85[1] |
| Benzene | 1-Phenylethanol | Bi(OTf)₃ | 1,1-Diphenylethane | 70[1] |
Experimental Protocols
Detailed Protocol for GC-MS Analysis
This protocol outlines a standard procedure for the analysis of a chloromethylation reaction mixture.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 1 mL of cold saturated sodium bicarbonate solution.
-
Extract the organic components with 2 mL of dichloromethane (B109758).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the extract 1:100 (v/v) with dichloromethane in a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C, split ratio 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Parameters:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: 40-450 m/z.
-
3. Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by running authentic standards.
-
Quantify the relative abundance of each component by peak area normalization. For absolute quantification, generate a calibration curve using certified reference standards.
Visualizing the Process
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the chemical transformations occurring during chloromethylation.
Caption: Experimental workflow for GC-MS analysis of chloromethylation byproducts.
Caption: Logical relationship of byproduct formation in chloromethylation.
Conclusion
GC-MS remains a powerful and versatile tool for the comprehensive analysis of chloromethylation reaction byproducts, offering excellent separation and definitive identification. However, for specific analytical challenges, alternative techniques should be considered. HPLC is advantageous for non-volatile byproducts, while GC-FID can provide rapid and accurate relative quantification of known components. For detailed structural elucidation and absolute quantification without the need for specific standards, qNMR is an invaluable tool. The choice of the optimal analytical method will ultimately depend on the specific goals of the analysis, the nature of the analytes, and the available instrumentation. A multi-technique approach can often provide the most complete picture of the complex chemical transformations occurring in chloromethylation reactions.
References
A Comparative Guide to the Efficacy and Safety of Chloromethylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloromethyl group onto aromatic and heteroaromatic rings is a pivotal transformation in organic synthesis, providing a versatile handle for further functionalization in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. The choice of chloromethylating agent is critical, directly influencing reaction yield, substrate scope, and safety. This guide provides an objective comparison of the performance of common chloromethylating agents, supported by experimental data, to aid in reagent selection for your specific research and development needs.
Yield Comparison of Common Chloromethylating Agents
The selection of a chloromethylating agent is a trade-off between reactivity, selectivity, and safety. The following table summarizes reported yields for the chloromethylation of various aromatic and heteroaromatic substrates using different reagents. Direct comparison of yields should be approached with caution due to variations in reaction conditions across different studies.
| Substrate | Chloromethylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Aromatic Hydrocarbons | ||||||
| Benzene | Formaldehyde (B43269) (37% aq.) / HCl | ZnCl₂ | 60 | 0.33 | 79 | [1] |
| Benzene | Chloromethyl methyl ether (CMME) | SnCl₄ | - | - | - | [2] |
| Benzene | 1,4-Bis(chloromethoxy)butane (B169855) | SnCl₄ | 60-65 | 3 | 43-53 | [3] |
| Toluene | Paraformaldehyde / HCl | Phase Transfer Catalyst | 80 | 1.6 | 85.7 | |
| Toluene | 1,4-Bis(chloromethoxy)butane | SnCl₄ | 60-65 | 3 | 53 | [3] |
| Naphthalene | Paraformaldehyde / HCl | H₃PO₄ / Acetic Acid | 80-85 | 6 | 74-77 | |
| Naphthalene | 1,4-Bis(chloromethoxy)butane | ZnCl₂ / Nitrobenzene | 50 | 5 | - | [4] |
| Cumene | Paraformaldehyde / H₂SO₄ / NaCl | Phase Transfer Catalyst | 80 | 2.75 | 98 | [5] |
| Substituted Aromatics | ||||||
| Anisole | Paraformaldehyde / HCl | Acetic Acid | 15-20 | 5 | ~81 (ortho+para) | [6] |
| 4-Nitroanisole | Bis(chloromethyl) ether (BCME) | ZnCl₂ / Dimethyl Sulfide | - | - | 74 | [1] |
| Heterocycles | ||||||
| Uracil | Formaldehyde (37% aq.) / HCl | Water | Reflux | 2 | 45 | [7] |
| 2-Acetylthiophene | Chloromethyl methyl ether (CMME) | - | - | - | 58 | [1] |
| 2-Acetylthiophene | Paraformaldehyde / HCl | ZnCl₂ / CHCl₃ | 30 | 3 | 6 | [1] |
| Thiophene (B33073) | Paraformaldehyde / HCl | Acetone | -15 to 20 | - | - | [8] |
| Methyl furan-2-carboxylate | Paraformaldehyde | - | - | - | 71 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful and safe implementation of chloromethylation reactions. Below are representative protocols for commonly employed chloromethylating agents.
Chloromethylation of Benzene using Paraformaldehyde and Hydrogen Chloride
This classic Blanc-chloromethylation procedure is widely used for activated and unactivated aromatic rings.[1]
-
Reagents: Benzene (7.7 mol), paraformaldehyde (2 mol), pulverized zinc chloride (60 g).
-
Procedure:
-
A mixture of benzene, paraformaldehyde, and zinc chloride is heated to 60°C with stirring.
-
A rapid stream of hydrogen chloride gas is passed into the reaction mixture at 60°C until saturation is achieved (approximately 20 minutes).
-
The organic layer is separated, washed with water, and then with a sodium bicarbonate solution.
-
The organic layer is dried over anhydrous calcium chloride.
-
The product, benzyl (B1604629) chloride, is isolated by fractional distillation after removing excess benzene.
-
-
Reported Yield: 79%[1]
Chloromethylation of Naphthalene using Paraformaldehyde and Hydrogen Chloride in a Mixed Acid System
This method is suitable for polycyclic aromatic hydrocarbons.
-
Reagents: Naphthalene (2 moles), paraformaldehyde (110 g), glacial acetic acid (260 mL), 85% phosphoric acid (165 mL), concentrated hydrochloric acid (362 mL, 4.2 moles).
-
Procedure:
-
A mixture of all reagents is vigorously stirred and heated in a water bath at 80-85°C for 6 hours.
-
The reaction mixture is cooled to 15-20°C and washed sequentially with cold water, cold 10% potassium carbonate solution, and finally with cold water.
-
The crude product is dissolved in ether and dried over anhydrous potassium carbonate.
-
The solvent is removed by distillation, and the product, 1-(chloromethyl)naphthalene, is purified by vacuum distillation.
-
-
Reported Yield: 74-77% (based on consumed naphthalene).
Chloromethylation of 2-Acetylthiophene with Chloromethyl Methyl Ether (CMME)
CMME is a potent chloromethylating agent, often used for less reactive substrates. Caution: CMME is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.[1]
-
Reagents: 2-Acetylthiophene, chloromethyl methyl ether.
-
Procedure:
-
The reaction is typically carried out by treating the substrate with chloromethyl methyl ether, sometimes in the presence of a Lewis acid catalyst depending on the substrate's reactivity.
-
The reaction conditions (temperature, time, solvent) are highly substrate-dependent.
-
Work-up generally involves quenching the reaction with water or a basic solution, followed by extraction and purification.
-
-
Reported Yield: 58%[1]
Chloromethylation of Alkylbenzenes using 1,4-Bis(chloromethoxy)butane
1,4-Bis(chloromethoxy)butane is considered a safer alternative to the highly volatile and carcinogenic BCME.[3]
-
Reagents: Arene (0.5 mol), 1,4-bis(chloromethoxy)butane (0.1 mol), tin(IV) chloride (0.1 mol).
-
Procedure:
-
The arene is heated with 1,4-bis(chloromethoxy)butane in the presence of tin(IV) chloride, typically at 60-65°C for 3 hours.
-
After cooling, the reaction is quenched with water.
-
The product is isolated by washing, drying, and distillation.
-
-
Reported Yield: 43-53%[3]
Reaction Pathways and Selection Logic
The choice of a chloromethylating agent involves a careful consideration of multiple factors beyond just the yield. The following diagrams illustrate a general workflow for chloromethylation and a logical approach to selecting the most appropriate reagent.
Caption: General experimental workflow for a chloromethylation reaction.
Caption: Decision tree for selecting a suitable chloromethylating agent.
Safety Considerations
A critical aspect of working with chloromethylating agents is their associated hazards. Bis(chloromethyl) ether (BCME) is a potent human carcinogen, and its formation as a byproduct in reactions involving formaldehyde and HCl is a significant concern.[9][10][11] Chloromethyl methyl ether (CMME) is also considered a potential carcinogen.[12] Whenever possible, alternative, less volatile, and less toxic reagents such as 1,4-bis(chloromethoxy)butane should be considered.[3][13] All manipulations involving chloromethylating agents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The choice of a chloromethylating agent requires a balanced assessment of reactivity, yield, substrate scope, and, most importantly, safety. For highly reactive substrates where moderate yields are acceptable, the traditional formaldehyde/HCl system offers a viable option.[7] For less reactive substrates or when higher yields are critical, more potent reagents like CMME may be necessary, albeit with stringent safety precautions.[7] The development and use of safer alternatives like 1,4-bis(chloromethoxy)butane represent a positive step towards mitigating the risks associated with this important class of reagents.[3][13] Researchers are strongly encouraged to consult safety data sheets and relevant literature thoroughly before undertaking any chloromethylation reaction.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erowid.org [erowid.org]
- 4. 1,4-Bis(chloromethoxy)butane (13483-19-7) for sale [vulcanchem.com]
- 5. iris.unive.it [iris.unive.it]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 11. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 12. canada.ca [canada.ca]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselectivity of Chloromethyl Acetate and Alternative Chloromethylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloromethyl group onto a molecule is a pivotal step in the synthesis of numerous pharmaceutical compounds and fine chemicals. This functional group serves as a versatile handle for further molecular elaborations. The choice of chloromethylating agent is critical, as it directly influences the regioselectivity, yield, and overall efficiency of the reaction. This guide provides an objective comparison of the regioselectivity of chloromethyl acetate (B1210297) against other common chloromethylating agents, supported by available experimental data.
Executive Summary
Chloromethylation reactions are crucial for introducing the -CH₂Cl group, a key synthetic intermediate. The regioselectivity of this reaction—determining the position of substitution on a molecule—is paramount for the successful synthesis of target compounds. This guide assesses the performance of chloromethyl acetate in comparison to two widely used alternative methods: the formaldehyde/hydrochloric acid system (Blanc-Quelet reaction) and chloromethyl methyl ether (MOM-Cl).
The key determinants of regioselectivity in these reactions include the nature of the substrate, the specific chloromethylating agent employed, and the reaction conditions. For aromatic compounds, substitution typically occurs at the ortho and para positions relative to activating groups. In substrates with multiple nucleophilic centers, such as phenols and anilines, a competition between C-alkylation (on the ring) and O- or N-alkylation (on the heteroatom) is observed.
Performance Comparison of Chloromethylating Agents
The selection of a chloromethylating agent often involves a trade-off between reactivity, selectivity, and safety. While highly reactive agents may provide higher yields, they can sometimes lead to a loss of regioselectivity and the formation of undesired byproducts.
| Chloromethylating Agent | Substrate | Product(s) | Isomer Ratio (para:ortho) | Yield (%) | Reference |
| This compound | Phenol | O-Chloromethyl Phenyl Acetate / C-Chloromethylated Phenols | Data not available | Data not available | |
| Aniline (B41778) | N-Chloromethylaniline / C-Chloromethylated Anilines | Data not available | Data not available | ||
| Formaldehyde / HCl | Anisole | 4-(Chloromethyl)anisole & 2-(Chloromethyl)anisole | ~3.1 : 1 | ~84.4 (total) | [1] |
| Toluene | 4-Chloromethyltoluene & 2-Chloromethyltoluene | Varies with conditions | Good to Excellent | [2] | |
| Chloromethyl Methyl Ether (MOM-Cl) | Benzene | Benzyl Chloride | Not applicable | High | [3] |
| Toluene | 4-Chloromethyltoluene & 2-Chloromethyltoluene | High para selectivity | High | [3] |
Note: Quantitative comparative data for this compound remains scarce in publicly available literature, highlighting a knowledge gap in this area. The data presented for formaldehyde/HCl and MOM-Cl is based on specific reported reactions and may vary with different substrates and conditions.
Reaction Mechanisms and Regioselectivity
The regiochemical outcome of chloromethylation is governed by the underlying reaction mechanism. In the case of aromatic substrates, the reaction proceeds via electrophilic aromatic substitution.
Chloromethylation of Aromatic Compounds
The general mechanism involves the in-situ formation of a reactive electrophile, which is then attacked by the electron-rich aromatic ring.
Caption: General mechanism of electrophilic aromatic chloromethylation.
For activated rings, such as phenols and anilines, the hydroxyl and amino groups are ortho, para-directing. The precise ratio of ortho to para substitution is influenced by steric hindrance and the nature of the electrophile.
C- vs. O/N-Alkylation
With ambident nucleophiles like phenolates and anilines, the site of alkylation (carbon vs. heteroatom) is a critical consideration.
-
O-Alkylation of Phenols: The reaction of a phenoxide ion with a chloromethylating agent can lead to the formation of an ether. This is often favored under conditions that promote nucleophilic attack by the oxygen atom.
-
N-Alkylation of Anilines: Similarly, the nitrogen atom of an aniline can act as a nucleophile, leading to the formation of N-chloromethylated products.
-
C-Alkylation: Electrophilic attack on the aromatic ring results in C-alkylation, typically at the ortho and para positions.
The balance between these competing pathways is influenced by factors such as the solvent, the counter-ion of the phenoxide or the salt of the aniline, and the "hardness" or "softness" of the electrophile. Hard electrophiles tend to favor reaction at the harder nucleophilic center (oxygen or nitrogen), while softer electrophiles may favor reaction at the softer carbon positions of the ring.
References
- 1. Ab initio quantum-chemical study of vinylation of pyrrole and 2-phenylazopyrrole with acetylene in a KOH/DMSO system [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Chloromethyl Acetate Alkylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of alkylation reactions, with a focus on chloromethyl acetate (B1210297) as an alkylating agent. Due to the limited availability of direct kinetic studies on chloromethyl acetate, this document establishes a baseline for comparison by presenting experimental data from well-characterized alkylating agents—benzyl (B1604629) chloride and methyl iodide—reacting with representative nucleophiles. The guide further details the experimental protocols for such kinetic investigations and offers a qualitative comparison to anticipate the reactivity of this compound.
Comparison of Alkylating Agents: Kinetic Data
The following tables summarize kinetic data for the alkylation of representative O-, N-, and C-nucleophiles with benchmark alkylating agents. This data serves as a reference for understanding the factors that influence alkylation reaction rates.
Table 1: O-Alkylation of Sodium β-Naphthoxide with Benzyl Bromide
| Solvent | Rate Constant (k) at 298 K [L mol⁻¹ s⁻¹] | O/C-Alkylation Ratio |
| Acetonitrile (B52724) | Data not explicitly found as a single value, but implied to be faster for O-alkylation | 97:3[1] |
| Methanol | Data not explicitly found as a single value, but implied to be slower for O-alkylation | 72:28[1] |
Note: The study emphasizes the significant impact of the solvent on the regioselectivity of the reaction. While precise rate constants were determined through kinetic modeling, they are presented in the context of a complex reaction network.[1]
Table 2: N-Alkylation of Primary Amines with Various Alkylating Agents
| Primary Amine | Alkylating Agent | k₁ (Secondary Amine Formation) [L mol⁻¹ s⁻¹] | k₂ (Tertiary Amine Formation) [L mol⁻¹ s⁻¹] | k₂/k₁ Ratio |
| Not Specified | Propylene Oxide | Value not provided | Value not provided | ~0.50[2][3] |
| Not Specified | Methyl Acrylate | Value not provided | Value not provided | ~0.026[2][3] |
| Not Specified | Acrylonitrile | Value not provided | Value not provided | ~0.0072[2][3] |
Note: The rate constants were estimated using ¹H NMR spectroscopy at room temperature.[2][3]
Table 3: C-Alkylation of Diethyl Malonate Enolate with Ethyl Bromide
| Solvent | Temperature (°C) | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] |
| Absolute Ethanol | 25 | 4.8 x 10⁻⁵ |
Note: This value is for the reaction of the sodium salt of diethyl malonate with ethyl bromide.[4]
Comparative Reactivity of this compound
-
Leaving Group: The chloride in this compound is a reasonably good leaving group, similar to that in benzyl chloride.
-
Electrophilic Carbon: The carbon atom of the chloromethyl group is the electrophilic center. It is an sp³ hybridized carbon, susceptible to Sₙ2 attack.
-
Steric Hindrance: Sterically, this compound is less hindered than benzyl chloride, which might suggest a faster Sₙ2 reaction rate, all other factors being equal.
-
Electronic Effects: The adjacent acetate group is electron-withdrawing, which can influence the reactivity of the C-Cl bond.
The hydrolysis of chloromethyl chloroacetate, a related compound, has been studied and proceeds via a nucleophilic attack on the chloromethyl group. This indicates that the chloromethyl group in such ester compounds is reactive towards nucleophiles.
Experimental Protocols
The following are detailed methodologies for conducting kinetic studies of alkylation reactions.
Protocol 1: Kinetic Study of O-Alkylation of a Phenoxide (Williamson Ether Synthesis)
This protocol is adapted from studies on the alkylation of β-naphthoxide with benzyl bromide.[1][5]
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the phenoxide (e.g., sodium β-naphthoxide) of known concentration in the desired solvent (e.g., acetonitrile or methanol).
-
Prepare a stock solution of the alkylating agent (e.g., benzyl bromide) of known concentration in the same solvent.
-
-
Reaction Setup:
-
Equilibrate both reactant solutions to the desired reaction temperature in a thermostated bath.
-
Initiate the reaction by mixing the two solutions in a reaction vessel equipped with a magnetic stirrer.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot, for example, by rapid cooling or by adding a quenching agent.
-
Analyze the composition of the quenched aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentrations of reactants and products.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
Determine the initial rate of the reaction from the slope of the tangent to the concentration-time curve at t=0.
-
Repeat the experiment with different initial concentrations of the reactants to determine the order of the reaction with respect to each reactant.
-
Calculate the rate constant (k) using the determined rate law.
-
Protocol 2: Kinetic Study of N-Alkylation of a Primary Amine by ¹H NMR Spectroscopy
This protocol is based on the methodology for determining the rate constants of N-alkylation of primary amines.[2][3]
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the primary amine in a suitable deuterated solvent.
-
Add a known concentration of the alkylating agent to the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the reactants (primary amine), intermediates (secondary amine), and products (tertiary amine).
-
The concentration of each species is proportional to its integral value.
-
Plot the concentrations of the primary, secondary, and tertiary amines as a function of time.
-
Fit the concentration-time data to the appropriate rate equations for consecutive reactions to determine the rate constants k₁ (formation of the secondary amine) and k₂ (formation of the tertiary amine).
-
Protocol 3: Kinetic Study of C-Alkylation of an Enolate
This protocol is a general procedure for studying the kinetics of enolate alkylation.
-
Enolate Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbonyl compound (e.g., diethyl malonate) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH)) to generate the enolate.
-
-
Alkylation Reaction:
-
To the cold enolate solution, add the alkylating agent (e.g., ethyl iodide) dropwise.
-
Maintain the low temperature and stir the reaction mixture.
-
-
Monitoring and Analysis:
-
At specific time points, withdraw aliquots from the reaction mixture and quench them with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the organic components and analyze the product distribution by GC or GC-MS.
-
Follow a similar data analysis procedure as described in Protocol 1 to determine the rate law and rate constant.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the kinetic studies of alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Navigating the Analytical Maze: A Comparative Guide to Quantifying Chloromethyl Acetate
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise quantification of reactive intermediates like chloromethyl acetate (B1210297) is paramount. This alkylating agent, often used in the synthesis of active pharmaceutical ingredients (APIs), can be a potential genotoxic impurity (PGI). Its effective monitoring and control are therefore not just a matter of process efficiency, but of patient safety. This guide provides a comparative overview of the primary analytical methodologies for the quantification of chloromethyl acetate, supported by experimental data to aid in the selection of the most appropriate technique for your specific needs.
At a Glance: Comparing Analytical Methods
The two principal chromatographic techniques employed for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each method, with its various detectors, offers a unique set of advantages and limitations.
| Analytical Method | Detector | Derivatization Required | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | No | ~0.38 ppm | Robust, reliable, and cost-effective for volatile compounds. | Lower sensitivity compared to MS; requires analyte to be volatile and thermally stable. |
| Mass Spectrometry (MS) | No | ~0.5 µ g/media | High sensitivity and selectivity, providing structural confirmation. | Higher instrument cost and complexity. | |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis Detector | Yes (typically) | ~2.48 ppm (for a derivatized analogue) | Versatile for a wide range of compounds. | This compound lacks a strong chromophore, necessitating derivatization which adds complexity and potential for error. |
| Fluorescence Detector | Yes | ~0.25 ng/mL (for a derivatized analogue) | Extremely sensitive for fluorescent derivatives. | Requires a suitable fluorescent derivatizing agent and optimization of the reaction. | |
| Mass Spectrometry (MS) | No (possible with certain interfaces) | Method-dependent | High sensitivity and selectivity without the need for derivatization. | Higher instrument cost and requires specific mobile phases for MS compatibility. |
In-Depth Analysis of Methodologies
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like this compound. The choice of detector is critical and significantly influences the sensitivity and selectivity of the method.
1. GC with Flame Ionization Detection (GC-FID)
GC-FID is a widely used, robust, and cost-effective method. It is particularly well-suited for the routine quality control of this compound in pharmaceutical intermediates and final APIs.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the analyte elutes from the column, it is burned in a hydrogen-air flame, producing ions that are detected as a current. The signal is proportional to the amount of carbon atoms in the analyte.
-
Advantages: GC-FID is a highly reliable and reproducible technique with a wide linear range. It is less complex to operate and maintain compared to mass spectrometry detectors.
-
Limitations: While robust, GC-FID may lack the sensitivity required for detecting trace levels of this compound, especially when stringent limits for genotoxic impurities are in place. It also does not provide structural confirmation of the analyte.
2. GC with Mass Spectrometry (GC-MS)
For higher sensitivity and definitive identification, coupling gas chromatography with a mass spectrometer is the method of choice.
-
Principle: After separation by GC, the analyte molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or "mass spectrum," which acts as a molecular fingerprint for unequivocal identification.
-
Advantages: GC-MS offers exceptional sensitivity and selectivity. The ability to perform selected ion monitoring (SIM) allows for the detection of very low concentrations of the target analyte even in complex matrices.
-
Limitations: The initial investment and operational costs of a GC-MS system are significantly higher than for a GC-FID. The complexity of the instrumentation and data analysis also requires more specialized expertise.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be adapted for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. However, the direct analysis of this compound by HPLC with UV detection is challenging due to its lack of a significant UV-absorbing chromophore.
1. HPLC with UV Detection and Pre-column Derivatization
To overcome the poor UV absorbance of this compound, a common strategy is to react it with a UV-active derivatizing agent prior to HPLC analysis.
-
Principle: The this compound is chemically converted into a new compound (a derivative) that possesses a strong chromophore, allowing for sensitive detection by a UV-Vis detector.
-
Derivatization Chemistry: A common approach involves nucleophilic substitution, where the chlorine atom in this compound is displaced by a nucleophilic derivatizing agent containing a chromophore. For instance, a reagent like 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl) piperazine (B1678402) can be used to form a UV-active derivative.
-
Advantages: This approach allows for the use of standard HPLC-UV systems, which are readily available in most analytical laboratories.
-
Disadvantages: The derivatization step adds complexity to the analytical procedure, introducing potential sources of error and variability. The reaction conditions (temperature, time, pH, and reagent concentration) must be carefully optimized and controlled to ensure complete and reproducible derivatization.
2. HPLC with Fluorescence Detection and Pre-column Derivatization
For even greater sensitivity, a fluorescent derivatizing agent can be employed, followed by detection with a fluorescence detector.
-
Principle: Similar to UV derivatization, the this compound is reacted with a fluorescent tag. The resulting derivative is then excited by the fluorescence detector at a specific wavelength, and the emitted light at a longer wavelength is measured.
-
Derivatization Chemistry: Reagents such as 9-chloromethylanthracene can be used to introduce a highly fluorescent anthracene (B1667546) group onto the acetate molecule.
-
Advantages: HPLC with fluorescence detection can achieve exceptionally low limits of detection, often in the sub-parts-per-billion range.
-
Disadvantages: This method shares the same drawbacks as UV derivatization regarding the complexity and optimization of the derivatization reaction. Additionally, the availability and cost of suitable fluorescent derivatizing agents may be a consideration.
3. HPLC with Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, often eliminating the need for derivatization.
-
Principle: After separation on the HPLC column, the eluent is introduced into the mass spectrometer. The analyte is ionized (e.g., through electrospray ionization - ESI) and detected based on its mass-to-charge ratio.
-
Advantages: LC-MS offers high sensitivity and selectivity for the direct analysis of this compound. It provides molecular weight information, which aids in peak identification. For MS-compatible applications, the mobile phase can be simplified, for instance by replacing phosphoric acid with formic acid.
-
Limitations: The instrumentation is expensive, and the mobile phase composition must be compatible with the mass spectrometer's ionization source.
Experimental Workflow & Protocols
The following sections provide generalized experimental protocols for the two primary methods discussed. It is crucial to note that these are starting points, and method optimization and validation are essential for any specific application.
General Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound.
Protocol 1: GC-FID Method for this compound (Based on a method for a related compound)
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)
-
Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Reagents:
-
Methanol (HPLC grade)
-
This compound standard
Chromatographic Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold at 220 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 ppm): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
Sample Solution: Accurately weigh a known amount of the sample (e.g., API) into a volumetric flask and dissolve in methanol to achieve a concentration within the calibration range.
Validation Parameters (for a related compound, methyl chloroacetate):
-
Linearity: 0.38 to 1.8 ppm (r² = 0.9998)
-
LOD: 0.19 ppm
-
LOQ: 0.38 ppm
-
Accuracy (Recovery): 97.3% to 101.5%
-
Precision (%RSD): 0.53%
Protocol 2: HPLC-UV with Pre-column Derivatization (Conceptual, based on similar chemistries)
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Derivatizing agent (e.g., 2-nitrophenylhydrazine)
-
Reaction buffer (e.g., potassium carbonate solution)
-
This compound standard
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add 1 mL of the derivatizing agent solution.
-
Add 0.5 mL of the reaction buffer to catalyze the reaction.
-
Heat the mixture in a sealed vial at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is then ready for HPLC analysis.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. The exact gradient program will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The wavelength of maximum absorbance of the derivative (e.g., 395 nm for a 2-nitrophenylhydrazine (B1229437) derivative).
-
Injection Volume: 10 µL
Validation Parameters (for acyl chloride derivatives using 2-nitrophenylhydrazine):
-
LOD: 0.01–0.03 µg/mL
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The choice of an analytical method for the quantification of this compound is a critical decision that depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and regulatory requirements. For routine analysis where high sensitivity is not the primary concern, GC-FID offers a robust and cost-effective solution. When trace-level quantification and structural confirmation are necessary, GC-MS is the superior choice. For non-volatile matrices or when GC is not available, HPLC with derivatization provides a viable alternative, with the choice between UV and fluorescence detection depending on the sensitivity requirements. Finally, LC-MS stands out as a powerful technique for direct, sensitive, and selective analysis, albeit with a higher cost of implementation. By carefully considering the information and protocols presented in this guide, researchers and analytical scientists can confidently select and implement the most appropriate method for their specific needs in the quantification of this compound.
A Comparative Analysis of Chloromethyl Acetate as a Protecting Group Reagent
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving high yields and chemo-selectivity. Chloromethyl acetate (B1210297) serves as a versatile reagent for the introduction of the acetoxymethyl (AM) protecting group, primarily for hydroxyl and carboxyl functionalities. This guide provides an objective comparison of the acetoxymethyl group with other commonly employed protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific synthetic challenges.
Introduction to the Acetoxymethyl (AM) Protecting Group
Chloromethyl acetate reacts with alcohols, phenols, and carboxylic acids to form acetoxymethyl ethers and esters, respectively. The resulting AM group masks the reactivity of the parent functional group, allowing for subsequent chemical transformations on other parts of the a molecule. A key feature of the AM group, particularly in the context of medicinal chemistry and chemical biology, is its lability to enzymatic cleavage by intracellular esterases.[1][2] This property has been widely exploited for the delivery of polar molecules, such as fluorescent dyes and drugs, into living cells.[3] However, its utility extends to traditional organic synthesis, where its unique cleavage conditions can offer advantages in orthogonal protection strategies.
Comparison with Other Protecting Groups
The selection of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The following sections compare the acetoxymethyl group with other prevalent protecting groups for alcohols, phenols, and carboxylic acids.
For Alcohols and Phenols: Acetoxymethyl Ethers vs. Other Ethers and Silyl (B83357) Ethers
The protection of hydroxyl groups is a frequent necessity in synthetic campaigns. The acetoxymethyl ether offers an alternative to more conventional protecting groups such as methoxymethyl (MOM), benzyl (B1604629) (Bn), and tert-butyldimethylsilyl (TBDMS) ethers.
Table 1: Comparison of Protecting Groups for Alcohols and Phenols
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| Acetoxymethyl (AM) | This compound | Base (e.g., Ag₂O, DIPEA) in an aprotic solvent (e.g., CH₃CN, DMF)[3] | Enzymatic (esterases)[1][4][2]; Mild aqueous base (e.g., K₂CO₃ in H₂O/CH₂Cl₂)[3]; Potentially mild acid. | Stable to some acidic conditions, sensitive to base and enzymatic hydrolysis.[5] | Mild, non-acidic deprotection possible; Useful for prodrug and cellular delivery strategies. | Can be too labile for strongly basic or nucleophilic reaction conditions. Limited data on stability to a wide range of synthetic reagents. |
| Methoxymethyl (MOM) | Chloromethyl methyl ether (MOM-Cl) | Non-nucleophilic base (e.g., DIPEA) in CH₂Cl₂.[1] | Acidic conditions (e.g., HCl in MeOH).[6] | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids.[7] | Well-established; high-yielding protection and deprotection.[7] | MOM-Cl is a known carcinogen.[7] |
| Benzyl (Bn) | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) | Strong base (e.g., NaH) or mild base (e.g., Ag₂O) for selective protection.[8] | Hydrogenolysis (H₂, Pd/C); Strong acids (limited use); Oxidative cleavage (for p-methoxybenzyl).[8] | Robust; stable to a wide range of acidic and basic conditions, and many redox reagents. | High stability; orthogonal to many other protecting groups. | Requires specific catalytic conditions for removal which may not be compatible with other functional groups (e.g., alkenes). |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Imidazole in DMF.[9] | Fluoride ion sources (e.g., TBAF); Acidic conditions.[9] | Stable to basic and nucleophilic conditions, and some oxidizing/reducing agents. Labile to acid and fluoride. | Easily introduced and removed under mild, specific conditions; tunable stability with different silyl groups.[10] | Can be cleaved under some Lewis acid conditions. |
For Carboxylic Acids: Acetoxymethyl Esters vs. Other Esters
Protecting carboxylic acids is crucial to prevent their acidic proton from interfering with basic reagents and to block nucleophilic attack at the carbonyl carbon.
Table 2: Comparison of Protecting Groups for Carboxylic Acids
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| Acetoxymethyl (AM) | This compound or Bromomethyl Acetate | Base (e.g., Hünig's base) in an aprotic solvent (e.g., DMF).[3] | Enzymatic (esterases)[4][2]; Mild aqueous base (e.g., K₂CO₃ in H₂O/CH₂Cl₂).[3] | Sensitive to enzymatic and basic hydrolysis. | Mild, non-acidic deprotection possible; useful for prodrug strategies. | Lability towards bases can be a limitation in some synthetic routes. |
| Methyl Ester | Methanol with acid catalyst or diazomethane. | Acid-catalyzed esterification or reaction with diazomethane. | Saponification (e.g., NaOH, H₂O/MeOH); Acid-catalyzed hydrolysis.[11] | Stable to a wide range of conditions except strong acid or base. | Simple to introduce and remove. | Saponification conditions are harsh and not compatible with base-sensitive functional groups. |
| Benzyl Ester | Benzyl alcohol with acid catalyst or benzyl bromide with base. | Acid-catalyzed esterification or reaction with benzyl halide and base. | Hydrogenolysis (H₂, Pd/C).[11] | Stable to acidic and basic conditions. | Orthogonal removal conditions. | Hydrogenolysis is not compatible with reducible functional groups. |
| tert-Butyl Ester | Isobutylene (B52900) with acid catalyst or di-tert-butyl dicarbonate. | Reaction with isobutylene and acid or Boc anhydride. | Acid-catalyzed cleavage (e.g., TFA in DCM).[12] | Stable to basic and nucleophilic conditions. | Easily removed under acidic conditions without affecting many other protecting groups. | Sensitive to strong acids. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies.
Protection of Phenols with Bromomethyl Acetate (as an analogue for this compound)
-
Using Silver(I) Oxide: To a suspension of the phenol (B47542) (1.0 eq.), powdered 4-Å molecular sieves, and anhydrous Ag₂O (2.5 eq.) in anhydrous acetonitrile (B52724) under an inert atmosphere, bromomethyl acetate (4.0 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 48 hours. The mixture is then diluted with dichloromethane (B109758) and filtered through celite. The filtrate is concentrated under reduced pressure to yield the acetoxymethyl ether.[3]
-
Using a Non-nucleophilic Base: The phenol (1.0 eq.), bromomethyl acetate (5.0 eq.), and Hünig's base (6.0 eq.) are dissolved in anhydrous DMF under an inert atmosphere. The reaction is stirred at room temperature for 24 hours and then concentrated under high vacuum to afford the crude product, which can be purified by column chromatography.[3]
Deprotection of Acetoxymethyl Esters (Non-enzymatic)
A general, mild basic hydrolysis can be employed for the cleavage of AM esters in a synthetic context.
-
Procedure: To a solution of the acetoxymethyl ester in a mixture of dioxane and methanol, an aqueous solution of potassium hydroxide (B78521) (2 M) is added. The reaction is stirred for one hour, and then the pH is adjusted to ~7 with HCl to yield the deprotected carboxylic acid.[4]
Visualization of Protection and Deprotection Strategies
The following diagrams illustrate the general workflow and chemical principles of using protecting groups.
Caption: General workflow for the use of a protecting group in organic synthesis.
Caption: General scheme for the protection of an alcohol with this compound and subsequent hydrolytic deprotection.
Conclusion
This compound provides a valuable method for the protection of hydroxyl and carboxyl groups through the formation of acetoxymethyl (AM) ethers and esters. The AM group offers a unique deprotection profile, being particularly susceptible to enzymatic and mild basic hydrolysis. This contrasts with the acid-lability of MOM and silyl ethers, and the hydrogenolysis conditions required for benzyl ethers, thereby providing a useful tool for orthogonal protection strategies in complex molecule synthesis. While extensively utilized in biological contexts, a broader exploration of its stability and application in traditional organic synthesis would further solidify its position in the synthetic chemist's toolkit. The choice of protecting group will always be context-dependent, and a thorough understanding of the stability and reactivity of each option is paramount for the successful execution of a synthetic route.
References
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of Chloromethyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloromethyl acetate (B1210297) (Cl-MA) is a versatile reagent in organic synthesis, valued for its ability to introduce the chloromethyl group, a key reactive handle for further functionalization. This guide provides a comprehensive comparison of chloromethyl acetate with alternative reagents and methodologies across its primary applications: as a chloromethylating agent, in the protection of functional groups, and in the synthesis of prodrugs. The information presented is supported by experimental data to aid researchers in selecting the most appropriate synthetic strategies.
Chloromethylation of Aromatic Compounds
Chloromethylation, the introduction of a -CH₂Cl group onto an aromatic ring, is a fundamental transformation in the synthesis of various intermediates.
Comparison of Chloromethylating Agents
| Reagent/System | Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Toluene (B28343) | ZnCl₂ | Acetic Acid | 80 | 8 | Good to Excellent | [1] |
| Formaldehyde (B43269)/HCl | Uracil (B121893) | None | Water | Reflux | 2 | 45 | [2] |
| Chloromethyl Methyl Ether (CMME) | 4-Methyluracil | None | Glacial Acetic Acid | Reflux | 7.5 | Dimer formed | [2] |
| Paraformaldehyde/HCl | Toluene | ZnCl₂/H₂SO₄/PEG-800 | Aqueous | 50 | 8 | Good to Excellent | [1] |
| bis(Chloromethyl) Ether | 1,2-Difluorobenzene | H₂SO₄ | Chloroform | 3-7 | 1.5 | 58 (at 75% conversion) | [3] |
Discussion
This compound, often used in conjunction with a Lewis acid catalyst like zinc chloride, provides an effective method for the chloromethylation of aromatic compounds.[1] While direct yield comparisons are not always available in the literature, its utility is demonstrated in various synthetic contexts.
Alternative methods, such as the traditional use of formaldehyde and concentrated hydrochloric acid, can be effective but may offer lower yields, as seen in the chloromethylation of uracil (45% yield).[2] Chloromethyl methyl ether (CMME) is a potent chloromethylating agent, but its high reactivity can sometimes lead to undesired side products, such as the dimerization observed with 4-methyluracil.[2] bis(Chloromethyl) ether is another powerful reagent, particularly for less reactive aromatic systems, affording a 58% yield in the chloromethylation of 1,2-difluorobenzene.[3] However, both CMME and bis(chloromethyl) ether are known carcinogens, requiring stringent safety precautions.[4]
The choice of chloromethylating agent depends on the substrate's reactivity, desired selectivity, and safety considerations. For many applications, this compound presents a balance of reactivity and handling safety compared to more hazardous alternatives.
Experimental Protocol: Chloromethylation of Toluene with this compound
A mixture of toluene (1 equivalent), this compound (1.2 equivalents), and anhydrous zinc chloride (0.1 equivalents) in glacial acetic acid is heated at 80°C for 8 hours. The reaction mixture is then cooled, poured into ice water, and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product, a mixture of ortho- and para-chloromethyltoluene, is then purified by distillation.[1]
Protection of Alcohols and Phenols
The acetoxymethyl (AM) group, installed using this compound, can serve as a protecting group for hydroxyl functionalities. However, the methoxymethyl (MOM) group, introduced by chloromethyl methyl ether (MOM-Cl), is more commonly employed for this purpose.
Comparison of Protecting Group Strategies for Alcohols
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | Acetone | Reflux | - | - | [5] |
| Chloromethyl Methyl Ether (MOM-Cl) | α-Phenethyl alcohol | DIPEA | Toluene | 5-25 | 12 | 77-98 | [6] |
| Methoxymethyl Acetate | Phenol | ZnCl₂ etherate | Dichloromethane | RT | 16 | 81 |
Discussion
While this compound can be used to protect phenols, detailed quantitative comparisons with other methods are scarce in the reviewed literature. A more established alternative is the use of chloromethyl methyl ether (MOM-Cl), which provides high yields (77-98%) for the protection of alcohols under mild basic conditions.[6] Methoxymethyl acetate, catalyzed by zinc chloride etherate, offers another efficient method for the protection of phenols, affording an 81% yield at room temperature.
The choice between these reagents often comes down to the specific requirements of the synthetic route, including orthogonality and deprotection conditions. The MOM group is typically cleaved under acidic conditions.
Experimental Protocol: Methoxymethyl (MOM) Protection of α-Phenethyl alcohol using MOM-Cl
To a solution of α-phenethyl alcohol (1 equivalent) in toluene, diisopropylethylamine (DIPEA, 1.25 equivalents) is added at 5-10°C. A solution of chloromethyl methyl ether (1.5 equivalents) in toluene is then added dropwise, maintaining the temperature below 25°C. The reaction is stirred for 12 hours at room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with water and brine, dried over magnesium sulfate, and concentrated. The resulting 1-methoxymethyl-1-phenylethane is purified by distillation.[6]
Deprotection of Acetoxymethyl Ethers
The deprotection of acetoxymethyl ethers can be achieved under basic conditions, for example, by treatment with potassium carbonate in methanol.
Workflow for Alcohol Protection and Deprotection
References
Chloromethyl Acetate in Synthesis: A Comparative Cost-Benefit Analysis
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate reagents is a critical decision, balancing reactivity, cost, and safety. Chloromethyl acetate (B1210297), a versatile C1 building block, frequently emerges as a key intermediate for the introduction of a chloromethyl group or for the protection of alcohols. This guide provides a comprehensive cost-benefit analysis of chloromethyl acetate in synthesis, objectively comparing its performance with viable alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
Performance and Cost Analysis
This compound offers a valuable combination of reactivity and relative stability, making it a workhorse in various synthetic applications. However, its cost-effectiveness and safety profile must be weighed against other available chloromethylating and protecting group agents.
Table 1: Cost Comparison of this compound and Alternatives
| Reagent | Typical Bulk Price (USD/kg) | Key Applications | Major Suppliers |
| This compound | $10 - $102[1][2] | Acylation, Chloromethylation, Prodrug synthesis (e.g., Ganciclovir) | Various chemical suppliers |
| Chloromethyl Methyl Ether (MOM-Cl) | Varies (often generated in situ) | Protection of alcohols | Multiple suppliers |
| Benzyl Chloromethyl Ether (BOM-Cl) | ~$50 - $150 | Protection of alcohols | Specialized chemical suppliers |
| Paraformaldehyde & HCl | Paraformaldehyde: ~
| Chloromethylation of aromatics | Bulk industrial chemical suppliers |
Note: Prices are estimates and can vary significantly based on purity, quantity, and supplier.
The price of this compound exhibits considerable variability, with some suppliers offering it in the range of $10-15/kg, while others list it at approximately $102/kg.[1][2] This disparity underscores the importance of sourcing for large-scale operations. In contrast, alternatives like chloromethyl methyl ether (MOM-Cl) are often generated in situ to avoid handling the highly carcinogenic pure substance, making a direct price comparison challenging.[3]
Applications in Synthesis: A Comparative Overview
The utility of this compound is best understood through its application in specific synthetic contexts, particularly in the production of pharmaceuticals and agrochemicals.
Pharmaceutical Synthesis: The Case of Ganciclovir
This compound is a key reagent in some synthetic routes to the antiviral drug Ganciclovir.[4][5] It is used to introduce the acetoxymethyl side chain onto a protected guanine (B1146940) derivative.
Workflow for Ganciclovir Synthesis using this compound:
Caption: Synthesis of Ganciclovir via a protected guanine and this compound.
While effective, this route faces competition from methods employing other electrophiles. A detailed cost-benefit analysis must consider not only the price of the chloromethylating agent but also the yield, purity of the final product, and the cost of downstream processing. One patented method for preparing Ganciclovir reports a yield of 83.9% for the intermediate formed from the reaction of a diacetylguanine derivative with 1,3-diacetoxy-2-(acetoxymethoxy)propane, a related acetoxy-containing electrophile.[4]
Agrochemical Synthesis
This compound also serves as an important intermediate in the production of various pesticides and herbicides. Its reactivity allows for the straightforward introduction of the chloromethyl group, which can then be further functionalized to create the final active ingredient.
Chloromethylation of Aromatic Compounds
The introduction of a chloromethyl group onto an aromatic ring is a fundamental transformation in organic synthesis. This compound can be used for this purpose, often in the presence of a Lewis acid catalyst. However, the traditional method employing paraformaldehyde and hydrogen chloride is often more cost-effective for large-scale industrial processes.
Table 2: Performance Comparison in Chloromethylation of Toluene
| Reagent/System | Catalyst | Temperature (°C) | Reaction Time (min) | Yield (%) | Selectivity (para/ortho) | Reference |
| This compound | ZnI₂ | 5 - 10 | Varies | Good to Excellent | Varies | [6] |
| Paraformaldehyde/HCl | ZnCl₂ | 80 | 165 | ~71-98 | ~1.1 | [7] |
| Paraformaldehyde/HCl | Quaternary Ammonium Salt | 80 | 165 | High | Up to 8.2 | [7] |
As indicated in the table, while this compound can be effective, traditional methods can also provide high yields, and the use of phase-transfer catalysts can significantly improve para-selectivity in the chloromethylation of alkylbenzenes.[7]
Alternatives to this compound
The primary alternatives to this compound fall into two categories: other chloromethylating agents and alternative protecting groups for alcohols.
Chloromethyl Methyl Ether (MOM-Cl)
MOM-Cl is a widely used reagent for protecting alcohols as their methoxymethyl ethers.[3] Its high reactivity is a key advantage. However, MOM-Cl is a known carcinogen, which has led to the development of methods for its in-situ generation from less hazardous precursors like dimethoxymethane (B151124) and an acyl chloride.[8][9] This approach mitigates the risks associated with handling and storing the pure reagent.
Workflow for In-Situ Generation and Use of MOM-Cl:
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | 625-56-9 [chemicalbook.com]
- 3. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. iris.unive.it [iris.unive.it]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chloromethyl Acetate
For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like chloromethyl acetate (B1210297) are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the safe management and disposal of chloromethyl acetate, reinforcing your commitment to laboratory safety and operational excellence.
This compound is a toxic compound that can cause serious eye damage.[1][2][3] Adherence to strict safety protocols is crucial to mitigate risks during handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Hand Protection | Chemical-impermeable gloves (e.g., Butyl rubber, Viton®). | Prevents skin contact, as the substance can be harmful if absorbed through the skin.[4] |
| Protective Clothing | Flame-retardant lab coat and additional impervious clothing as needed. | Protects against accidental spills and contact with skin.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes inhalation of harmful vapors.[6] |
Spill Management and Emergency Procedures
In the event of a spill or leak, immediate and decisive action is required to contain the substance and prevent exposure.
Step-by-Step Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[7]
-
Remove Ignition Sources: Extinguish all nearby open flames and turn off any equipment that could create a spark.[6][7]
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as dry lime, sand, or soda ash.[7]
-
Collection: Carefully collect the absorbent material and spilled substance into a suitable, labeled, and sealed container for hazardous waste disposal.[7][8] Use non-sparking tools for collection.[5][6]
-
Decontamination: Wash the spill area thoroughly with soap and water.[7]
-
Seek Medical Attention: If exposure occurs, flush affected eyes or skin with water for at least 15 minutes and seek immediate medical attention.[2][4] If swallowed, get emergency medical help immediately.[1][2]
Disposal Pathway for this compound
The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations. It is critical to entrust the disposal to a licensed and qualified hazardous waste management company.[6][9]
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Key Chemical and Safety Data
The following table summarizes essential quantitative data for this compound for quick reference.
| Property | Value |
| CAS Number | 625-56-9 |
| Molecular Formula | C₃H₅ClO₂ |
| Molecular Weight | 108.52 g/mol [3] |
| Boiling Point | 77.7°C at 760 mmHg[1] |
| Flash Point | 8.9°C[1] |
| Density | 1.167 g/cm³[1] |
Incompatible Materials: Be aware that this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][7][10] Store it away from these substances to prevent hazardous reactions.
By adhering to these detailed procedures, your laboratory can maintain the highest standards of safety and regulatory compliance when handling and disposing of this compound. This proactive approach to chemical safety builds a foundation of trust and reliability in your research and development operations.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 625-56-9 Name: this compound [xixisys.com]
- 3. This compound | C3H5ClO2 | CID 69366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. nj.gov [nj.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Handling Chloromethyl Acetate
For Immediate Implementation: Essential Safety and Handling Protocols for Chloromethyl Acetate (B1210297)
Chloromethyl acetate is a versatile reagent in organic synthesis, pivotal in the development of pharmaceuticals and agrochemicals. However, its utility is matched by its hazardous nature, necessitating stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Recommendation | Quantitative Data |
| Hand Protection | Wear chemical-impermeable gloves.[1][2][3] Double gloving is recommended. Nitrile gloves are often used in laboratory settings, but their effectiveness against acetates can be limited. Consultation with safety equipment suppliers for specific glove material recommendations is advised.[4] | Breakthrough Time: Data not available. Regular glove changes are crucial. |
| Eye and Face Protection | Indirect-vent, impact, and splash-resistant goggles are mandatory.[4] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[4] Contact lenses should not be worn.[4] | N/A |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] For high concentrations, a positive-pressure supplied-air respirator may be necessary.[6] | Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV): No established limits.[1] |
| Protective Clothing | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splash, chemical-resistant aprons or full-body suits should be worn.[2][7] All protective clothing should be clean and put on before work.[4] | N/A |
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from established chemical literature. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Objective: To synthesize this compound from acetyl chloride and paraformaldehyde.
Materials:
-
Acetyl chloride
-
Paraformaldehyde
-
Anhydrous zinc chloride
-
Dichloromethane
-
Argon (or other inert gas)
-
Activated molecular sieves (4Å)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert gas supply system (e.g., Schlenk line)
-
Heating mantle
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine paraformaldehyde and anhydrous zinc chloride under an inert atmosphere of argon.[8]
-
Initial Cooling: Cool the reaction mixture to 0°C using an ice bath.[8]
-
Addition of Acetyl Chloride: Slowly add acetyl chloride to the cooled mixture dropwise via a dropping funnel.[8]
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.[8]
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for 18 hours.[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid byproducts and wash them with dichloromethane.
-
Collect the filtrate.
-
-
Isolation: Concentrate the filtrate under vacuum using a rotary evaporator at 37°C to obtain the crude this compound.[8]
-
Storage: The product can be used directly in the next step without further purification. Store the synthesized this compound over activated molecular sieves (4Å) to protect it from moisture.[8]
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is paramount for minimizing risks associated with this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Plan for the Unexpected
In the event of an emergency, a swift and informed response is crucial.
Spills:
-
Evacuate all personnel from the immediate spill area.[4]
-
Remove all sources of ignition.[4]
-
If trained and equipped, cover the spill with an inert absorbent material such as dry lime, sand, or soda ash.[4]
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Ventilate the area and wash the spill site after cleanup is complete.[4]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
Fire:
-
This compound is a combustible liquid.[4]
-
Use dry chemical, CO2, or alcohol-resistant foam extinguishers. Do not use water, as it may be ineffective.[1][4]
-
Fire may produce poisonous gases, including hydrogen chloride.[4]
-
Wear a self-contained breathing apparatus (SCBA) when fighting fires involving this chemical.[1][2]
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected area with large amounts of soap and water. Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][3]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Collect all liquid and solid waste in clearly labeled, sealed, and chemically compatible containers.[9]
-
Contaminated PPE, such as gloves and lab coats, must also be disposed of as hazardous waste.
-
Arrange for the disposal of hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[1][4] Do not dispose of this compound down the drain.[10]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. nj.gov [nj.gov]
- 5. bu.edu [bu.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. targetmol.com [targetmol.com]
- 8. nbinno.com [nbinno.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
